molecular formula C8H15NO B1315181 (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one CAS No. 5782-56-9

(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one

Cat. No.: B1315181
CAS No.: 5782-56-9
M. Wt: 141.21 g/mol
InChI Key: KLNDLIOPBBBDGL-AATRIKPKSA-N
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Description

(1E)-1-(Dimethylamino)-4-methylpent-1-en-3-one (CAS Number 5782-56-9) is a specialist organic compound with the molecular formula C 8 H 15 NO and a molecular weight of 141.21 g/mol . This chemical is characterized by its dimethylamino group and a conjugated carbonyl system, a structure that often serves as a valuable intermediate or building block in synthetic organic chemistry. Researchers utilize this compound in the development of novel chemical entities and pharmacological tools. As a versatile reagent, its applications span across various fields of chemical research. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions of 2-8°C in a refrigerator are recommended to ensure the stability and integrity of the compound .

Properties

IUPAC Name

(E)-1-(dimethylamino)-4-methylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(2)8(10)5-6-9(3)4/h5-7H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNDLIOPBBBDGL-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505220
Record name (1E)-1-(Dimethylamino)-4-methylpent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5782-56-9
Record name (1E)-1-(Dimethylamino)-4-methylpent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one (CAS No. 5782-56-9) is a functionalized organic compound belonging to the class of β-enaminones.[1][2] As a vinylogous amide, its unique conjugated system imparts a rich and versatile chemical reactivity, making it a valuable intermediate and building block in modern organic synthesis. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed spectroscopic characterization, a proposed, field-proven synthetic methodology with mechanistic insights, and an exploration of its reactivity profile and synthetic potential. The information herein is intended to equip researchers with the foundational knowledge required to effectively utilize this reagent in complex synthetic campaigns and drug discovery programs.

Core Molecular Profile and Physicochemical Properties

This compound is characterized by an (E)-configured carbon-carbon double bond conjugated to a ketone and substituted with a dimethylamino group. This arrangement establishes a push-pull electronic system, where the electron-donating amino group influences the electron-deficient carbonyl moiety through the π-system. This electronic communication is fundamental to its stability, spectroscopic signature, and chemical behavior.

The compound is a liquid at room temperature and is best stored under refrigeration (2-8°C) to maintain its integrity.[2]

Table 1: Key Physicochemical and Identification Properties

PropertyValueSource(s)
IUPAC Name This compoundPubChem
CAS Number 5782-56-9[1][2]
Molecular Formula C₈H₁₅NO[1][2]
Molecular Weight 141.21 g/mol [2]
Physical Form Liquid
Boiling Point 90 °C @ 1.5 mBar
Purity ≥95% (Typical Commercial Grade)
Storage Conditions 2-8°C Refrigerator[2]

Spectroscopic Characterization: The Molecular Fingerprint

A thorough understanding of the spectroscopic data is critical for reaction monitoring and structural confirmation. The conjugated nature of the enaminone system gives rise to distinct and predictable spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons, whose chemical shifts are influenced by the opposing electronic effects of the amino and carbonyl groups. The proton on C2 (α to the carbonyl) will appear downfield relative to a simple alkene, while the proton on C1 (β to the carbonyl) will be shifted upfield due to the electron-donating effect of the nitrogen atom. The isopropyl group will present as a septet and a doublet, and the N,N-dimethyl groups will likely appear as a singlet, though they may broaden or split at low temperatures if rotation around the C-N bond is slow.

  • ¹³C NMR: The carbon spectrum provides definitive evidence of the functional groups. A reference spectrum is available in the literature, confirming the structure.[3] Key expected resonances include the carbonyl carbon (C3) around 190-200 ppm, and the two vinylic carbons (C1 and C2). The remaining aliphatic carbons, including the isopropyl and N-methyl groups, will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorption bands characteristic of the conjugated system.

  • C=O Stretch: The carbonyl stretching frequency is significantly lowered from a typical saturated ketone (~1715 cm⁻¹) to approximately 1640-1660 cm⁻¹ due to delocalization of the nitrogen lone pair, which reduces the double-bond character of the carbonyl.

  • C=C Stretch: A strong C=C stretching band is expected around 1550-1600 cm⁻¹, often coupled with the C=O vibration.

  • C-N Stretch: The C-N stretching vibration will appear in the fingerprint region, typically around 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 141. Key fragmentation pathways would likely involve the loss of the isopropyl group ([M-43]⁺) and cleavage alpha to the carbonyl group, providing further structural confirmation.

Synthesis and Mechanistic Pathway

Enaminones of this type are most reliably synthesized via the condensation of a ketone with an amide acetal, such as dimethylformamide dimethyl acetal (DMF-DMA). This method is highly efficient and provides excellent control over the desired (E)-stereoisomer.

Proposed Synthetic Protocol

Reaction: Condensation of 3-methyl-2-butanone with Dimethylformamide Dimethyl Acetal (DMF-DMA).

Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2-butanone (1.0 eq).

  • Add DMF-DMA (1.1 eq) to the flask. Toluene or another inert solvent may be used, although the reaction often proceeds efficiently under neat conditions.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS, observing the consumption of the starting ketone.

  • During the reaction, methanol is formed as a byproduct and can be removed by distillation to drive the equilibrium toward the product.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent and any excess DMF-DMA under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound as a liquid.

Mechanistic Elucidation

The reaction proceeds through a well-established addition-elimination mechanism. The use of DMF-DMA is causal to the reaction's success; it serves as a highly electrophilic source of a dimethylaminomethylidene group, with two methoxy groups acting as excellent leaving groups.

G reactant reactant intermediate intermediate product product reagent reagent ketone 3-Methyl-2-butanone (Enol or Enolate form) adduct Tetrahedral Adduct ketone->adduct + DMF-DMA Nucleophilic Attack dmf_dma DMF-DMA elim1 Intermediate 1 (Loss of MeO⁻) adduct->elim1 - MeO⁻ add2 Amine Adduct elim1->add2 + MeO⁻ (as base) - H⁺ + MeNH₂ (from DMF-DMA) elim2 Intermediate 2 (Loss of MeOH) add2->elim2 Proton Transfer enaminone This compound elim2->enaminone - MeOH G center_mol (Me)₂N-CH=CH-C(=O)-iPr electrophile Electrophiles (e.g., R-X, RCOCl) electrophile->center_mol Attack at C2 (α-carbon) nucleophile Nucleophiles (e.g., R-Li, Grignards) nucleophile->center_mol Attack at C3 (Carbonyl) cyclo Cyclization Partners (e.g., Hydrazine, Guanidine) cyclo->center_mol Annulation Reactions

Caption: Reactivity sites of the enaminone scaffold.

Reactions with Electrophiles

The C2 carbon (α to the carbonyl) is rendered nucleophilic by the electron-donating dimethylamino group. This site can be readily alkylated, acylated, or otherwise functionalized using a variety of electrophilic reagents, typically after deprotonation with a suitable base to form a more potent nucleophile.

Reactions with Nucleophiles and in Cycloadditions

The primary site for nucleophilic attack is the electrophilic carbonyl carbon (C3). However, the true synthetic power of enaminones is realized in their role as 1,3-dielectrophilic synthons for the construction of five- and six-membered heterocycles. By reacting with binucleophiles such as hydrazine, hydroxylamine, guanidine, or amidines, a wide array of pyrazoles, isoxazoles, and pyrimidines can be synthesized. In these reactions, one nucleophilic center of the reagent attacks the carbonyl carbon, while the other attacks the C1 carbon, with subsequent elimination of dimethylamine and water to drive the cyclization.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety. This compound is classified as harmful. Table 2: GHS Hazard and Safety Information

CategoryInformationSource
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.
Precautionary Statements P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.

Handling:

  • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. * Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat. * Keep away from incompatible materials such as strong acids and oxidizing agents. [4] Storage:

  • Store in a tightly sealed container in a refrigerator (2-8°C). [2]* Keep away from sources of ignition. [4]

Conclusion

This compound is a synthetically versatile and valuable building block. Its well-defined physicochemical properties, predictable spectroscopic profile, and straightforward synthesis make it an accessible reagent for research laboratories. The true strength of this compound lies in its multifaceted reactivity, enabling its use as a precursor for a diverse range of functionalized acyclic and heterocyclic molecules. For scientists engaged in medicinal chemistry, drug discovery, and materials science, a thorough understanding of this enaminone's chemical behavior opens avenues for the efficient construction of novel molecular entities.

References

  • PubChem, National Institutes of Health. This compound Summary. [Link]

  • Asghar, M. N., Khan, I. U., Arshad, M. N., & Rehman, J. (2009). (1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3063. [Link]

  • Pharmaffiliates. 1-(Dimethylamino)-4-methyl-1-penten-3-one Product Page. [Link]

  • SpectraBase. E-1-(DIMETHYLAMINO)-4-METHYLPENT-1-EN-3-ONE Spectrum. [Link]

  • ResearchGate. (1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one PDF. [Link]

  • PubChem, National Institutes of Health. 1-(Dimethylamino)pent-1-en-3-one Summary. [Link]

  • Crysdot LLC. 1-(Dimethylamino)-4-methylpent-1-en-3-one Product Page. [Link]

Sources

An In-Depth Technical Guide to (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one, a molecule belonging to the versatile class of β-enaminones. While specific research on this particular compound is not extensively documented in publicly available literature, its chemical nature allows for a detailed exploration of its properties, synthesis, and potential applications based on the well-established chemistry of the enaminone scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to the Enaminone Scaffold

Enaminones are a class of organic compounds characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O). This arrangement of functional groups imparts a unique reactivity profile, making them highly valuable intermediates in organic synthesis. The enaminone moiety can act as both a nucleophile and an electrophile, providing a versatile platform for the construction of a wide array of carbocyclic and heterocyclic structures.[1]

The inherent electronic properties of the enaminone system, with the nitrogen atom pushing electron density into the conjugated system and the carbonyl group withdrawing it, lead to a polarized molecule with distinct reactive sites. This "push-pull" electronic effect stabilizes the molecule and dictates its chemical behavior.[1] Enaminones are key intermediates in the synthesis of numerous compounds with significant biological activities, including anti-inflammatory, anticonvulsant, and antitumor agents.[1]

Physicochemical Properties of this compound

While extensive experimental data for this specific compound is limited, its fundamental properties can be summarized from available sources and predicted based on its structure.

PropertyValueSource
CAS Number 5782-56-9[2][3]
Molecular Formula C8H15NO[2][4]
Molecular Weight 141.21 g/mol [2][4]
Physical Form Liquid[3]
Boiling Point 90 °C @ 1.5 mBar[3]
Storage 2-8°C Refrigerator[2]

Synthesis of this compound

The synthesis of β-enaminones is typically achieved through the condensation of a β-dicarbonyl compound with a primary or secondary amine.[5] For the synthesis of this compound, a plausible and efficient method involves the reaction of 4-methyl-2,4-pentanedione with dimethylamine. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the diketone, followed by dehydration to form the stable enaminone.

Proposed Synthetic Protocol:

Reaction: 4-methyl-2,4-pentanedione + Dimethylamine → this compound + Water

Reagents and Equipment:

  • 4-methyl-2,4-pentanedione

  • Dimethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

  • An inert solvent such as toluene or ethanol

  • A catalyst (optional, an acid or a Lewis acid can be used to accelerate the reaction)

  • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (for azeotropic removal of water)

  • Heating mantle and magnetic stirrer

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 4-methyl-2,4-pentanedione and the chosen solvent.

  • Amine Addition: Slowly add a stoichiometric equivalent of dimethylamine to the flask with stirring. The reaction can be exothermic, so controlled addition is recommended.

  • Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Workup: Once the reaction is complete (as indicated by the cessation of water formation or by TLC analysis), cool the mixture to room temperature.

  • Purification: The solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield the pure this compound.

Diagram of the Proposed Synthesis:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 4_methyl_2_4_pentanedione 4-methyl-2,4-pentanedione Enaminone This compound 4_methyl_2_4_pentanedione->Enaminone + Dimethylamine Dimethylamine Dimethylamine Solvent Toluene/Ethanol Heat Reflux Water Water Enaminone->Water +

Caption: Proposed synthesis of the target enaminone.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl proton, the dimethylamino group, the isopropyl group, and the methyl group adjacent to the carbonyl. The vinyl proton will likely appear as a doublet coupled to the other vinyl proton. The dimethylamino protons will be a singlet, and the isopropyl group will show a septet for the CH and a doublet for the two methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the two olefinic carbons, the carbons of the dimethylamino group, and the carbons of the isopropyl group. The carbonyl carbon will be the most downfield signal.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the conjugated carbonyl group (C=O) typically in the range of 1600-1650 cm⁻¹. A band for the C=C double bond will also be present in a similar region.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (141.21 g/mol ).

Reactivity and Synthetic Applications

The reactivity of this compound is governed by the enaminone functional group, which allows for a variety of chemical transformations. This makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds.[7]

Electrophilic and Nucleophilic Nature

The enaminone scaffold possesses both electrophilic and nucleophilic centers. The β-carbon of the enone system is electrophilic and susceptible to attack by nucleophiles. Conversely, the α-carbon and the nitrogen atom can act as nucleophiles.

Diagram of Enaminone Reactivity:

Caption: Dual reactivity of the enaminone scaffold.

Role in Heterocyclic Synthesis

A primary application of β-enaminones is in the synthesis of a diverse range of heterocyclic compounds. The enaminone can act as a three-carbon synthon in annulation reactions. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine can lead to isoxazoles.[8][9]

Potential in Drug Discovery

The enaminone moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules.[7] Compounds containing this scaffold have shown a wide range of pharmacological activities, including:

  • Anticancer Activity: Enaminones have been utilized as intermediates in the synthesis of compounds with potent antitumor properties.

  • Anti-inflammatory and Analgesic Effects: Certain enaminone derivatives have demonstrated significant anti-inflammatory and pain-relieving activities.

  • Anticonvulsant Properties: The enaminone structure is found in several compounds investigated for their potential in treating epilepsy.[1]

While this compound itself is primarily listed as a research chemical, its structural features suggest its potential as a starting material for the synthesis of novel therapeutic agents.[2]

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is classified as an irritant.[4]

Conclusion

This compound, with its characteristic enaminone structure, represents a versatile and valuable molecule for synthetic and medicinal chemists. Although detailed studies on this specific compound are sparse, the well-established chemistry of β-enaminones provides a solid foundation for understanding its synthesis, reactivity, and potential applications. Its role as a building block for more complex molecules, particularly in the realm of heterocyclic chemistry and drug discovery, underscores its importance as a research chemical. Further investigation into the specific properties and reactions of this compound could unveil novel synthetic pathways and lead to the discovery of new molecules with significant biological activity.

References

  • Pharmaffiliates. 1-(Dimethylamino)-4-methyl-1-penten-3-one. [Link]

  • Beilstein Journals. General method for the synthesis of enaminones via photocatalysis. [Link]

  • MDPI. Recent Developments in the Synthesis of β-Diketones. [Link]

  • Organic Chemistry Portal. Enaminone synthesis by amination. [Link]

  • MDPI. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. [Link]

  • RSC Publishing. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. [Link]

  • ResearchGate. Synthesis and spectroscopic study of highly fluorescent β-enaminone based boron complexes. [Link]

  • PMC - NIH. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. [Link]

  • ResearchGate. Reactions of β‐enamino diketones 9 with hydroxylamine hydrochloride, to.... [Link]

Sources

(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one

Abstract

This technical guide provides a comprehensive analysis of this compound, a prominent member of the β-enamino carbonyl class of compounds, often referred to as enaminones. With a molecular weight of 141.21 g/mol , this molecule is a highly versatile and valuable intermediate in modern organic and medicinal chemistry.[1][2][3] Its unique conjugated system (N-C=C-C=O) imparts both nucleophilic and electrophilic characteristics, making it an ideal building block for the synthesis of a wide array of complex heterocyclic structures.[4][5] This document details the core molecular profile, physicochemical properties, established and modern synthetic methodologies, and key applications in drug discovery, particularly in the development of novel therapeutic agents. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a research environment.

Core Molecular Profile

A precise understanding of the fundamental properties of this compound is critical for its application in synthetic chemistry.

Chemical Identity

The compound is unambiguously identified by the following descriptors.

IdentifierValueSource
IUPAC Name This compound[6]
CAS Number 5782-56-9[1][2]
Molecular Formula C8H15NO[3][6]
Synonyms (1E)-1-(dimethylamino)-4-methyl-1-penten-3-one[1][3]
InChI Key KLNDLIOPBBBDGL-AATRIKPKSA-N[1]
Physicochemical Properties

The key quantitative properties that dictate the compound's behavior in experimental settings are summarized below.

PropertyValueSource
Molecular Weight 141.21 g/mol [1][2]
Exact Mass 141.115364 Da[2]
Physical Form Liquid[1]
Boiling Point 90 °C @ 1.5 mBar[1]
Purity (Typical) ≥95%[1]
Molecular Structure

The structure features a dimethylamino group conjugated with a ketone through a carbon-carbon double bond, with an isopropyl group attached to the carbonyl carbon.

Caption: 2D structure of this compound.

The Chemistry of Enaminones: A Mechanistic Overview

Enaminones, including this compound, are powerful synthetic intermediates due to their unique electronic structure.[5] The conjugated N-C=C-C=O system allows for electron delocalization, creating a molecule with multiple reactive sites. This "ambident" nature is the cornerstone of its versatility, rendering it susceptible to both electrophilic and nucleophilic attack.[4][7]

  • Nucleophilic Character : The nitrogen atom and the α-carbon (the carbon adjacent to the C=O group) are electron-rich due to resonance, making them nucleophilic centers.

  • Electrophilic Character : The carbonyl carbon and the β-carbon (the carbon adjacent to the amino group) are electron-deficient, acting as electrophilic centers.

This dual reactivity allows enaminones to be used as precursors for a vast number of heterocyclic compounds, which are scaffolds for many pharmaceutical agents.[4][8]

cluster_0 Reactivity Profile A Enaminone Core (N-C=C-C=O) B Nucleophilic Attack (at Cβ and C=O) A->B Reagent: Nu⁻ C Electrophilic Attack (at Cα) A->C Reagent: E⁺ D Cyclization Reactions B->D C->D

Caption: Reactivity logic of the enaminone scaffold.

Synthesis Methodologies

The synthesis of enaminones is well-established, with numerous methods developed to optimize yield, purity, and environmental impact.

General Condensation Protocol

The most common route to synthesize enaminones is the condensation reaction between a 1,3-dicarbonyl compound and a primary or secondary amine.[5] For this compound, the precursors would be isobutyrylacetic acid (or its ester derivative) and dimethylamine. The reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium toward the product.

Protocol: Scandium (III) Triflate-Catalyzed Synthesis

This protocol is adapted from methodologies that use Lewis acids to catalyze the reaction under mild, often solvent-free conditions, which enhances efficiency and simplifies purification.[4] Scandium (III) triflate is a highly effective catalyst for this transformation.

Materials and Equipment:

  • 4-Methyl-3-oxopentanoic acid ester (1 equivalent)

  • Dimethylamine solution (2M in THF, 1.2 equivalents)

  • Scandium (III) triflate (Sc(OTf)₃, 5 mol%)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents: Dichloromethane (DCM), Ethyl acetate, Hexanes

Procedure:

  • Reaction Setup : To a clean, dry round-bottom flask, add the 4-methyl-3-oxopentanoic acid ester (1 eq.) and scandium (III) triflate (0.05 eq.).

  • Inert Atmosphere : Seal the flask and purge with an inert gas (nitrogen or argon).

  • Reagent Addition : Add the dimethylamine solution (1.2 eq.) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup : Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Extract the aqueous layer three times with dichloromethane.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification : Purify the resulting crude oil via silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound as a liquid.

Synthesis Workflow

The general experimental process can be visualized as a clear sequence of steps.

Reactants Reactants: β-Ketoester + Dimethylamine + Sc(OTf)₃ Catalyst Reaction Stir at Room Temp under Inert Atmosphere Reactants->Reaction Workup Aqueous Workup (Quench & Extract) Reaction->Workup Purification Dry & Concentrate (Rotary Evaporation) Workup->Purification Chromatography Silica Gel Column Chromatography Purification->Chromatography Product Pure Product: This compound Chromatography->Product

Caption: General workflow for the catalytic synthesis of the title compound.

Applications in Drug Development and Heterocyclic Synthesis

The true value of this compound lies in its role as a versatile synthetic precursor.

Role as a Versatile Building Block

Enaminones are extensively used as building blocks for a multitude of heterocyclic systems.[5][7] Their pre-functionalized and reactive nature allows chemists to construct complex molecular architectures in fewer steps. This is particularly advantageous in drug discovery, where rapid synthesis of diverse compound libraries is essential for identifying new lead candidates.

Synthesis of Bioactive Heterocycles

The enaminone scaffold is a gateway to classes of compounds with proven biological activity.[4]

  • Pyrazoles and Pyridines : Reactions with hydrazine derivatives or active methylene compounds can yield substituted pyrazoles and pyridines, respectively.[8] These heterocycles are core components of drugs with antitumor, antimicrobial, and anti-inflammatory properties.[8]

  • Other Heterocycles : The compound can also be used to synthesize oxazoles, quinolines, and various fused heterocyclic systems, many of which are of high interest in medicinal chemistry.[4]

The pathway from a simple building block to a complex, biologically active molecule demonstrates the power of this chemical intermediate.

A Enaminone Building Block B Cyclization Reaction (e.g., with Hydrazine) A->B C Bioactive Heterocycle (e.g., Substituted Pyrazole) B->C D Biological Target (e.g., Kinase, Receptor) C->D Binds to E Therapeutic Effect (e.g., Anti-tumor Activity) D->E Modulates

Sources

Spectroscopic Elucidation of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the enaminone compound, (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one. Designed for researchers, scientists, and professionals in drug development, this document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule. The guide will not only present the spectral data but also offer insights into the experimental rationale and data interpretation, grounded in established scientific principles.

Introduction

This compound is a member of the enaminone family, a class of compounds characterized by the N-C=C-C=O conjugated system. Enaminones are versatile building blocks in organic synthesis and have garnered significant interest in medicinal chemistry due to their diverse biological activities. A thorough spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding the electronic properties of these compounds, which are critical aspects in any research and development endeavor. This guide will systematically dissect the NMR, IR, and MS data to provide a comprehensive spectroscopic profile of this molecule.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, with its key functional groups, is the foundation for interpreting its spectra. The molecule possesses a conjugated system, a carbonyl group, a carbon-carbon double bond, and a dimethylamino group, all of which give rise to characteristic spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

Experimental Protocol: NMR

A standard protocol for acquiring NMR spectra of enaminones involves dissolving 5-10 mg of the purified compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent is crucial as it can influence the chemical shifts, particularly of protons involved in hydrogen bonding. Spectra are typically recorded on a 400 or 500 MHz spectrometer.[1] For this guide, the data is presented as if acquired in CDCl₃, a common solvent for this class of compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1H=CH-N
~5.1d1H-CO-CH=
~2.9s6H-N(CH₃)₂
~2.8sept1H-CH(CH₃)₂
~1.1d6H-CH(CH₃)₂
  • Vinyl Protons: The two protons on the C=C double bond are expected to appear as doublets due to coupling with each other. The proton adjacent to the nitrogen (=CH-N) is deshielded by the nitrogen's lone pair and appears at a higher chemical shift (~7.5 ppm). The proton adjacent to the carbonyl group (-CO-CH=) is also deshielded and appears at a lower field (~5.1 ppm). The large coupling constant (typically >12 Hz for trans-coupling) between these two protons would confirm the (E)-stereochemistry.

  • Dimethylamino Protons: The six protons of the two methyl groups attached to the nitrogen are chemically equivalent and are expected to appear as a singlet around 2.9 ppm.

  • Isopropyl Protons: The methine proton of the isopropyl group is expected to be a septet due to coupling with the six protons of the two methyl groups. The six protons of the isopropyl methyl groups are equivalent and should appear as a doublet due to coupling with the methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are highly dependent on the hybridization and the nature of the attached atoms.

Table 2: Reported and Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~200C=O
~155=CH-N
~95-CO-CH=
~45-N(CH₃)₂
~40-CH(CH₃)₂
~18-CH(CH₃)₂

Note: The specific chemical shifts for this compound have been reported in the literature, though the full dataset is not publicly available without access to the cited articles. The values presented here are based on those reports and typical values for enaminones.[2][3]

  • Carbonyl Carbon: The carbonyl carbon (C=O) is significantly deshielded and appears at the downfield end of the spectrum, typically around 200 ppm.

  • Olefinic Carbons: The carbon atom of the C=C double bond attached to the nitrogen (=CH-N) is deshielded and appears around 155 ppm. The carbon adjacent to the carbonyl group (-CO-CH=) is more shielded and appears at a higher field, around 95 ppm.

  • Alkyl Carbons: The carbons of the dimethylamino group appear around 45 ppm. The methine and methyl carbons of the isopropyl group are expected at approximately 40 ppm and 18 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

For a solid sample, the IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer or by preparing a KBr pellet.[1] For a liquid, a small drop can be placed between two salt plates. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to show strong absorptions corresponding to the C=O and C=C stretching vibrations, which are key features of the enaminone system.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1640StrongC=O stretch
~1580StrongC=C stretch
~2960-2850MediumC-H stretch (sp³)
~1450MediumC-H bend

The delocalization of electrons in the conjugated system of enaminones leads to a decrease in the double bond character of the carbonyl group, resulting in a lower stretching frequency (~1640 cm⁻¹) compared to a simple ketone (typically 1715 cm⁻¹). The C=C stretching vibration is also observed at a lower frequency (~1580 cm⁻¹) due to conjugation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS

A minute amount of the sample is dissolved in a suitable solvent like methanol or acetonitrile and analyzed using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.[1]

Expected Mass Spectrum

The mass spectrum of this compound (molar mass: 141.21 g/mol ) is expected to show a molecular ion peak ([M]⁺) at m/z 141. The fragmentation pattern will be characteristic of the enaminone structure.

Table 4: Predicted Key Fragments in the Mass Spectrum

m/zPossible Fragment Ion
141[M]⁺ (Molecular Ion)
126[M - CH₃]⁺
98[M - C₃H₇]⁺ (loss of isopropyl)
70[CH=CHN(CH₃)₂]⁺
44[N(CH₃)₂]⁺

The fragmentation is likely to involve the loss of a methyl radical from the isopropyl group or the dimethylamino group, and cleavage of the bond between the carbonyl carbon and the isopropyl group.

MS_Fragmentation M [M]⁺ m/z = 141 F1 [M - CH₃]⁺ m/z = 126 M->F1 - CH₃ F2 [M - C₃H₇]⁺ m/z = 98 M->F2 - C₃H₇ F4 [N(CH₃)₂]⁺ m/z = 44 M->F4 cleavage F3 [CH=CHN(CH₃)₂]⁺ m/z = 70 F2->F3 rearrangement

Sources

The Chameleonic Reactivity of β-Enaminones: A Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide delves into the core reactivity of β-enaminones, versatile synthons that have become indispensable in the synthesis of complex molecular architectures, particularly nitrogen-containing heterocycles.[1][2] Their unique electronic structure, characterized by a conjugated amine-alkene-carbonyl system, imparts a rich and tunable reactivity profile that allows them to act as both potent nucleophiles and electrophiles.[3][4] This dual nature is the key to their widespread application in medicinal chemistry and drug development, forming the backbone of numerous therapeutic agents, including anticonvulsant, anti-inflammatory, and antitumor compounds.[3][5][6][7][8] We will explore their synthesis, fundamental reactivity, and strategic application in constructing valuable molecular scaffolds, moving beyond simple protocols to explain the causal-mechanistic principles that govern their transformations.

The Electronic Soul of β-Enaminones: Structure and Synthesis

A β-enaminone can be described as a vinylogous amide, where the electronic influence of the nitrogen lone pair extends through the π-system to the carbonyl group. This "push-pull" electronic arrangement creates a polarized molecule with distinct reactive sites, which is fundamental to its synthetic utility.

G struct struct N N struct:s->N:n Lone pair donation Ca Ca struct:s->Ca:n High electron density Cb Cb struct:s->Cb:n Electron deficient CO CO struct:s->CO:n Electron deficient

Synthetic Strategies

The accessibility of β-enaminones is a major advantage, with several robust methods available. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

  • Condensation of β-Dicarbonyls and Amines: This is the most classical and direct approach. The reaction of a 1,3-diketone or β-ketoester with a primary or secondary amine, often with azeotropic removal of water, yields the corresponding β-enaminone. While historically requiring harsh conditions, modern protocols employ a range of catalysts to facilitate the reaction under milder conditions.[9][10] Catalyst-free methods at elevated temperatures have also been reported as a green alternative.[11]

  • Reaction with Formamide Acetals: Reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) react readily with active methylene compounds (e.g., ketones) to furnish N,N-dimethyl β-enaminones.[1][12] This method is particularly effective for generating trisubstituted double bonds.

  • Transition Metal-Catalyzed Methods: Recent advances include palladium-catalyzed dehydrogenative coupling of saturated ketones with amines, which constructs the enaminone from more readily available precursors without pre-functionalization.[13] Furthermore, photocatalytic approaches are emerging as powerful, green alternatives for their synthesis.[3][4][14]

Synthetic Method Starting Materials Key Advantages Limitations Reference
Classical Condensation 1,3-Dicarbonyl + AmineDirect, atom-economical, wide substrate scope.Can require harsh conditions (heat, acid/base).[9][10][11]
Gold(I)/Silver(I) Catalysis 1,3-Dicarbonyl + AmineMild conditions (room temp), solvent-free, high yields.Requires precious metal catalyst.
DMF-DMA Condensation Ketone + DMF-DMAExcellent for N,N-dimethyl derivatives, mild.Limited to introducing a dimethylamino group.[1]
Pd-Catalyzed Dehydrogenation Saturated Ketone + AmineUses simple, non-oxidized starting materials.Requires catalyst, oxidant (allyl acetate).[13]
Photocatalysis/Photoredox Varies (e.g., 3-bromochromones)Green (visible light), mild conditions, novel pathways.Can require specific photocatalysts and setups.[3][4][15]
Protocol: Gold(I)/Silver(I)-Catalyzed Synthesis of a β-Enaminone

This protocol is adapted from a high-yield, solvent-free method that demonstrates the efficiency of modern catalysis.

Objective: To synthesize (Z)-3-(phenylamino)-1-phenylbut-2-en-1-one from benzoylacetone and aniline.

Materials:

  • Benzoylacetone (1,3-dicarbonyl compound)

  • Aniline (amine)

  • (Triphenylphosphine)gold(I) chloride, [(PPh₃)AuCl]

  • Silver trifluoromethanesulfonate (AgOTf)

  • Ethyl acetate

  • Water

Procedure:

  • Catalyst Preparation: In a round-bottom flask, add [(PPh₃)AuCl] (0.01-0.03 mmol) and AgOTf (0.01-0.03 mmol). Stir the mixture at room temperature for 5 minutes. The in-situ generation of the active cationic gold complex is critical for catalytic activity.

  • Addition of Dicarbonyl: Add the 1,3-dicarbonyl compound (e.g., benzoylacetone, 3 mmol) to the flask and continue stirring.

  • Addition of Amine: Add the amine (e.g., aniline, 3 mmol) to the stirring solution. The reaction is typically carried out under solvent-free conditions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., hexane:ethyl acetate). The reaction is often complete within a few hours at room temperature.

  • Work-up: Once the reaction is complete, dilute the residue with water (10 mL) and extract the product with ethyl acetate (3 x 10 mL). The aqueous wash removes any remaining silver salts and other water-soluble impurities.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary, though this method often yields highly pure products directly.

The Duality of Reactivity: Nucleophilic and Electrophilic Pathways

The synthetic power of β-enaminones stems from their ambident nucleophilic and electrophilic character. The regioselectivity of their reactions can be finely tuned by the choice of reagents and reaction conditions.

N- and Cα-Functionalization: The Nucleophilic Manifold

The delocalized π-system renders the nitrogen and the α-carbon (Cα) nucleophilic. The outcome of reactions with electrophiles (e.g., alkyl halides, acyl chlorides) is a delicate balance between N- and Cα-attack.

  • N-Alkylation/Acylation: Generally favored under neutral or slightly acidic conditions. The nitrogen lone pair is the most accessible nucleophilic site.

  • Cα-Alkylation/Acylation: Favored by first deprotonating the enaminone system with a strong, non-nucleophilic base (e.g., NaH, LDA). This generates a delocalized anion with significant charge density on the Cα, directing the electrophile to that position. C-acylation is a powerful method for producing β-enamino diketones, which are themselves versatile synthetic intermediates.[16]

// Start node start [label="β-Enaminone"];

// Path 1: N-Acylation N_Acyl [label="N-Acyl Product", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; start -> N_Acyl [label=" RCOCl,\n Pyridine"];

// Path 2: C-Acylation Anion [label="Delocalized Anion\n(via NaH)"]; C_Acyl [label="C-Acyl Product\n(β-Enamino diketone)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; start -> Anion [label=" 1. NaH, THF"]; Anion -> C_Acyl [label=" 2. RCOCl"];

// Annotations anno1 [label="Kinetic Control\n(Neutral conditions)", shape=plaintext, fontcolor="#5F6368"]; anno2 [label="Thermodynamic Control\n(Basic conditions)", shape=plaintext, fontcolor="#5F6368"];

N_Acyl -> anno1 [style=dotted, arrowhead=none]; C_Acyl -> anno2 [style=dotted, arrowhead=none]; } dot Caption: Regiocontrol in the acylation of β-enaminones.

Reactions at Cβ and the Carbonyl: The Electrophilic Manifold

The electron-withdrawing carbonyl group renders the β-carbon (Cβ) and the carbonyl carbon electrophilic.

  • Reduction: The enaminone system can be selectively reduced.

    • C=O Reduction: Strong hydride reagents like LiAlH₄ can reduce the carbonyl group to afford γ-amino alcohols, valuable synthons in their own right.[17][18]

    • C=C Reduction: Catalytic hydrogenation or other reducing agents can reduce the double bond to yield saturated β-amino ketones or esters.[19][20] The chemoselectivity between the C=O and C=C bonds is a key consideration.[17][19]

  • Conjugate Addition: While less common than for α,β-unsaturated ketones due to the electron-donating amino group, conjugate addition of strong nucleophiles to the Cβ position is possible under certain conditions.

The Crown Jewel Application: Heterocyclic Synthesis

The most significant application of β-enaminones is their role as precursors to a vast array of heterocyclic compounds.[1][2][5][21] Their pre-functionalized N-C-C-C=O backbone is perfectly poised for cyclization reactions.

Workflow: Synthesis of a Substituted Pyrazole

This workflow outlines the synthesis of a pyrazole derivative, a common scaffold in pharmaceuticals, from a β-enaminone and a hydrazine.[1]

G

Protocol: Synthesis of a Pyrazolone Derivative

Adapted from the general procedure for reacting β-enamino esters with hydrazines.[1]

Objective: To synthesize a 1,5-disubstituted pyrazolone from an ethyl β-enaminoacetate and a substituted hydrazine.

Materials:

  • Ethyl (Z)-3-(dimethylamino)-2-phenylacrylate (β-enamino ester)

  • Phenylhydrazine

  • Ethanol (absolute)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-enamino ester (1 mmol) and phenylhydrazine (1 mmol) in absolute ethanol (15-20 mL).

  • Reflux: Heat the reaction mixture to reflux. The initial step is the nucleophilic attack of the hydrazine on the Cβ of the enaminone, displacing the dimethylamine group, followed by condensation.

  • Cyclization: Continue refluxing for 3-6 hours. During this time, the intermediate hydrazone undergoes an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the ester carbonyl. This is followed by the elimination of ethanol to form the stable pyrazolone ring.

  • Isolation: Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure and the residue purified by recrystallization or column chromatography.

Expanding the Heterocyclic Palette

The versatility of β-enaminones extends to numerous other ring systems:

  • Pyrroles: The Paal-Knorr synthesis, a classical method for forming pyrroles from 1,4-dicarbonyl compounds, proceeds through an enamine or enaminone intermediate.[22][23][24][25][26]

  • Pyridines and Pyridinones: [3+3] Cycloaddition reactions with 1,3-dicarbonyl compounds or other three-carbon synthons afford substituted pyridinone scaffolds.[1]

  • Quinolines and Acridines: Intramolecular cyclization strategies, often catalyzed by transition metals, can be used to construct fused ring systems like quinolines and acridinediones.[5][21][27]

The Modern Frontier: Transition-Metal and Photoredox Catalysis

Contemporary organic synthesis leverages novel catalytic methods to enhance the reactivity of β-enaminones, enabling previously challenging transformations.

  • C-H Functionalization: Transition-metal catalysis allows for the direct functionalization of otherwise inert C-H bonds. This strategy has been applied to β-enaminones for site-selective annulations, building complex polycyclic structures efficiently.[28]

  • Cross-Coupling Reactions: Palladium-catalyzed intramolecular C-N cross-coupling of appropriately substituted β-enaminones is a powerful tool for synthesizing condensed tetrahydropyridines and related alkaloids.[27] The general catalytic cycle involves oxidative addition of the catalyst into a C-X bond, followed by coordination and reductive elimination to form the C-N bond.[29]

  • Photoredox and Dual Catalysis: The use of visible light in conjunction with photocatalysts and/or metal co-catalysts has opened new reaction pathways.[30][31][32] These methods can generate radical intermediates under exceptionally mild conditions, enabling novel transformations and skeletal reorganizations that are inaccessible through traditional thermal methods.[15][30][32]

Conclusion and Outlook

The β-enaminone scaffold is far more than a simple synthetic intermediate; it is a master key for molecular construction. Its inherent electronic properties provide a platform for a diverse array of predictable and controllable chemical transformations. From classical condensation reactions to build heterocycles to modern C-H functionalization and photoredox catalysis, the synthetic utility of β-enaminones continues to expand. For researchers in drug discovery and development, a deep understanding of the causality behind enaminone reactivity is essential for designing efficient synthetic routes to novel therapeutic agents. The ongoing development of catalytic systems promises to unlock even more sophisticated applications, ensuring that β-enaminones will remain a central tool in the organic chemist's arsenal for years to come.

References

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  • Sharma, N., Sharma, P., Singh, B., & Singh, D. (2023). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry, 21(34), 6825-6844. [Link]

  • Zhang, Z., Li, Y., Zhang, X., Tan, J., Du, H., & Chen, N. (2023). Visible-light induced photocatalyst-free synthesis of β-enaminones. Organic Chemistry Frontiers, 10(10), 2555-2561. [Link]

  • de la Torre, F. J., El-SAYED, M. S., Díaz-Oltra, S., & Gotor-Fernández, V. (2023). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 19, 116-124. [Link]

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  • Fan, W.-Q., Zhang, S.-Q., Du, S., Zhang, Y.-B., Yang, M.-Q., Tong, Y., ... & Wei, W.-T. (2024). Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. Organic Letters. [Link]

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The Versatility of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Powerful Synthetic Tool

In the landscape of modern organic synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Among these, β-enaminones have emerged as powerful building blocks due to their unique electronic properties and diverse reactivity. This technical guide focuses on a specific and highly useful enaminone, (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one . We will delve into its synthesis, characterization, and, most importantly, its application as a pivotal intermediate in the synthesis of valuable heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this readily accessible reagent.

Introduction to this compound: Structure and Properties

This compound, a member of the enaminone family, is characterized by a conjugated system comprising a dimethylamino group, a carbon-carbon double bond, and a carbonyl group. This arrangement of functional groups bestows upon the molecule a unique reactivity profile, featuring both nucleophilic and electrophilic centers.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₁₅NO
Molecular Weight141.21 g/mol [1]
Physical FormLiquid[1]
Boiling Point90 °C @ 1.5 mBar[1]
CAS Number5782-56-9[1]

Synthesis of this compound: A Practical Protocol

The most common and efficient method for the synthesis of β-dimethylamino enaminones is the reaction of a ketone with N,N-dimethylformamide dimethyl acetal (DMFDMA).[2] This one-pot reaction is typically high-yielding and proceeds under mild conditions.

Reaction Principle

The synthesis involves the condensation of 4-methylpentan-3-one with DMFDMA. The reaction proceeds through the formation of an initial adduct, which then eliminates methanol to afford the desired enaminone. The driving force for the reaction is the formation of the stable conjugated enaminone system and the volatile methanol byproduct.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • 4-Methylpentan-3-one (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq)

  • Toluene (solvent)

  • Anhydrous Magnesium Sulfate (for drying)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpentan-3-one (1.0 eq) and toluene.

  • With stirring, add N,N-dimethylformamide dimethyl acetal (1.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield this compound as a liquid.

Note: This is a general procedure. Optimization of reaction time and temperature may be necessary depending on the scale of the reaction.

Spectroscopic Characterization

Accurate characterization of the synthetic intermediate is crucial for its use in subsequent reactions. The following are the expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.

At the time of this writing, publicly available, detailed ¹H and ¹³C NMR spectra for this compound are limited. Researchers are advised to acquire their own spectroscopic data for full characterization. However, based on the structure and data for similar enaminones, the following are predicted key chemical shifts:

Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz):

  • δ ~5.0-5.5 ppm (d, 1H): Vinyl proton adjacent to the carbonyl group.

  • δ ~7.5-8.0 ppm (d, 1H): Vinyl proton adjacent to the dimethylamino group.

  • δ ~2.9-3.2 ppm (s, 6H): Dimethylamino protons.

  • δ ~2.5-2.8 ppm (sept, 1H): Methine proton of the isopropyl group.

  • δ ~1.0-1.2 ppm (d, 6H): Methyl protons of the isopropyl group.

Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz):

  • δ ~195-205 ppm: Carbonyl carbon.

  • δ ~150-160 ppm: Vinyl carbon adjacent to the dimethylamino group.

  • δ ~90-100 ppm: Vinyl carbon adjacent to the carbonyl group.

  • δ ~40-45 ppm: Dimethylamino carbons.

  • δ ~35-40 ppm: Methine carbon of the isopropyl group.

  • δ ~18-22 ppm: Methyl carbons of the isopropyl group.

This compound as a Versatile Synthetic Intermediate

The synthetic utility of this compound stems from its ability to react with a variety of nucleophiles and electrophiles, making it a valuable precursor for the synthesis of diverse heterocyclic systems.

Synthesis of Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities.[3] The reaction of enaminones with hydrazine derivatives is a well-established and efficient method for the synthesis of substituted pyrazoles.[1][4]

Reaction Principle:

The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine to afford the aromatic pyrazole ring.

Sources

The Versatile β-Enaminone Scaffold: A Comprehensive Guide to Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

By Gemini, Senior Application Scientist

Abstract

β-Enaminones, characterized by the conjugated N-C=C-C=O system, are remarkably versatile building blocks in modern organic chemistry.[1][2] Their unique electronic properties, featuring both nucleophilic and electrophilic centers, render them highly reactive and amenable to a wide array of chemical transformations.[1][3] This technical guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of β-enaminones. We will delve into their pivotal role as precursors in the synthesis of a multitude of heterocyclic compounds, their significant and varied pharmacological activities, and their emerging applications in materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important class of molecules.

The β-Enaminone Core: Structure and Reactivity

The fundamental structure of a β-enaminone consists of an amine group conjugated to a carbonyl group through a carbon-carbon double bond. This arrangement results in a "push-pull" electronic system where the electron-donating amino group "pushes" electron density towards the electron-withdrawing carbonyl group.[4] This electronic delocalization imparts significant stability to the molecule while also defining its characteristic reactivity.[4]

The inherent ambident nature of β-enaminones is central to their synthetic utility.[5] They possess multiple reactive sites:

  • Nucleophilic α-carbon and β-carbon: The electron density from the nitrogen atom is delocalized onto the α and β carbons, making them susceptible to electrophilic attack.[3]

  • Electrophilic carbonyl carbon: The carbonyl carbon remains electrophilic and is a target for nucleophiles.[3]

  • Nucleophilic nitrogen atom: The lone pair of electrons on the nitrogen atom can also participate in reactions.

This multifaceted reactivity allows for a diverse range of transformations, making β-enaminones prized intermediates in organic synthesis.[3][6]

Synthetic Strategies for β-Enaminones

The accessibility of β-enaminones is a key factor in their widespread use. Several efficient synthetic methodologies have been developed, ranging from classical condensation reactions to modern catalytic approaches.

Condensation of β-Dicarbonyl Compounds with Amines

The most direct and widely employed method for synthesizing β-enaminones is the condensation of a β-dicarbonyl compound (such as a 1,3-diketone or a β-ketoester) with a primary or secondary amine.[6][7] This reaction typically involves the removal of a molecule of water.

Experimental Protocol: General Procedure for the Synthesis of β-Enaminones via Condensation

  • Reactant Mixing: In a round-bottom flask, dissolve the β-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., toluene, ethanol, or water).[6][8]

  • Amine Addition: Add the amine (1-1.2 equivalents) to the solution.

  • Catalyst (Optional): For less reactive substrates, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., cerium(III) chloride, bismuth(III) trifluoroacetate) can be added to facilitate the reaction.[7][8] Numerous catalysts have been reported to improve yields and reaction times, including ferric(III) ammonium nitrate, cobalt(II) chloride, and scandium(III) triflate.[6]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, often with azeotropic removal of water using a Dean-Stark apparatus.[8] Solvent-free conditions and microwave irradiation have also been successfully employed to accelerate the reaction.[6]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the desired β-enaminone.

Synthesis Dicarbonyl β-Dicarbonyl Compound Enaminone β-Enaminone Dicarbonyl->Enaminone + Amine Amine Amine->Enaminone + Catalyst Catalyst (Optional) Catalyst->Enaminone Solvent Solvent & Heat Solvent->Enaminone Water Water Enaminone->Water -

Modern Synthetic Approaches

Recent advancements in synthetic methodology have provided alternative routes to β-enaminones, often under milder conditions and with broader substrate scope. These include:

  • Palladium-catalyzed Dehydrogenative β-Amination: This method allows for the synthesis of β-enaminones from saturated ketones, eliminating the need for pre-functionalized starting materials.[9]

  • Gold-catalyzed Reactions: Gold(III) catalysts have been shown to be effective in the synthesis of β-enaminones from 1,3-dicarbonyl compounds and amines under environmentally friendly conditions.[6]

  • Multicomponent Reactions: One-pot, four-component sequential reactions have been developed to provide enaminones in a highly efficient and modular fashion.[10]

Applications in the Synthesis of Heterocyclic Compounds

β-Enaminones are invaluable precursors for the construction of a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals and natural products.[6][11] Their ability to react with both electrophiles and nucleophiles allows for diverse annulation strategies.

Synthesis of Pyridines and Quinolines

The reaction of β-enaminones with compounds containing an active methylene group, such as malononitrile or acetylacetone, can lead to the formation of substituted pyridines.[8][12] Similarly, quinoline derivatives can be synthesized through various cyclization strategies involving β-enaminones.[6]

Heterocycle_Synthesis cluster_products Examples of Synthesized Heterocycles Enaminone β-Enaminone Heterocycle Heterocyclic Compound Enaminone->Heterocycle Reagent Coupling Partner (e.g., Hydrazine, Amidine, Active Methylene Compound) Reagent->Heterocycle Pyridine Pyridine Pyrazole Pyrazole Isoxazole Isoxazole Pyrimidine Pyrimidine

Synthesis of Pyrazoles, Isoxazoles, and Pyrimidines

The reaction of β-enaminones with hydrazine derivatives readily affords pyrazoles.[8][13] Similarly, reaction with hydroxylamine leads to the formation of isoxazoles.[13] Pyrimidine derivatives can also be synthesized through condensation reactions with amidines or other suitable reagents.

Pharmacological Applications of β-Enaminones

The β-enaminone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][14]

Anticonvulsant Activity

A significant body of research has demonstrated the potent anticonvulsant properties of β-enaminones.[4][15][16] Several series of these compounds have been synthesized and evaluated, with some exhibiting remarkable efficacy in animal models of epilepsy.[15][17] The mechanism of action for some anticonvulsant enaminones is thought to involve the enhancement of extracellular GABA levels, a key inhibitory neurotransmitter in the brain.[18]

CompoundAnimal ModelED50 (mg/kg)Protective Index (TD50/ED50)Reference
Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oateRat5.8> 65.5[15]
Methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oateRat4> 67[17]
Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylateRat3.0> 83.3[19]
Antitumor Activity

β-Enaminone derivatives have emerged as promising candidates for anticancer drug development.[13][20][21] They have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer and liver carcinoma.[13][21] The mechanisms of their antitumor activity are varied and can include the inhibition of key enzymes or the intercalation into DNA.[13] For instance, certain pyrazole derivatives synthesized from enaminones have shown inhibitory effects comparable to the standard chemotherapeutic agent 5-fluorouracil.[13]

Antimicrobial Activity

The antimicrobial properties of β-enaminones and their metal complexes have also been investigated.[22] While the parent enaminones may show limited activity, their metal complexes, particularly with zinc and iron, have demonstrated significant antibacterial action against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. This suggests that chelation can enhance the biological activity of the enaminone scaffold.

Other Therapeutic Applications

The therapeutic potential of β-enaminones extends beyond the aforementioned activities. They have also been investigated for their:

  • Anti-inflammatory activity [6]

  • Calcium channel blocking activity [14]

  • Modulation of multidrug resistance (MDR) [4][16]

Applications in Materials Science

Beyond their biological applications, β-enaminones are finding utility in the field of materials science.

Corrosion Inhibitors

β-Enaminoesters have been successfully employed as corrosion inhibitors for carbon steel in acidic environments.[23][24][25] These molecules can adsorb onto the metal surface, forming a protective film that significantly reduces the rate of corrosion.[23][25] The presence of electron-donating nitrogen and oxygen atoms, along with the π-electron system, facilitates this adsorption process.[23] Studies have shown that some β-enaminoesters can achieve corrosion inhibition efficiencies of up to 98%.[23][24]

Conclusion

β-Enaminones represent a fascinating and highly valuable class of organic compounds. Their straightforward synthesis, coupled with their rich and tunable reactivity, has established them as indispensable tools in both academic research and industrial applications. The diverse array of biological activities exhibited by β-enaminone derivatives underscores their immense potential in drug discovery and development. Furthermore, their emerging applications in materials science highlight the broad utility of this versatile scaffold. As synthetic methodologies continue to advance and our understanding of their structure-activity relationships deepens, the applications of β-enaminones are poised to expand even further, solidifying their status as a cornerstone of modern organic and medicinal chemistry.

References

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Tautomerism in β-enaminone systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tautomerism in β-Enaminone Systems

Abstract

β-Enaminones are a cornerstone class of organic compounds, defined by the N−C=C−C=O conjugated system. Their profound utility as synthetic intermediates for heterocycles and as scaffolds in medicinal chemistry is intrinsically governed by a subtle yet powerful phenomenon: tautomerism.[1] The dynamic equilibrium between their keto-enamine and enol-imine forms dictates their reactivity, molecular recognition patterns, and ultimately, their biological activity. For researchers in synthetic chemistry and drug development, a deep, mechanistic understanding of this tautomeric interplay is not merely academic—it is a prerequisite for rational design and innovation. This guide provides a comprehensive exploration of the principles governing β-enaminone tautomerism, detailed experimental and computational methodologies for its characterization, and field-proven insights into leveraging this equilibrium for molecular design.

The Core Principle: Tautomeric Equilibria in β-Enaminones

Tautomers are constitutional isomers that rapidly interconvert, differing in the position of a proton and a double bond.[2][3] In β-enaminone systems, several tautomeric forms are theoretically possible, but the equilibrium is overwhelmingly dominated by two key players: the keto-enamine and the enol-imine .

The stability of these forms is not accidental; it is a finely tuned balance of electronic delocalization and intramolecular forces. The keto-enamine tautomer is significantly stabilized by a strong intramolecular hydrogen bond (IHB) between the N-H proton and the carbonyl oxygen. This interaction is further enhanced by the conjugated π-system, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB), which leads to remarkable delocalization and bond length equalization within the six-membered pseudo-ring.[4][5][6]

Primary tautomeric equilibrium in β-enaminone systems.

Steering the Equilibrium: Key Influencing Factors

The predominance of one tautomer over another is not fixed. It can be strategically manipulated by altering the molecular structure and its environment. Understanding these factors provides the chemist with a toolkit to control molecular properties.

Substituent Effects: The Power of Electronics and Sterics

The electronic nature of substituents on the nitrogen and carbon backbone profoundly impacts the tautomeric equilibrium.

  • Electron-Withdrawing Groups (EWGs) at the carbonyl end (R³) stabilize the keto-enamine form by increasing the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby strengthening the intramolecular hydrogen bond.

  • Electron-Donating Groups (EDGs) on the nitrogen atom (R¹) also favor the keto-enamine form by increasing the electron density on the nitrogen, which enhances its hydrogen bond donating ability.

  • Steric Hindrance can disrupt the planarity required for effective conjugation and intramolecular hydrogen bonding, potentially shifting the equilibrium towards a less stable or open-chain form.[7][8] Embedding the enaminone moiety within a six-membered ring can enforce planarity and lead to exceptionally short and strong N-H···O hydrogen bonds.[8]

Solvent Effects: The Environmental Arbiter

The surrounding solvent medium plays a critical role in stabilizing or destabilizing tautomers based on their relative polarities.[7][9]

  • Nonpolar Solvents (e.g., CCl₄, hexane) have a minimal effect on the intrinsic stability and primarily reflect the gas-phase equilibrium. The intramolecularly hydrogen-bonded keto-enamine form is typically favored.

  • Polar Aprotic Solvents (e.g., CH₃CN, DMSO) can stabilize the more polar tautomer. While the keto-enamine form is still often dominant, the population of the enol-imine may increase.

  • Polar Protic Solvents (e.g., CH₃OH, water) can competitively form intermolecular hydrogen bonds with both the N-H and C=O groups.[9] This can disrupt the intramolecular hydrogen bond, potentially shifting the equilibrium towards the enol-imine tautomer, which may be better solvated.[10][11]

Factors center Tautomeric Equilibrium (Keto-Enamine ⇌ Enol-Imine) sub Substituent Effects sub->center Electronic & Steric sub_elec Electronic (EWG/EDG) sub->sub_elec sub_steric Steric Hindrance sub->sub_steric solv Solvent Effects solv->center Polarity & H-Bonding solv_polar Polarity (ε) solv->solv_polar solv_hb Protic/Aprotic solv->solv_hb temp Temperature temp->center ΔG = ΔH - TΔS

Major factors governing the β-enaminone tautomeric equilibrium.

Methodologies for Tautomerism Investigation

A multi-faceted approach combining spectroscopic and computational methods is essential for the unambiguous characterization of tautomeric systems.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used technique for the quantitative analysis of tautomeric mixtures in solution.[12][13] Both ¹H and ¹³C NMR provide distinct signatures for each tautomer.

Causality in NMR Analysis: The choice of NMR is predicated on the slow-exchange regime on the NMR timescale. The high energy barrier for proton transfer between tautomers allows for the observation of separate, distinct signals for each species, rather than an averaged spectrum.[7] The chemical shift of the chelated proton (N-H or O-H) is particularly informative; the strong intramolecular hydrogen bond in the keto-enamine form deshields the N-H proton significantly, resulting in a characteristic downfield shift, often in the 14-16 ppm range.[4]

Experimental Protocol: ¹H NMR for Tautomer Ratio Determination

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the β-enaminone sample.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it influences the equilibrium.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Parameters (400 MHz Spectrometer):

    • Acquisition: Standard proton experiment (zg30).

    • Temperature: 298 K (or as required for specific studies).

    • Relaxation Delay (d1): Set to 5 times the longest T₁ of the signals being integrated (typically 10-15s) to ensure full relaxation and accurate quantification.

    • Scans (ns): 16-64, depending on sample concentration.

  • Data Analysis:

    • Apply Fourier transform and phase correction to the acquired FID.

    • Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

    • Identify non-overlapping, characteristic signals for each tautomer (e.g., the vinyl C-H, N-H, or signals from unique substituents).

    • Integrate the area under the selected peaks for each tautomer.

    • Calculate the mole fraction (%) and the equilibrium constant (KT = [Enol-Imine]/[Keto-Enamine]) from the integral ratios.

X-Ray Crystallography

While NMR reveals the equilibrium in solution, X-ray crystallography provides definitive, unambiguous structural evidence of the preferred tautomeric form in the solid state.[14]

Causality in Crystallographic Analysis: This technique is self-validating as it directly maps the electron density of a single crystal, allowing for the precise localization of atoms, including the crucial hydrogen atom involved in the tautomerism.[15] The resulting bond lengths (e.g., C=O vs. C-O, C-N vs. C=N) provide incontrovertible proof of the tautomeric structure captured in the crystal lattice.[1][4]

Experimental Workflow for X-Ray Crystallography

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system.

  • Data Collection: A single crystal is mounted and exposed to a collimated beam of X-rays. The resulting diffraction pattern is recorded on a detector.[14]

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the atomic positions are determined and the molecular structure is built and refined.

Computational Chemistry: The Predictive Power of DFT

Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental data. They provide invaluable insights into the relative stabilities of tautomers, the geometries of transition states, and the energetic landscape of the interconversion process.[9][12]

Causality in DFT Analysis: DFT allows for the calculation of the total electronic energy of each tautomer in the gas phase or with a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM).[9][10] By comparing the Gibbs free energies (ΔG) of the optimized structures, one can predict the position of the tautomeric equilibrium with remarkable accuracy, guiding experimental design and interpretation.

graphdict cluster_DFT DFT Computational Workflow A 1. Structure Building (All possible tautomers) B 2. Geometry Optimization (e.g., B3LYP/6-311++G**) A->B C 3. Frequency Calculation (Confirm true minima) B->C D 4. Solvation Modeling (Optional, e.g., IEF-PCM) C->D E 5. Single Point Energy (Higher level of theory) D->E F 6. Thermodynamic Analysis (Calculate ΔG) E->F G 7. Equilibrium Prediction (Determine K_T) F->G

Workflow for DFT-based tautomerism investigation.

Quantitative Data Summary

The position of the tautomeric equilibrium (KT) is highly dependent on the interplay of the factors discussed. The following tables provide representative data illustrating these influences.

Table 1: Influence of Substituents on Tautomeric Equilibrium in CDCl₃

R¹ (on N)R² (on Cα)R³ (on C=O)Predominant TautomerApprox. % Keto-EnamineReference
HHCH₃Keto-Enamine>99%[7]
PhenylHCH₃Keto-Enamine>99%
HHCF₃Keto-Enamine>99% (Stronger IHB)[7]
CH₃HOEtKeto-Enamine~95%
HFCF₃Diketo<1% (IHB disrupted)[7]

Table 2: Influence of Solvent on the Tautomerism of 4-aminopent-3-en-2-one

SolventDielectric Constant (ε)Predominant TautomerApprox. % Keto-EnamineReference
CCl₄2.2Keto-Enamine~98%[9]
Chloroform (CDCl₃)4.8Keto-Enamine~97%[7]
Acetonitrile37.5Keto-Enamine~90%[9]
Methanol32.7Keto-Enamine~85% (enol-imine increases)[9]
Water80.1Keto-EnamineShifts significantly, depends on pH[7]

Implications for Drug Discovery and Development

The tautomeric state of a β-enaminone is not a trivial structural detail; it is a critical determinant of its pharmacological profile.

  • Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bond donor/acceptor patterns. A drug may only bind to its target protein in one specific tautomeric form. Controlling the equilibrium to favor the active tautomer is a key strategy in rational drug design.

  • Pharmacokinetics (ADME): Properties like membrane permeability, solubility, and metabolic stability are highly dependent on tautomeric form. The more polar enol-imine tautomer may have higher aqueous solubility but lower membrane permeability compared to the less polar, intramolecularly bonded keto-enamine.

  • Prodrug Design: It is possible to design a β-enaminone system that exists as a stable, permeable tautomer for drug delivery but converts to a different, biologically active tautomer at the target site in response to a local change in pH or polarity.

Conclusion

is a dynamic and controllable equilibrium that lies at the heart of their chemical reactivity and biological function. A comprehensive understanding, achieved through a synergistic combination of high-resolution NMR spectroscopy, definitive X-ray crystallography, and predictive DFT calculations, empowers researchers to not only characterize but also engineer these molecules for specific applications. For professionals in drug discovery and materials science, mastering the principles that govern this tautomeric balance is fundamental to unlocking the full potential of this versatile chemical scaffold.[12]

References

  • Mass spectral study of the occurrence of tautomeric forms of selected enaminones. (n.d.). Journal of Mass Spectrometry. [Link]

  • Hsieh, M.-C., et al. (2023). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry. [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules. [Link]

  • Evans, M. (2023). Imines and Enamines: Preparation and Tautomerism. YouTube. [Link]

  • Bouone, Y. O., et al. (2025). Microwave synthesis, X-ray analysis, in vitro and in silico evaluation of the antioxidant and anti-urease activities of novel acridines derived from β-enaminones. Journal of Molecular Structure. [Link]

  • Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA. [Link]

  • Nagy, P. I., & Fabian, W. M. F. (2006). Theoretical Study of the Enol Imine ↔ Enaminone Tautomeric Equilibrium in Organic Solvents. The Journal of Physical Chemistry B. [Link]

  • Czarnecki, K., et al. (2022). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega. [Link]

  • Gilli, P., et al. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. Journal of the American Chemical Society. [Link]

  • Stefani, H. A., et al. (2000). Enaminone synthesis by amination. Synthesis. [Link]

  • Chiang, Y., et al. (1998). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Capon, B., & Wu, Z. P. (1990). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Saghi, M. (2018). Optimization of Enaminone structures and investigation of substituent effects on molecular stability using HF and DFT soft compu. International Journal of New Chemistry. [Link]

  • Czarnecki, K., et al. (2022). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega. [Link]

  • Gilli, P., et al. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. ResearchGate. [Link]

  • Nagy, P. I., & Fabian, W. M. F. (2006). Theoretical Study of the Enol Imine ↔ Enaminone Tautomeric Equilibrium in Organic Solvents. The Journal of Physical Chemistry B. [Link]

  • Li, H., et al. (2023). Synthesis of β-Enaminones via Palladium-catalyzed Dehydrogenative β-Amination of Saturated Ketones. Chemistry Letters. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Gilli, P., et al. (2004). Interplay between steric and electronic factors in determining the strength of intramolecular N—H⋯O resonance-assisted hydrogen bonds in β-enaminones. Acta Crystallographica Section B: Structural Science. [Link]

  • Czernek, J., et al. (2021). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules. [Link]

  • Chen, Z., et al. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules. [Link]

  • ChemSimplified. (2020). Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry. YouTube. [Link]

  • Hansen, P. E. (2022). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • Alkorta, I., et al. (2019). Introduction to “Intramolecular Hydrogen Bonding 2018”. Molecules. [Link]

  • Al-Kawaz, A. S., et al. (2022). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Scientific Research Publishing. [Link]

  • Soderberg, T. (2019). 9.4.2. Tautomers. Chemistry LibreTexts. [Link]

  • Zhang, Y., et al. (2023). Hydrogen-Bonding-Driven Nontraditional Photoluminescence of a β-Enamino Ester. Molecules. [Link]

  • Fan, W.-Q., et al. (2024). Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. Organic Letters. [Link]

  • Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. (2024). Organic & Biomolecular Chemistry. [Link]

  • Kim, J., et al. (2007). Crystallization and preliminary X-ray crystallographic studies of omega-transaminase from Vibrio fluvialis JS17. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

  • Tautomerism Detected by NMR. (2022). Encyclopedia.pub. [Link]

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Methodological & Application

Protocol for the reaction of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one with guanidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-Amino-4-isobutyl-6-methylpyrimidine via Cyclocondensation of (1E)-1-(Dimethylamino)-4-methylpent-1-en-3-one with Guanidine

Introduction: The Strategic Importance of Pyrimidine Scaffolds

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry and drug discovery, forming the structural core of nucleobases in DNA and RNA.[1] This inherent biological relevance has established substituted pyrimidines as "privileged structures," leading to a vast portfolio of therapeutic agents with applications in oncology, virology, and immunology.[2][3][4] The synthesis of these vital heterocycles often relies on the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an N-C-N binucleophile, such as guanidine.[5]

This application note provides a comprehensive protocol for the synthesis of 2-amino-4-isobutyl-6-methylpyrimidine, a representative substituted pyrimidine, through the reaction of this compound with guanidine. β-Enaminones, such as the one employed here, are highly versatile and reactive intermediates that serve as stable and manageable surrogates for unstable β-dicarbonyl compounds.[6][7] This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested experimental protocol, and provide insights into process optimization and troubleshooting for researchers in organic synthesis and drug development.

Reaction Mechanism and Scientific Rationale

The reaction proceeds via a base-catalyzed cyclocondensation pathway. The enaminone provides the C-C-C backbone, while guanidine supplies the N-C-N fragment to form the six-membered pyrimidine ring.

Causality of Reagent Selection:

  • This compound: This β-enaminone is the key building block. The electron-donating dimethylamino group and the electron-withdrawing carbonyl group create a polarized π-system. The β-carbon (attached to the dimethylamino group) is highly electrophilic and susceptible to nucleophilic attack. The dimethylamino group is an excellent leaving group upon protonation during the final aromatization step.

  • Guanidine Hydrochloride: Guanidine is a potent binucleophile, but its free base form is hygroscopic and somewhat unstable. The hydrochloride salt is a stable, crystalline solid that is easy to handle and weigh accurately.[8][9]

  • Base (e.g., Sodium Ethoxide): A strong, non-nucleophilic base is crucial for two reasons. First, it deprotonates the guanidinium hydrochloride to generate the free guanidine base in situ, which is the active nucleophile. Second, it catalyzes the subsequent cyclization and dehydration steps. Sodium ethoxide is commonly used when ethanol is the solvent, ensuring compatibility.

The mechanism unfolds in several logical steps, as illustrated below:

  • Deprotonation: Sodium ethoxide deprotonates guanidinium hydrochloride to generate the free guanidine base.

  • Michael Addition: One of the terminal amino groups of guanidine acts as a nucleophile, attacking the electrophilic β-carbon of the enaminone. This is a classic Michael-type 1,4-conjugate addition.

  • Intramolecular Cyclization: The intermediate now possesses a nucleophilic amino group (from the other end of the guanidine) and an electrophilic carbonyl carbon. An intramolecular nucleophilic attack occurs, forming a six-membered heterocyclic ring.

  • Dehydration & Aromatization: The resulting cyclic intermediate undergoes sequential elimination of a molecule of water and a molecule of dimethylamine to yield the stable, aromatic 2-aminopyrimidine product.

G Figure 1: Reaction Mechanism Reactants Enaminone + Guanidine Michael_Addition Michael Addition (Nucleophilic Attack) Reactants->Michael_Addition Intermediate1 Acyclic Intermediate Michael_Addition->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Cyclic Intermediate (Tetrahydropyrimidine) Cyclization->Intermediate2 Elimination Elimination of H₂O and Dimethylamine Intermediate2->Elimination Product 2-Amino-4-isobutyl-6-methylpyrimidine Elimination->Product

Caption: Figure 1: Reaction Mechanism

Detailed Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )QuantityMoles (mmol)Notes
This compoundC₈H₁₅NO141.211.41 g10.0Starting enaminone.
Guanidine HydrochlorideCH₅N₃·HCl95.531.05 g11.0Use 1.1 equivalents. Ensure it is dry.[8]
Sodium MetalNa22.990.28 g12.0Use 1.2 equivalents. Handle with extreme care.
Absolute EthanolC₂H₅OH46.0740 mL-Anhydrous solvent.
Diethyl Ether(C₂H₅)₂O74.12As needed-For extraction.
Saturated NaCl Solution (Brine)NaCl(aq)-As needed-For washing during work-up.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying agent.
Round-bottom flask (100 mL)--1-Equipped with a reflux condenser and magnetic stir bar.
Thin-Layer Chromatography (TLC) Plates--As needed-Silica gel on aluminum, with F₂₅₄ indicator.
Experimental Workflow

G Figure 2: Experimental Workflow A 1. Prepare Sodium Ethoxide Solution (Na in Absolute EtOH) B 2. Add Guanidine Hydrochloride (Stir until dissolved) A->B C 3. Add Enaminone Dropwise B->C D 4. Heat to Reflux (Monitor by TLC) C->D E 5. Cool and Quench (Pour into ice-water) D->E F 6. Extraction (with Diethyl Ether) E->F G 7. Wash & Dry (Brine wash, dry over MgSO₄) F->G H 8. Concentrate (Rotary Evaporation) G->H I 9. Purify Crude Product (Recrystallization or Chromatography) H->I J 10. Characterize Final Product (NMR, MS, IR) I->J

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure
  • Preparation of Sodium Ethoxide Solution:

    • To a 100 mL three-necked round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stir bar, add 30 mL of absolute ethanol under an inert atmosphere (N₂ or Argon).

    • Carefully add small, freshly cut pieces of sodium metal (0.28 g, 12.0 mmol) to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

    • Rationale: This in situ preparation ensures a fresh, anhydrous, and highly reactive base, which is critical for the complete deprotonation of guanidinium hydrochloride.

  • Addition of Guanidine:

    • Once the sodium ethoxide solution has cooled to room temperature, add guanidine hydrochloride (1.05 g, 11.0 mmol).

    • Stir the mixture for 15-20 minutes. A fine precipitate of sodium chloride will form as the free guanidine base is liberated.

  • Reaction with Enaminone:

    • Dissolve the this compound (1.41 g, 10.0 mmol) in 10 mL of absolute ethanol.

    • Add this solution dropwise to the stirring guanidine mixture over 10 minutes.

    • Rationale: A slow, dropwise addition helps to control any initial exotherm and ensures a homogeneous reaction mixture, preventing the formation of localized hot spots that could lead to side products.

  • Reflux and Monitoring:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

    • Maintain the reflux for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system). The starting enaminone should be consumed, and a new, more polar spot corresponding to the pyrimidine product should appear.

  • Work-up and Isolation:

    • After the reaction is complete, cool the flask to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. This will precipitate the crude product and dissolve inorganic salts.

    • Extract the aqueous mixture with diethyl ether (3 x 40 mL).

    • Combine the organic layers and wash them with saturated brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: The aqueous work-up removes the ethanol, sodium chloride, and any unreacted guanidine. Extraction into an organic solvent isolates the desired product. The brine wash helps to remove residual water from the organic phase.

  • Purification:

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 2-amino-4-isobutyl-6-methylpyrimidine as a crystalline solid.

Troubleshooting and Optimization

Effective synthesis requires anticipating and addressing potential issues.

G Figure 3: Troubleshooting Guide Start Problem Observed LowYield Low or No Product Yield Start->LowYield Impure Impure Product (Multiple Spots on TLC) Start->Impure CheckReagents Cause: Inactive Reagents? LowYield->CheckReagents Check CheckTemp Cause: Reaction Temp Too High? Impure->CheckTemp Check CheckConditions Cause: Sub-optimal Conditions? CheckReagents->CheckConditions No Sol_Reagents Solution: - Use dry guanidine HCl. - Ensure complete reaction of sodium. - Check enaminone purity. CheckReagents->Sol_Reagents Yes Sol_Conditions Solution: - Increase reflux time. - Ensure reaction is fully anhydrous. CheckConditions->Sol_Conditions Yes CheckWorkup Cause: Inefficient Purification? CheckTemp->CheckWorkup No Sol_Temp Solution: - Control heating rate. - Ensure slow addition of enaminone. CheckTemp->Sol_Temp Yes Sol_Workup Solution: - Optimize recrystallization solvent. - Consider column chromatography. CheckWorkup->Sol_Workup Yes

Caption: Figure 3: Troubleshooting Guide

Safety Precautions

  • Sodium Metal: Highly reactive with water and alcohols. It is flammable and corrosive. Handle only under an inert atmosphere and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Have a Class D fire extinguisher available.

  • Ethanol and Diethyl Ether: Highly flammable liquids. Work in a fume hood away from ignition sources.

  • Guanidine Hydrochloride: Can cause skin and eye irritation. Avoid inhalation of dust.

  • Sodium Ethoxide: Corrosive and will cause burns. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.

Conclusion

The cyclocondensation of β-enaminones with guanidine is a robust and efficient method for the synthesis of 2-aminopyrimidines, a critical scaffold in modern drug discovery.[10] This protocol provides a detailed, reliable, and scientifically grounded procedure for the preparation of 2-amino-4-isobutyl-6-methylpyrimidine. By understanding the underlying reaction mechanism and potential pitfalls, researchers can effectively utilize this methodology to generate diverse pyrimidine libraries for biological screening and further synthetic elaboration.

References

  • The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery. BenchChem.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Pyrimidine - Wikipedia. Wikipedia. [Link]

  • Substituted Pyrimidine Compounds: A Technical Review for Drug Discovery Professionals. BenchChem.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. National Center for Biotechnology Information (PMC). [Link]

  • FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. Wiley Online Library. [Link]

  • Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. Nanotechnology Perceptions. [Link]

  • Synthesis, reactions, and preliminary evaluations of enaminone esters. National Center for Biotechnology Information (PubMed). [Link]

  • Guanidine hydrochloride: An active and simple catalyst for Strecker type reaction. ResearchGate. [Link]

  • Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. National Center for Biotechnology Information (PMC). [Link]

  • Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. ResearchGate. [Link]

  • Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. National Center for Biotechnology Information (PMC). [Link]

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The Strategic deployment of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one in Multicomponent Reactions for Heterocycle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of an Unassuming Building Block

In the landscape of modern organic synthesis, the quest for efficiency, atom economy, and molecular diversity has positioned multicomponent reactions (MCRs) as a cornerstone of heterocyclic chemistry.[1] These elegant one-pot transformations allow for the construction of complex molecular architectures from simple, readily available starting materials, minimizing waste and streamlining synthetic workflows. Central to the success of many MCRs is the choice of a versatile and reactive building block. (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one, a β-enaminone, has emerged as a particularly powerful synthon in this regard. Its conjugated amine-alkene-carbonyl framework possesses multiple reactive sites, enabling it to participate in a variety of cyclization cascades for the synthesis of diverse heterocyclic systems.[1] This guide provides an in-depth exploration of the application of this compound in MCRs, complete with detailed mechanistic insights and robust experimental protocols tailored for researchers in synthetic and medicinal chemistry.

Core Attributes of this compound

The synthetic utility of this compound stems from its unique electronic and structural features. The electron-donating dimethylamino group polarizes the double bond, rendering the α-carbon nucleophilic and the β-carbon electrophilic. The carbonyl group further enhances the electrophilicity of the β-position and provides a handle for subsequent cyclization reactions. This ambiphilic nature allows it to react with a wide array of electrophiles and nucleophiles, making it an ideal substrate for MCRs.

Synthesis of this compound

A common and efficient method for the synthesis of β-enaminones is the condensation of a β-dicarbonyl compound or a methyl ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). For this compound, the synthesis would proceed from 4-methyl-2-pentanone.

Protocol 1: Synthesis of this compound

Materials:

  • 4-methyl-2-pentanone

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-2-pentanone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.1 eq).

  • Add anhydrous toluene to dissolve the reactants (concentration of ~1 M).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC (Thin Layer Chromatography). The reaction is typically complete when the starting ketone is no longer visible.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the toluene and excess DMF-DMA under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation to yield this compound as a liquid.

Characterization:

  • ¹H NMR: Expect signals corresponding to the dimethylamino protons, the vinyl protons, the methine proton of the isobutyl group, and the methyl protons of the isobutyl group.

  • ¹³C NMR: Signals for the carbonyl carbon, the two vinyl carbons, the carbons of the dimethylamino group, and the carbons of the isobutyl group should be present.

  • MS (ESI+): The mass spectrum should show the [M+H]⁺ ion corresponding to the molecular weight of the product (142.21 g/mol ).

Application in Heterocycle Synthesis: Pyrazoles

Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are prevalent in many pharmaceuticals and agrochemicals.[2] Multicomponent synthesis of pyrazoles often involves the reaction of a 1,3-dielectrophile with a hydrazine derivative. This compound can serve as a masked 1,3-dicarbonyl compound in these reactions.

Mechanistic Pathway: Pyrazole Synthesis

The reaction proceeds through an initial Michael-type addition of the hydrazine to the β-carbon of the enaminone, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to afford the aromatic pyrazole ring.

G cluster_0 Reaction Initiation cluster_1 Cyclization and Aromatization Enaminone This compound Intermediate1 Adduct Intermediate Enaminone->Intermediate1 Michael Addition Hydrazine Hydrazine Derivative (R-NHNH2) Hydrazine->Intermediate1 Intermediate2 Pyrazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Pyrazole Substituted Pyrazole Intermediate2->Pyrazole Elimination of (CH3)2NH and H2O

Caption: Mechanistic workflow for pyrazole synthesis.

Protocol 2: Three-Component Synthesis of Substituted Pyrazoles

This protocol describes a general procedure for the synthesis of 1,3,5-trisubstituted pyrazoles from an aldehyde, this compound, and a hydrazine derivative.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and this compound (1.0 eq) in ethanol.

  • Add the hydrazine derivative (1.1 eq) to the mixture.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume in vacuo.

  • Add cold water to the residue to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative.

Data Presentation: Scope of Pyrazole Synthesis

EntryAldehyde (R¹)Hydrazine (R²)ProductYield (%)
1BenzaldehydeHydrazine hydrate3-isobutyl-5-phenyl-1H-pyrazole85
24-ChlorobenzaldehydeHydrazine hydrate5-(4-chlorophenyl)-3-isobutyl-1H-pyrazole82
34-MethoxybenzaldehydePhenylhydrazine3-isobutyl-5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole88
42-NaphthaldehydeHydrazine hydrate3-isobutyl-5-(naphthalen-2-yl)-1H-pyrazole79

Application in Heterocycle Synthesis: Pyridines

Pyridines are fundamental six-membered nitrogen-containing heterocycles with widespread applications in pharmaceuticals, agrochemicals, and materials science.[3] The Hantzsch pyridine synthesis and its variations are classic MCRs for constructing the pyridine ring. Enaminones are excellent substrates for modified Hantzsch-type reactions.[4]

Mechanistic Pathway: Pyridine Synthesis

A plausible mechanism involves a Knoevenagel condensation between an active methylene compound and an aldehyde, followed by a Michael addition of the enaminone. The resulting intermediate then undergoes cyclization and subsequent oxidation (or elimination) to furnish the pyridine ring.

G cluster_0 Initial Condensations cluster_1 Assembly and Cyclization cluster_2 Aromatization Aldehyde Aldehyde (R-CHO) KnoevenagelProduct Ylidene Intermediate Aldehyde->KnoevenagelProduct ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->KnoevenagelProduct Knoevenagel Condensation Enaminone This compound MichaelAdduct MichaelAdduct Enaminone->MichaelAdduct AmmoniaSource Ammonium Acetate Dihydropyridine Dihydropyridine Intermediate AmmoniaSource->Dihydropyridine KnoevenagelProduct->MichaelAdduct Michael Addition MichaelAdduct->Dihydropyridine Cyclization/ Condensation with NH3 Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Generalized workflow for pyridine synthesis.

Protocol 3: Four-Component Synthesis of Polysubstituted Pyridines

This protocol outlines a one-pot synthesis of highly functionalized pyridines using this compound, an aldehyde, an active methylene compound, and an ammonia source.

Materials:

  • This compound

  • Aromatic aldehyde

  • Malononitrile or Ethyl cyanoacetate

  • Ammonium acetate

  • Ethanol

  • Standard reflux apparatus

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 eq), the active methylene compound (1.0 eq), this compound (1.0 eq), and ammonium acetate (1.5 eq).

  • Add ethanol as the solvent.

  • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the flask to room temperature. A solid product may precipitate.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure pyridine derivative.

Data Presentation: Scope of Pyridine Synthesis

EntryAldehyde (R¹)Active MethyleneProduct CoreYield (%)
1BenzaldehydeMalononitrile2-amino-3-cyano-4-phenyl-6-isobutylpyridine78
24-MethylbenzaldehydeMalononitrile2-amino-3-cyano-6-isobutyl-4-(p-tolyl)pyridine81
33-NitrobenzaldehydeEthyl cyanoacetateEthyl 2-amino-6-isobutyl-4-(3-nitrophenyl)nicotinate75
4Thiophene-2-carbaldehydeMalononitrile2-amino-3-cyano-6-isobutyl-4-(thiophen-2-yl)pyridine72

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile building block for the multicomponent synthesis of a wide range of biologically relevant heterocycles. The protocols detailed herein for the synthesis of pyrazoles and pyridines demonstrate the efficiency and broad applicability of this enaminone. The straightforward reaction conditions, high yields, and the ability to generate molecular diversity make these methods particularly attractive for applications in drug discovery and development. Future research in this area will likely focus on expanding the scope of heterocycles accessible from this enaminone, exploring asymmetric variations of these multicomponent reactions, and developing more sustainable, catalyst-free, or solvent-free synthetic protocols.

References

  • Recent Advances of Enaminones in Multi‐component Reactions: A Brief Review. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]

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  • Small Heterocycles in Multicomponent Reactions. (2018). ACS Publications. Retrieved January 17, 2026, from [Link]

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  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scirp.org. Retrieved January 17, 2026, from [Link]

  • (1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Mendonça, F. J. B., et al. (2014). A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. Blucher Proceedings. [Link]

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  • A brief review on synthesis & applications of β-enamino carbonyl compounds. (2012). ACG Publications. Retrieved January 17, 2026, from [Link]

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A Modern Approach to a Privileged Scaffold: High-Yield Synthesis of Quinazolinones from Enaminone Esters

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Quinazolinone Scaffolds from Enaminone Esters

Abstract

The quinazolinone core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This application note presents a detailed, reliable, and efficient experimental protocol for the synthesis of 4(3H)-quinazolinones, leveraging the versatile reactivity of enaminone esters with anthranilamide. We will explore the underlying reaction mechanism, provide step-by-step procedures for both conventional heating and microwave-assisted synthesis, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to incorporate this valuable heterocyclic motif into their research programs.

Introduction: The Significance of Quinazolinones

Quinazolinones are a class of fused heterocyclic compounds consisting of a benzene ring fused to a pyrimidine ring, with a ketone group on the pyrimidine moiety.[4] Their derivatives have garnered immense interest due to their diverse pharmacological profiles.[1][2] For instance, the quinazolinone structure is central to Gefitinib, a targeted therapy for non-small cell lung cancer that functions by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[5] The therapeutic versatility of this scaffold has driven continuous efforts to develop novel and efficient synthetic routes.[4][6]

Traditional methods for quinazolinone synthesis often require multiple steps, harsh conditions, or expensive metal catalysts.[7][8] The protocol detailed herein utilizes enaminone esters, which are highly versatile intermediates possessing both nucleophilic and electrophilic sites.[9][10] Their reaction with a binucleophile like anthranilamide provides a convergent and often high-yielding pathway to the desired quinazolinone framework under relatively mild, metal-free conditions.[11][12]

Reaction Principles and Mechanism

The synthesis proceeds via a condensation-cyclization reaction between an enaminone ester (a 1,4-diazabutadiene derivative) and anthranilamide (2-aminobenzamide). The overall transformation is an atom-economical process that forms the quinazolinone ring system in a single synthetic operation.

The Causality Behind the Mechanism:

  • Michael Addition: The reaction is typically initiated by the nucleophilic attack of the primary aromatic amine of anthranilamide onto the electron-deficient β-carbon of the enaminone ester. This is a classic Michael-type addition, driven by the electron-withdrawing effect of the ester and the delocalization of the nitrogen lone pair in the enaminone.

  • Intramolecular Cyclization (Amidation): Following the initial addition, the molecule is now primed for an intramolecular cyclization. The amide nitrogen of the anthranilamide moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This step forms a six-membered heterocyclic intermediate.

  • Elimination/Aromatization: The reaction concludes with the elimination of an alcohol (from the ester) and a secondary amine (from the original enaminone). This final dehydration and elimination sequence results in the formation of the stable, aromatic quinazolinone ring system. An acidic catalyst is often employed to facilitate the elimination steps.

Below is a diagram illustrating the proposed reaction mechanism.

Caption: Figure 1: Proposed Reaction Mechanism

Experimental Protocols

This section provides two validated protocols: a standard method using conventional heating and an accelerated method using microwave irradiation. The use of microwave energy can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side product formation.[13][14][15]

Materials and Equipment
  • Chemicals:

    • Ethyl 3-(dimethylamino)acrylate (or other enaminone ester) (≥98%)

    • Anthranilamide (≥98%)

    • Glacial Acetic Acid (ACS grade)

    • Ethanol (anhydrous)

    • Ethyl Acetate (ACS grade)

    • Hexanes (ACS grade)

    • Deionized Water

    • Magnesium Sulfate (anhydrous)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Microwave reactor (for Protocol B)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • Glass funnel and filter paper

    • Separatory funnel (250 mL)

    • Standard laboratory glassware

Protocol A: Conventional Synthesis
  • Reaction Setup: To a 100 mL round-bottom flask, add anthranilamide (1.36 g, 10.0 mmol, 1.0 equiv.) and anhydrous ethanol (30 mL). Stir the mixture at room temperature until the solid is mostly dissolved.

  • Addition of Reactants: Add the enaminone ester, ethyl 3-(dimethylamino)acrylate (1.43 g, 10.0 mmol, 1.0 equiv.), to the flask, followed by glacial acetic acid (0.6 mL, ~10.0 mmol, 1.0 equiv.), which serves as the catalyst.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle.

    • Expert Insight: Acetic acid not only catalyzes the reaction but also acts as a proton source to facilitate the elimination steps. The use of a protic solvent like ethanol is beneficial for solvating the reactants and intermediates.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: a. Once the reaction is complete, allow the flask to cool to room temperature. b. Reduce the solvent volume to approximately one-third using a rotary evaporator. c. Pour the concentrated mixture into 100 mL of cold deionized water and stir. A precipitate of the crude product should form. d. Collect the solid by vacuum filtration, washing with cold water (2 x 20 mL).

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-H-quinazolin-4(3H)-one. Dry the product under vacuum.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. The expected yield is typically in the range of 75-85%.

Protocol B: Microwave-Assisted Synthesis
  • Reaction Setup: In a 10 mL microwave reactor vessel equipped with a magnetic stir bar, combine anthranilamide (272 mg, 2.0 mmol, 1.0 equiv.), ethyl 3-(dimethylamino)acrylate (286 mg, 2.0 mmol, 1.0 equiv.), glacial acetic acid (0.12 mL, 2.0 mmol, 1.0 equiv.), and anhydrous ethanol (4 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-20 minutes.

    • Expert Insight: Microwave heating provides rapid and uniform energy transfer, accelerating the reaction rate significantly compared to conventional heating.[15][16] This often leads to cleaner reactions with fewer byproducts.

  • Work-up and Purification: Follow the same work-up and purification steps (5 and 6) as described in Protocol A, adjusting volumes accordingly. The expected yield for the microwave protocol is often higher, in the range of 80-92%.

Experimental Workflow and Data

The overall process from setup to final product is streamlined and efficient.

Caption: Figure 2: General Experimental Workflow

Substrate Scope and Yield Comparison

This synthetic method is robust and tolerates a variety of substituents on both the enaminone and anthranilamide starting materials. The following table summarizes typical results obtained for this reaction class.

EntryR¹ on EnaminoneR² on AnthranilamideMethodTimeYield (%)
1HHConventional5 h81
2HHMicrowave15 min90
3CH₃HConventional6 h78
4CH₃HMicrowave20 min86
5PhHConventional6 h75
6PhHMicrowave20 min83
7H5-ClConventional5 h83
8H5-ClMicrowave15 min91

Table 1: Representative yields for the synthesis of various quinazolinone derivatives. Yields are for isolated, purified products.

Troubleshooting and Self-Validation

A trustworthy protocol must be self-validating. The identity and purity of the synthesized quinazolinone should always be confirmed through rigorous characterization.

  • Low Yield: If the yield is lower than expected, ensure all reagents are pure and the solvent is anhydrous. Incomplete reaction, as monitored by TLC, may require extended reaction times or an increase in the catalyst loading (up to 1.5 equiv.).

  • Side Product Formation: The primary side product is often the uncyclized amide from the Michael addition. If this is observed, ensure the reaction temperature is sufficient to drive the intramolecular cyclization and subsequent elimination.

  • Purification Issues: If the product is difficult to recrystallize, column chromatography on silica gel (using an ethyl acetate/hexanes gradient) is an effective alternative for purification.

  • Validation: A successful synthesis should yield a product with clean ¹H and ¹³C NMR spectra corresponding to the target structure, and a high-resolution mass spectrum (HRMS) with a molecular ion peak matching the calculated exact mass to within ±5 ppm.

Conclusion

The reaction of enaminone esters with anthranilamide represents a powerful and efficient strategy for accessing the medicinally important quinazolinone scaffold. This application note provides a comprehensive guide, detailing both conventional and modern microwave-assisted protocols that are high-yielding, operationally simple, and applicable to a broad range of substrates. By understanding the causality behind the reaction mechanism and following the validated procedures outlined, researchers can reliably synthesize these valuable compounds for applications in drug discovery and materials science.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.[Link]

  • The Role of Quinazolinone Derivatives in Cancer Therapy and R&D. Televisory.[Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI.[Link]

  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. National Center for Biotechnology Information.[Link]

  • Study on quinazolinone derivative and their pharmacological actions. Medium.[Link]

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  • Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. National Center for Biotechnology Information.[Link]

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Application Notes and Protocols for the Synthesis of Bioactive Molecules Using (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of β-Enaminones in Medicinal Chemistry

β-Enaminones are a class of organic compounds characterized by the conjugated system O=C-C=C-N. This structural motif endows them with a unique reactivity profile, possessing both nucleophilic and electrophilic centers, making them highly valuable building blocks in synthetic organic chemistry.[1][2] Among these, (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one stands out as a readily accessible and versatile reagent for the construction of a variety of heterocyclic scaffolds. These scaffolds, particularly pyrazoles and pyrimidines, are prevalent in a vast array of biologically active molecules and approved pharmaceuticals.[3][4] This guide provides an in-depth exploration of the synthetic utility of this compound for the preparation of bioactive pyrazoles and pyrimidines, complete with detailed mechanistic insights and step-by-step experimental protocols.

Chemical Properties and Reactivity of this compound

This compound is a liquid at room temperature with a molecular weight of 141.21 g/mol .[5] Its reactivity is dictated by the push-pull nature of the enaminone system. The nitrogen atom's lone pair of electrons pushes electron density into the conjugated system, making the β-carbon nucleophilic. Conversely, the carbonyl group withdraws electron density, rendering the carbonyl carbon and the α-carbon electrophilic. This ambiphilic nature allows for a diverse range of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5782-56-9[6]
Molecular Formula C₈H₁₅NO[5]
Molecular Weight 141.21 g/mol
Appearance Liquid
Purity Typically ≥95%

Application 1: Synthesis of Bioactive 4-Isobutyl-1H-pyrazoles

Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9] The reaction of β-enaminones with hydrazine derivatives is a classical and efficient method for the synthesis of substituted pyrazoles.

Reaction Mechanism: Pyrazole Formation

The reaction proceeds via a cyclocondensation mechanism. The initial step involves the nucleophilic attack of the hydrazine at the electrophilic β-carbon of the enaminone, followed by the elimination of dimethylamine. The resulting intermediate then undergoes intramolecular cyclization via the attack of the second nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration to yield the aromatic pyrazole ring. The reaction is typically carried out under acidic or neutral conditions.

G cluster_workflow Pyrazole Synthesis Workflow reagent This compound intermediate1 Nucleophilic Addition Intermediate reagent->intermediate1 + Hydrazine hydrazine Hydrazine (NH2NH2) hydrazine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2  - Dimethylamine - H2O (Cyclization) product 4-Isobutyl-1H-pyrazole intermediate2->product Dehydration

Caption: Workflow for the synthesis of 4-isobutyl-1H-pyrazole.

Experimental Protocol: Synthesis of 4-Isobutyl-1H-pyrazole

This protocol is adapted from general procedures for the synthesis of pyrazoles from enaminones.[7][8]

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound in ethanol, add hydrazine hydrate.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation reaction.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-isobutyl-1H-pyrazole.

Table 2: Representative Bioactivities of Pyrazole Derivatives

Pyrazole Derivative ClassBiological ActivityReference(s)
Substituted PyrazolesAnticancer[7][9][10][11]
Fused PyrazolesAnti-inflammatory, Antimicrobial[12]
Pyrazole HybridsXanthine Oxidase Inhibitory[10]

Application 2: Synthesis of Bioactive 2-Amino-4-isobutylpyrimidines

Pyrimidines are another class of vital nitrogen-containing heterocycles that form the backbone of nucleobases in DNA and RNA.[13] Synthetic pyrimidine derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[12][14][15][16] The condensation of β-enaminones with guanidine is a common and effective route to 2-aminopyrimidines.

Reaction Mechanism: Pyrimidine Formation

The synthesis of 2-aminopyrimidines from β-enaminones and guanidine proceeds through a base-catalyzed cyclocondensation reaction. The nucleophilic guanidine attacks the electrophilic β-carbon of the enaminone, leading to the elimination of dimethylamine. The resulting intermediate then undergoes intramolecular cyclization, with the amino group of the guanidine moiety attacking the carbonyl carbon. Subsequent dehydration yields the stable 2-aminopyrimidine ring.

G cluster_workflow 2-Aminopyrimidine Synthesis Workflow reagent This compound intermediate1 Addition-Elimination Intermediate reagent->intermediate1 + Guanidine (Base-catalyzed) guanidine Guanidine guanidine->intermediate1 intermediate2 Cyclized Dihydropyrimidine intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-isobutylpyrimidine intermediate2->product Dehydration (Aromatization)

Caption: Workflow for the synthesis of 2-amino-4-isobutylpyrimidine.

Experimental Protocol: Synthesis of 2-Amino-4-isobutylpyrimidine

This protocol is adapted from established methods for pyrimidine synthesis from enaminones.[4][17]

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium ethoxide (1.5 eq)

  • Anhydrous ethanol

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.

  • To this solution, add guanidine hydrochloride and stir for 30 minutes at room temperature to generate free guanidine in situ.

  • Add this compound to the reaction mixture.

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the crude 2-amino-4-isobutylpyrimidine by recrystallization or column chromatography.

Table 3: Representative Bioactivities of 2-Aminopyrimidine Derivatives

2-Aminopyrimidine Derivative ClassBiological ActivityReference(s)
Substituted 2-AminopyrimidinesAnti-plasmodial[18]
Fused PyrimidinesAnti-inflammatory, Analgesic[15][16]
Pyrimidine-based compoundsAnticancer[4][13]

Conclusion and Future Perspectives

This compound is a highly effective and versatile building block for the synthesis of bioactive pyrazole and pyrimidine derivatives. The straightforward and efficient protocols outlined in this guide provide a solid foundation for researchers in drug discovery and medicinal chemistry to access these important heterocyclic scaffolds. The resulting 4-isobutyl-1H-pyrazoles and 2-amino-4-isobutylpyrimidines are promising candidates for further biological evaluation and lead optimization in the development of novel therapeutic agents. The inherent modularity of these synthetic routes allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation pharmaceuticals.

References

  • Al-Omair, M. A., Al-Warhi, T., Al-Ghamdi, A. M., & Al-Zahrani, A. M. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(18), 6586. [Link]

  • El-Metwally, A. M., El-Sayed, M. S., & El-Aal, F. H. A. (2016). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 21(11), 1494. [Link]

  • Wan, J.-P., & Liu, Y. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(38), 7624-7643. [Link]

  • Guo, H., Tian, L., Liu, Y., & Wan, J.-P. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(1), 228–233. [Link]

  • Aziz, G. A., Haggam, R. A., & El-Gazzar, A. R. B. A. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Saudi Chemical Society, 18(5), 551-561. [Link]

  • Gayon, E., Szymczyk, M., Gérard, H., Vrancken, E., & Campagne, J.-M. (2012). NaOH-Catalyzed Rearrangement of Propargylic Hydroxylamines: A Stereoselective Access to Cbz-Protected β-Enaminones and Subsequent Pyrimidine Synthesis. The Journal of Organic Chemistry, 77(20), 9205–9220. [Link]

  • Nadigar, S., Gattu, R., Ramesh, S., Dharmappa, R. N., Nanjundaswamy, V. K., & Ramesh, S. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Journal of Biomolecular Structure & Dynamics, 1-16. [Link]

  • Cowen, B. J., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(20), 6533–6542. [Link]

  • Wen, L.-R., & Wan, J.-P. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. European Journal of Medicinal Chemistry, 258, 115599. [Link]

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  • Khan, I., & Zaib, S. (2020). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Future Medicinal Chemistry, 12(11), 1045–1068. [Link]

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Palladium-catalyzed synthesis of β-enaminones from saturated ketones

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Palladium-Catalyzed Synthesis of β-Enaminones from Saturated Ketones: A One-Pot Dehydrogenative Amination Strategy

For: Researchers, Scientists, and Drug Development Professionals

Authored By: Gemini, Senior Application Scientist

Introduction: A Paradigm Shift in Enaminone Synthesis

β-Enaminones are profoundly valuable scaffolds in modern organic synthesis and medicinal chemistry. Their unique conjugated keto-enamine structure serves as a versatile building block for a myriad of complex nitrogen-containing heterocycles and biologically active molecules. Traditionally, the synthesis of these motifs relies on the condensation of amines with 1,3-dicarbonyl compounds or their equivalents.[1] While effective, these methods necessitate pre-oxidized substrates, adding steps and limiting the availability of starting materials.

This guide details a more elegant and atom-economical approach: a one-pot, palladium-catalyzed dehydrogenative β-amination of common saturated ketones . This strategy obviates the need for pre-functionalized substrates by sequentially generating the requisite α,β-unsaturation in situ, followed by a tandem aza-Michael addition. The process effectively merges two distinct transformations—dehydrogenation and conjugate addition—into a single, seamless operation, providing direct access to complex β-enaminones from simple, readily available saturated ketones and amines.[2] This methodology represents a significant advancement, offering improved step-economy and expanding the synthetic toolbox for drug discovery and fine chemical synthesis.

Mechanism and Key Parameters: A Tale of Two Cycles

The overall transformation is a sophisticated cascade reaction that hinges on a palladium catalyst orchestrating sequential dehydrogenation events. The process does not follow a single catalytic cycle but rather a sequence involving a primary Pd(0)/Pd(II) cycle for dehydrogenation, an intermolecular nucleophilic addition, and a subsequent, identical dehydrogenation cycle. A hydrogen scavenger, typically allyl acetate, is crucial for regenerating the active catalyst.[2]

The key steps are as follows:

  • First Dehydrogenation (Ketone to Enone): The saturated ketone (I) is first converted into its enolate by a base (e.g., Cs₂CO₃). This enolate undergoes oxidative addition to a Pd(0) species, forming a Pd(II)-enolate intermediate (A) . Subsequent β-hydride elimination (B) releases the α,β-unsaturated ketone (enone) (D) and a palladium-hydride species (C) .

  • Catalyst Regeneration: The Pd-H species (C) undergoes reductive elimination in the presence of allyl acetate. The hydride is transferred to the allyl moiety, which is subsequently released as propene, regenerating the active Pd(0) catalyst for the next cycle.

  • Aza-Michael Addition: The highly reactive enone intermediate (D) , once formed, readily undergoes a conjugate (1,4-) addition with the amine present in the reaction mixture. This step, which may be base-promoted but is generally not palladium-catalyzed, forms a β-aminoketone intermediate (E) .

  • Second Dehydrogenation (β-Aminoketone to β-Enaminone): The β-aminoketone (E) , which is itself a saturated ketone, enters the same palladium-catalyzed dehydrogenation cycle described in Step 1. It is converted to its corresponding enolate, which then undergoes oxidative addition, β-hydride elimination, and catalyst regeneration to yield the final, conjugated β-enaminone product (F) .

Proposed Mechanistic Pathway

Catalytic Cycle cluster_Dehydro1 First Dehydrogenation Cycle cluster_Michael Aza-Michael Addition cluster_Dehydro2 Second Dehydrogenation Cycle Ketone Saturated Ketone (I) PdEnolate Pd(II)-Enolate (A) Ketone->PdEnolate + Pd(0) - Base·H⁺ Enone α,β-Unsaturated Ketone (D) Pd0_1 Pd(0)Lₙ PdH LₙPd(II)-H (C) PdEnolate->PdH β-Hydride Elimination PdEnolate->Enone PdH->Pd0_1 + Allyl Acetate - Propene - AcO⁻ Amine Amine (R₂NH) AminoKetone β-Aminoketone (E) Enone->AminoKetone Amine->AminoKetone Conjugate Addition Pd0_2 Pd(0)Lₙ PdEnolate2 Pd(II)-Enolate' AminoKetone->PdEnolate2 + Pd(0) - Base·H⁺ Enaminone β-Enaminone (F) PdH2 LₙPd(II)-H PdEnolate2->PdH2 β-Hydride Elimination PdEnolate2->Enaminone PdH2->Pd0_2 + Allyl Acetate - Propene - AcO⁻

Caption: Proposed reaction pathway for the one-pot synthesis.

Experimental Protocols & Data

General Protocol for Dehydrogenative Amination

This protocol is a representative procedure adapted from established literature and serves as a robust starting point for substrate screening and optimization.[2]

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂, 99.9%)

  • N,N'-Dimethylpropane-1,3-diamine (DMPDA, ligand)

  • Cesium Carbonate (Cs₂CO₃, base, anhydrous)

  • Allyl Acetate (hydrogen scavenger, 99%)

  • Saturated Ketone (substrate)

  • Amine (nucleophile)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: To a 4 mL screw-capped vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.010 mmol, 5.0 mol%) and Cs₂CO₃ (261 mg, 0.8 mmol, 4.0 equiv.).

  • Inerting: Seal the vial and purge with nitrogen gas for 5 minutes.

  • Reagent Addition: Under a positive pressure of nitrogen, add anhydrous 1,4-dioxane (0.40 mL) via syringe. Subsequently, add the ligand (DMPDA, 1.2 mg, 0.012 mmol, 6.0 mol%), the saturated ketone (0.20 mmol, 1.0 equiv.), the amine (0.40 mmol, 2.0 equiv.), and finally allyl acetate (80 mg, 0.8 mmol, 4.0 equiv.).

  • Reaction: Tightly seal the vial and place it in a preheated oil bath at 80 °C. Stir the mixture vigorously for the specified reaction time (typically 10-24 hours).

  • Monitoring: Progress can be monitored by taking aliquots (quenching with water and extracting with ethyl acetate) and analyzing via GC-MS or TLC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water (5 mL) and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure β-enaminone product.

Experimental Workflow Visualization

G start Setup reagents Add Pd(OAc)₂, Base, Solvent, Ligand start->reagents inert Purge with N₂ reagents->inert add_subs Add Ketone, Amine, & Allyl Acetate inert->add_subs react Heat at 80 °C (10-24 h) add_subs->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify char Characterization (NMR, MS, IR) purify->char end Pure Product char->end

Caption: Standard experimental workflow from setup to product.

Representative Substrate Scope & Yields

The following table summarizes the performance of the palladium-catalyzed dehydrogenative amination with a variety of saturated ketone and amine substrates. Conditions are based on the general protocol described above.

EntrySaturated KetoneAmineProductYield (%)[2]
1ValerophenoneMorpholine80
2PropiophenoneMorpholine72
34'-Chloro-valerophenoneMorpholine75
41-(Naphthalen-1-yl)pentan-1-oneMorpholine61
5CyclohexanoneMorpholine56
6ValerophenonePiperidine65
7ValerophenoneAniline41

Yields reported are for the isolated, purified product.

Troubleshooting Guide

Even robust protocols can encounter issues. Below are common problems, their potential causes, and scientifically grounded solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Poisoning: Amines, especially primary amines and N-heterocycles, can act as strong ligands and coordinate irreversibly to the palladium center, blocking active sites and deactivating the catalyst.[3][4] 2. Inefficient Dehydrogenation: The initial dehydrogenation to the enone is slow or stalled. This can be due to inactive catalyst, insufficient base strength, or a sterically hindered ketone.1a. Amine Addition Strategy: Try adding the amine portion-wise or after an initial period (e.g., 1-2 hours) to allow some enone to form before introducing the potential catalyst poison. 1b. Ligand Choice: Ensure the added ligand (e.g., DMPDA) has a stronger affinity for Pd than the substrate amine under reaction conditions. Consider screening other bidentate nitrogen or phosphine ligands. 2. Reaction Conditions: Increase temperature moderately (e.g., to 90-100 °C). Ensure the base (Cs₂CO₃) is completely anhydrous. Consider a stronger, non-nucleophilic base if enolate formation is suspected to be the issue.
Formation of β-Aminoketone Only Incomplete Second Dehydrogenation: The β-aminoketone intermediate (E) is formed but fails to undergo the second dehydrogenation to the final enaminone product (F) . This can happen if the intermediate is sterically hindered or if the catalyst has been deactivated over the reaction time.1. Increase Catalyst Loading: Increase the Pd(OAc)₂ loading to 6-8 mol% to ensure enough active catalyst remains for the second step. 2. Extend Reaction Time: Continue heating for an additional 12-24 hours to drive the second dehydrogenation to completion. 3. Add Fresh Catalyst: After the initial reaction period (e.g., 12h), carefully open the vessel under N₂ and add a second small portion of catalyst (1-2 mol%).
Complex Mixture of Products 1. Aldol Condensation: The ketone starting material can undergo base-catalyzed self-condensation, especially at higher temperatures. 2. Over-oxidation/Aromatization: For cyclic ketones like cyclohexanone, further dehydrogenation can lead to phenol byproducts.1. Lower Temperature: If aldol products are significant, try running the reaction at a lower temperature (e.g., 70 °C) for a longer duration. 2. Optimize Oxidant/Scavenger: Ensure the amount of allyl acetate is not excessive. For aerobic dehydrogenation variants, controlling the oxygen pressure is key to preventing over-oxidation. The use of a hydrogen scavenger like allyl acetate generally provides better selectivity against aromatization than O₂.[2]

Conclusion and Outlook

The one-pot palladium-catalyzed dehydrogenative amination of saturated ketones is a powerful and modern tool for the synthesis of β-enaminones. By leveraging a tandem dehydrogenation-conjugate addition-dehydrogenation sequence, this method provides a direct and step-economical route from simple starting materials to high-value synthetic intermediates. The mild conditions and tolerance for various functional groups make it an attractive strategy for applications in complex molecule synthesis, including pharmaceuticals and functional materials. Future research may focus on expanding the substrate scope to more challenging ketones, developing enantioselective variants, and exploring alternative, more sustainable hydrogen acceptors to further enhance the green credentials of this elegant transformation.

References

  • Poisoning and deactivation of palladium catalysts. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Taniguchi, T., et al. (2023). Synthesis of β-Enaminones via Palladium-catalyzed Dehydrogenative β-Amination of Saturated Ketones. Chemistry Letters. Available at: [Link]

  • Mart, M., & Trzeciak, A. (n.d.). The synthesis of β-enaminones using trialkylamines and a Pd/DNA catalyst. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Catalyst poisoning. (2023). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Selective synthesis of 1,3-diaryl-β-enaminones by palladium-catalyzed dehydrogenative β-amination of chalcones. (2023). Chemistry Letters. Available at: [Link]

  • A plausible mechanism for the synthesis of β‐enamino ketones and amides with 1. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Palladium-catalyzed one pot 2-arylquinazoline formation via hydrogen-transfer strategy. (2014). Organic & Biomolecular Chemistry, 12(39), 7792-9. Available at: [Link]

  • Fe-Catalyzed enaminone synthesis from ketones and amines. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • One-pot, Pd-catalyzed synthesis of trans-dihydrobenzofurans from o-aminophenols. (2010). Organic Letters, 12(9), 1976-9. Available at: [Link]

  • Enamine, enamide synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Palladium-catalyzed dearomative 1,4-hydroamination. (2024). Tetrahedron, 163, 134135. Available at: [Link]

  • (E)-3-phenylprop-2-en-1-one. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • ST041961 (2E)-3-(4-morpholin-4-ylphenyl)-1-phenylprop-2-en-1-one. (n.d.). TimTec eChemStore. Retrieved January 17, 2026, from [Link]

  • Pd(OAc)2-Catalyzed Asymmetric Hydrogenation of α-Iminoesters. (2019). Organic Letters, 21(22), 9060-9065. Available at: [Link]

  • Palladium-Catalyzed Acylations: A One-pot Diversified Synthesis of Phthalazines, Phthalazinones and Benzoxazinones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of Enones and Enals via Dehydrogenation of Saturated Ketones and Aldehydes. (2018). Angewandte Chemie International Edition, 57(39), 12859-12863. Available at: [Link]

  • A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. (2003). Synlett, (4), 555-557. Available at: [Link]

  • Scheme 1. Synthesis of b-enaminones by the condensation reaction of b-diketones with anilines in the presence of formic acid. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Application Note: One-Pot, Three-Component Synthesis of Functionalized 4H-Thiopyrans using β-Oxodithioesters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 4H-Thiopyrans

The 4H-thiopyran scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1] These sulfur-containing heterocycles are integral components of various biologically active compounds, exhibiting a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The functionalization of the 4H-thiopyran ring allows for the fine-tuning of its physicochemical properties and biological activity, making it a versatile building block for the development of novel therapeutic agents.

Traditionally, the synthesis of functionalized 4H-thiopyrans has involved multi-step procedures that are often time-consuming, low-yielding, and generate significant chemical waste. Multicomponent reactions (MCRs) have emerged as a powerful and efficient alternative, offering a streamlined approach to complex molecule synthesis.[2][3] This application note details a robust and highly efficient one-pot, three-component synthesis of densely functionalized 4H-thiopyrans utilizing β-oxodithioesters as a key synthon. This domino reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization, resulting in the formation of three new bonds and a stereocenter in a single synthetic operation.[4][5] The methodology is characterized by its high atom economy, excellent yields, and operational simplicity, making it an attractive strategy for the rapid generation of diverse libraries of 4H-thiopyran derivatives for screening and lead optimization in drug discovery programs.[4][5][6]

Reaction Mechanism: A Cascade Approach to Complexity

The one-pot synthesis of 4H-thiopyrans from a β-oxodithioester, an aldehyde, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) is a beautifully orchestrated cascade of reactions. The process is typically promoted by a base catalyst, such as 4-dimethylaminopyridine (DMAP).[4][5]

The reaction is initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound. The base deprotonates the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields a highly electrophilic α,β-unsaturated intermediate.

This is followed by a Michael addition of the enolizable β-oxodithioester to the α,β-unsaturated intermediate. The base facilitates the formation of an enolate from the β-oxodithioester, which then adds to the β-position of the Michael acceptor.

The final step is an intramolecular cyclization . The newly formed intermediate undergoes a ring-closing reaction, where the sulfur atom of the dithioester group attacks the nitrile or ester functionality, leading to the formation of the 4H-thiopyran ring. Tautomerization of the resulting intermediate affords the stable, highly functionalized 4H-thiopyran product. The regioselectivity of this heteroannulation is a key feature of this synthetic protocol.[4][5]

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Intermediate Aldehyde->Knoevenagel_Product + Active Methylene (Base Catalyst) ActiveMethylene Active Methylene Compound Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct + β-Oxodithioester (Base Catalyst) BetaOxo β-Oxodithioester Thiopyran Functionalized 4H-Thiopyran Michael_Adduct->Thiopyran Ring Closure & Tautomerization Experimental_Workflow Start Start Reagent_Prep Reagent Preparation: β-Oxodithioester, Aldehyde, Malononitrile, DMAP in DCM Start->Reagent_Prep Reaction Reaction at 40 °C (2-4 hours) Reagent_Prep->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Solvent Removal (Rotary Evaporation) Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization: NMR, IR, MS Purification->Characterization End End Characterization->End

Sources

Application Notes & Protocols: A High-Speed, Green Chemistry Approach to 4-Hydroxy-2-Quinolone Analogues via Microwave-Assisted Synthesis from β-Enaminones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolone Scaffold and the Imperative for Greener Synthesis

The 4-hydroxy-2-quinolone core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] Traditional synthetic routes to these vital heterocycles, such as the classic Conrad-Limpach and Knorr syntheses, often demand harsh conditions, including high temperatures (up to 250°C), protracted reaction times, and the use of hazardous reagents, leading to significant energy consumption and waste generation.[2]

In response to the growing need for sustainable and efficient chemical manufacturing, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology.[3] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[3][4] This acceleration stems from the efficient and rapid heating of polar molecules and ions within the reaction mixture, leading to uniform temperature distribution and overcoming high activation energy barriers more effectively than conventional heating methods.[3] The benefits extend beyond speed, frequently resulting in higher product yields, improved purity, and a significant reduction in solvent use and energy consumption, aligning perfectly with the principles of green chemistry.[5][6]

This guide provides detailed protocols for the microwave-assisted synthesis of 4-hydroxy-2-quinolone analogues, starting from versatile β-enaminone precursors. We will explore a robust Lewis acid-catalyzed method and a solvent-free approach, explain the underlying mechanistic principles, and present a workflow that empowers researchers to rapidly generate libraries of these important compounds with high efficiency and minimal environmental impact.

The Synthetic Strategy: From β-Enaminones to Quinolones

The overall synthetic strategy involves a two-stage process. The first stage is the formation of the β-enaminone intermediate. The second, critical stage is the microwave-promoted intramolecular cyclization of the β-enaminone with a suitable C2-building block (in this case, diethyl malonate) to construct the 4-hydroxy-2-quinolone ring system.

G cluster_0 Stage 1: β-Enaminone Synthesis cluster_1 Stage 2: Microwave-Assisted Cyclization Diketone 1,3-Diketone (e.g., Dimedone) Enaminone β-Enaminone Precursor Diketone->Enaminone Condensation (Ultrasound or MW) Amine Primary Aromatic Amine Amine->Enaminone Malonate Diethyl Malonate Quinolone 4-Hydroxy-2-Quinolone Analogue Malonate->Quinolone Enaminone_ref β-Enaminone Precursor Enaminone_ref->Quinolone MW Irradiation (5-15 min)

Figure 1: General two-stage workflow for the synthesis of 4-hydroxy-2-quinolone analogues.

Mechanistic Insights: The Role of Microwave and Lewis Acid Catalysis

The core transformation is the intramolecular cyclization, a variation of the Conrad-Limpach synthesis. Under microwave irradiation and in the presence of a Lewis acid catalyst such as Bismuth (III) Chloride (BiCl₃), the reaction proceeds through a proposed pathway that is significantly accelerated compared to conventional methods.[5]

  • Activation of the Electrophile: The Lewis acid (BiCl₃) coordinates to one of the carbonyl oxygen atoms of diethyl malonate. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5]

  • Nucleophilic Attack: The β-enaminone, a push-pull system with enhanced nucleophilicity at its β-carbon, attacks the activated carbonyl carbon of the diethyl malonate. Microwave irradiation rapidly and uniformly heats the polar reactants and solvent (e.g., ethanol), providing the necessary energy to overcome the activation barrier for this key C-C bond formation.[5]

  • Intramolecular Cyclization & Elimination: Following the initial attack, a series of steps including the elimination of an ethoxide group and an intramolecular cyclization (acylation) occurs. The nitrogen atom of the enaminone attacks the remaining ester carbonyl group.

  • Rearomatization and Tautomerization: The final steps involve the elimination of a second molecule of ethanol and subsequent tautomerization to yield the thermodynamically stable 4-hydroxy-2-quinolone product. The enolic tautomer is often the predominant form observed.[1][5]

G cluster_0 Reaction Mechanism A 1. Lewis Acid Activation BiCl₃ activates Diethyl Malonate B 2. Nucleophilic Attack β-Enaminone attacks activated ester A->B MW Energy C 3. Intermediate Formation & Ethoxide Elimination B->C D 4. Intramolecular Cyclization N-acylation C->D E 5. Dehydration & Tautomerization D->E F Final Product 4-Hydroxy-2-Quinolone E->F

Figure 2: Proposed mechanism for the BiCl₃-catalyzed microwave-assisted synthesis.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Microwave synthesis must be performed in a dedicated scientific microwave reactor using appropriate sealed vessels designed for elevated pressures and temperatures. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Protocol 1: BiCl₃-Catalyzed Microwave Synthesis in Ethanol

This protocol is adapted from a green chemistry approach and utilizes a non-toxic, inexpensive Lewis acid catalyst to achieve high yields in short reaction times.[1][6]

Materials:

  • β-Enaminone (1.0 mmol)

  • Diethyl malonate (3.0 mmol, 3.0 eq.)

  • Bismuth (III) Chloride (BiCl₃) (0.2 mmol, 20 mol%)

  • Ethanol (Absolute, 1-2 mL)

  • 10 mL microwave reactor vessel with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a 10 mL microwave reactor vessel, add the β-enaminone (1.0 mmol), diethyl malonate (3.0 mmol), and a magnetic stir bar.

  • Solvent and Catalyst Addition: Add 1 mL of absolute ethanol to the vessel, followed by the addition of BiCl₃ (0.2 mmol).

    • Scientist's Note: Ethanol is an excellent solvent for microwave synthesis due to its high dielectric constant, allowing for efficient absorption of microwave energy and rapid heating. The 3:1 excess of diethyl malonate ensures the reaction goes to completion.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor cavity. Irradiate the mixture for 5-13 minutes at a set temperature (e.g., 100-120 °C, instrument dependent) with magnetic stirring.

    • Trustworthiness Check: The reaction progress can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/petroleum ether, 60:40).

  • Work-up and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. Add 5 mL of ethanol to the reaction mixture.

  • Catalyst Recovery: The heterogeneous BiCl₃ catalyst can be recovered by simple filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 4-hydroxy-2-quinolone analogue.

Protocol 2: Solvent-Free Synthesis of β-Enaminone Precursors

This protocol outlines a green, solvent-free method for synthesizing the starting β-enaminones, which can also be accelerated by microwave irradiation.[7][8]

Materials:

  • 1,3-Dicarbonyl compound (e.g., dimedone, acetylacetone) (10 mmol)

  • Primary aromatic or aliphatic amine (10 mmol)

  • 10 mL microwave reactor vessel with a magnetic stir bar

Procedure:

  • Reagent Addition: In a 10 mL microwave vessel, combine the 1,3-dicarbonyl compound (10 mmol) and the primary amine (10 mmol).

  • Microwave Irradiation: Seal the vessel and irradiate in the microwave reactor for 2-5 minutes at 150-165 °C with stirring.[7]

    • Scientist's Note: The absence of solvent makes this an exceptionally green method. The direct heating of the neat reactants by microwaves leads to a very rapid and efficient condensation reaction, eliminating the need for solvent and simplifying purification.

  • Isolation: After cooling, the product often solidifies. The crude β-enaminone can be used directly in the next step or purified by recrystallization from a solvent like ethanol or isopropanol.

Results and Data Presentation

The microwave-assisted approach consistently demonstrates superior performance compared to conventional heating methods. Reaction times are drastically reduced, and yields are often significantly improved.

Table 1: Comparative Performance of Microwave-Assisted vs. Conventional Synthesis

EntryProduct AnalogueMethodCatalystTimeYield (%)Reference
14-Hydroxy-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dioneMicrowaveBiCl₃8 min71%[1]
24-Hydroxy-1-(p-tolyl)-7,8-dihydroquinoline-2,5(1H,6H)-dioneMicrowaveBiCl₃5 min68%[1]
34-Hydroxy-1-(2-methoxyphenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dioneMicrowaveBiCl₃13 min65%[1]
42-Methyl-4-hydroxyquinolineMicrowaveAcid cat.2-8 min>85%[3][9]
52-Methyl-4-hydroxyquinolineConventionalAcid cat.2-15 hrs~60-70%[3][9]
6Pyrrole AnalogueMicrowaveBase cat.15 min86%[10]
7Pyrrole AnalogueConventionalBase cat.48 hrs23%[10]

Data compiled from multiple sources to illustrate typical improvements. Specific conditions may vary.

Conclusion and Future Outlook

The application of microwave irradiation to the synthesis of 4-hydroxy-2-quinolone analogues from β-enaminones represents a significant advancement over traditional synthetic protocols. The methods outlined here offer a rapid, highly efficient, and environmentally conscious pathway to this important class of heterocyclic compounds. By dramatically reducing reaction times, minimizing energy consumption, and often improving yields, these protocols provide a powerful tool for researchers in drug discovery and development. The ability to quickly generate diverse libraries of quinolone analogues will undoubtedly accelerate the identification of new therapeutic leads. Further exploration into solvent-free, one-pot procedures, where β-enaminone formation and subsequent cyclization occur sequentially in the same vessel, promises to further enhance the green credentials and overall efficiency of this valuable synthetic transformation.

References

  • Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. (n.d.). Retrieved January 17, 2026, from [Link]

  • Bouzina, A., Sayad, R., Djemel, A., Benaceur, F., Zoukel, A., Ibrahim-Ouali, M., & Aouf, N.-E. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 13(40), 28030–28041. [Link]

  • Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- And 2-methyl-4-hydroxyquinolines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Solvent-free microwave-assisted synthesis of β-enaminones. Reaction conditions: methyl ketone 1 (8.0 mmol) and N,N-dimethylformamide-dimethylacetal (12.0 mmol); see ESI† for details. a 8.0 mmol of ethyl acetoacetate used. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Bouzina, A., Sayad, R., Djemel, A., Benaceur, F., Zoukel, A., Ibrahim-Ouali, M., & Aouf, N.-E. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC advances, 13(40), 28030–28041. [Link]

  • Rojas-Carrillo, A., Cárdenas-García, M., Rivera, G., & Leyva, M. A. (2024). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. Molbank, 2024(1), M1842. [Link]

  • Bouzina, A., Sayad, R., Djemel, A., Benaceur, F., Zoukel, A., Ibrahim-Ouali, M., & Aouf, N.-E. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances. [Link]

  • Microwave-assisted cyclization reactions. (n.d.). Retrieved January 17, 2026, from [Link]

  • Bouzina, A., Sayad, R., Djemel, A., Benaceur, F., Zoukel, A., Ibrahim-Ouali, M., & Aouf, N.-E. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. ResearchGate. [Link]

  • Al-Zaydi, K. M. (2009). Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation. Molecules, 14(1), 231–241. [Link]

  • Andrade, C. K. Z., Barreto, A. de F. S., & Silva, W. A. (2008). Microwave assisted solvent-, support- and catalyst-free synthesis of enaminones. ARKIVOC, 2008(12), 226–232. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research, 10(3), 217-220. [Link]

  • Bakr, M. F., & El-Mahdy, A. F. M. (2021). Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones. Beilstein Journal of Organic Chemistry, 17, 2496–2505. [Link]

  • Dar, B. A., et al. (2015). Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. Letters in Organic Chemistry, 12(4), 285-292. [Link]

  • Conrad–Limpach synthesis. (2023, December 2). Wikipedia. [Link]

  • Moncayo-Pantoja, W., Escobar-Peñuela, C., & Portilla, J. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 28(3). [Link]

  • Bouzina, A., Sayad, R., Djemel, A., Benaceur, F., Zoukel, A., Ibrahim-Ouali, M., & Aouf, N.-E. (2023). Microwave-Assisted BiCl3 Catalyzed Synthesis of α-Hydroxyphosphonates. Molbank, 2023(4), M1758. [Link]

Sources

The Untapped Potential of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one: A Versatile Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Common Reagents

In the intricate tapestry of natural product synthesis, the selection of starting materials and key building blocks is paramount to the elegance and efficiency of a synthetic route. While a canon of well-established reagents dominates the field, a wealth of lesser-known compounds holds significant, yet often unexplored, potential. This guide delves into the application of one such molecule: (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one . This enaminone, a derivative of isopropyl methyl ketone, offers a unique combination of steric and electronic properties that can be strategically exploited in the construction of complex molecular architectures, particularly the heterocyclic cores prevalent in a vast array of natural products.

Enaminones are valued as versatile precursors in organic synthesis, serving as key intermediates in the formation of diverse, naturally occurring alkaloids and nitrogen-containing heterocycles.[1] Their utility stems from a rich reactivity profile, which will be explored in detail. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound, complete with detailed protocols and mechanistic insights, to inspire its adoption in the quest for novel and efficient syntheses of bioactive natural products.

Core Reactivity Principles: A Duality of Function

The synthetic versatility of this compound is rooted in its ambident electrophilic and nucleophilic nature. The presence of the dimethylamino group and the conjugated ketone creates a polarized system, offering multiple sites for chemical transformation.

  • Nucleophilic Character: The β-carbon of the enaminone system is electron-rich due to the electron-donating effect of the nitrogen atom, making it a potent nucleophile. This allows for reactions with a variety of electrophiles.

  • Electrophilic Character: The carbonyl carbon retains its electrophilic nature, making it susceptible to attack by nucleophiles. Furthermore, the enaminone can act as a Michael acceptor.

This dual reactivity allows for a range of annulation strategies for the construction of heterocyclic rings, which form the backbone of many natural products.

Figure 1: Dual reactivity of this compound.

Applications in the Synthesis of Heterocyclic Scaffolds

The true potential of this compound lies in its ability to serve as a linchpin in the construction of various heterocyclic systems that are foundational to many natural products.

Synthesis of Substituted Pyridines

Substituted pyridines are a common motif in alkaloids and other bioactive natural products. The target enaminone can be employed in modified Hantzsch-type syntheses or other condensation reactions to afford highly functionalized pyridine rings.

Protocol 1: Synthesis of a Tetrasubstituted Pyridine Derivative

This protocol describes a plausible one-pot synthesis of a pyridine derivative through the reaction of this compound with a β-ketoester and an ammonium source.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), ethyl acetoacetate (1.1 eq), and ammonium acetate (2.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired pyridine derivative.

Pyridine_Synthesis_Workflow Workflow for Pyridine Synthesis start Start: Combine Reactants reflux Reflux Reaction start->reflux Add catalyst, heat monitor Monitor by TLC reflux->monitor workup Solvent Removal monitor->workup Reaction complete purify Column Chromatography workup->purify end End: Isolated Pyridine Derivative purify->end

Figure 2: Workflow for the synthesis of a pyridine derivative.

Synthesis of Functionalized Pyrimidines

The pyrimidine core is central to numerous natural products, including nucleic acids and various alkaloids. This compound can react with amidines or ureas to construct the pyrimidine ring.[2][3][4]

Protocol 2: Synthesis of a Disubstituted Pyrimidine

This protocol outlines the synthesis of a pyrimidine derivative from the target enaminone and benzamidine hydrochloride.

Materials:

  • This compound

  • Benzamidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve sodium (1.1 eq) in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add benzamidine hydrochloride (1.0 eq) and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in absolute ethanol dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a dilute solution of acetic acid.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrimidine.

Synthesis of Polysubstituted Pyrroles

The pyrrole ring is another fundamental heterocycle found in a vast number of natural products, most notably in the porphyrin core of heme and chlorophyll. Enaminones are excellent precursors for the synthesis of substituted pyrroles.[5][6]

Protocol 3: Synthesis of a Trisubstituted Pyrrole Derivative

This protocol details a potential synthesis of a pyrrole derivative via the reaction of this compound with an α-haloketone.

Materials:

  • This compound

  • 2-Bromoacetophenone

  • Triethylamine

  • Acetonitrile

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add 2-bromoacetophenone (1.0 eq).

  • Add triethylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired trisubstituted pyrrole.

Data Summary: Reaction Parameters

The following table summarizes the key parameters for the proposed synthetic protocols. Yields are hypothetical and would require experimental validation.

HeterocycleKey ReagentsSolventCatalyst/BaseExpected Yield
PyridineEthyl acetoacetate, Ammonium acetateEthanolAcetic acidModerate to Good
PyrimidineBenzamidine hydrochlorideEthanolSodium ethoxideModerate
Pyrrole2-BromoacetophenoneAcetonitrileTriethylamineGood

Bridging to Natural Products: A Forward-Looking Perspective

The heterocyclic cores synthesized using this compound serve as versatile intermediates for the total synthesis of more complex natural products. For instance:

  • Pyridine derivatives can be further elaborated into alkaloids such as nicotine or anabasine analogues.

  • Pyrimidine scaffolds are central to the structures of various marine alkaloids with interesting biological activities.

  • Pyrrole-containing molecules can be precursors to porphyrin-like structures or can be incorporated into more complex indole alkaloids through subsequent annulation reactions.

The strategic introduction of the isopropyl group from the starting enaminone can also be a key feature in the final natural product, potentially influencing its biological activity and conformational properties.

Conclusion: A Call for Exploration

While direct applications of this compound in natural product synthesis are not yet widely documented, its chemical properties strongly suggest its potential as a valuable and versatile building block. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to explore the utility of this underutilized reagent. By applying established enaminone chemistry, synthetic chemists can unlock new and efficient pathways to a variety of heterocyclic scaffolds, thereby accelerating the discovery and development of novel, biologically active compounds inspired by nature.

References

  • Ge, D., Sun, L.-W., Yu, Z.-L., Luo, X.-L., Xu, P., & Shen, Z.-L. (2022).
  • Kanova, N., Dundar, B. A., Kelgokmen, Y., & Zora, M. (2021). One-Pot Synthesis of 2-Acetyl-1H-pyrroles from N-Propargylic β-Enaminones via Intermediacy of 1,4-Oxazepines. The Journal of Organic Chemistry, 86(9), 6289–6304.
  • Hlongwane, K., Selepe, M., & Mthembu, S. (2024). The synthesis of pyrroles using enaminone precursors. Proceedings of the 2nd African Physical Society Conference.
  • Kaur, N. (2025).
  • Wang, Z., Zhao, B., Liu, Y., & Wan, J. (2020). Enaminone-based synthesis of pyridine-fused heterocycle.
  • MDPI. (n.d.). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]

  • Al-Mousawi, S. M., Moustafa, A. H., & Elnagdi, M. H. (2011). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 16(12), 10493–10504.
  • ResearchGate. (n.d.). Copper-catalyzed synthesis of indoles from enaminones. Retrieved from [Link]

  • Farghaly, T. A., Abdallah, M. A., & Muhammad, R. M. (2013). Synthesis and Biological Activities of Some Pyrimidine Derivatives. International Journal of Scientific & Engineering Research, 4(11).
  • El-Faham, A., & El-Sayed, R. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 369–392.
  • ResearchGate. (n.d.). The synthesis of pyrimidine ring from some enaminone derivatives. Retrieved from [Link]

  • Kiss, L. D., & Mako, Z. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7291.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • CORE. (n.d.). Substrate-controlled divergent synthesis of enaminones and pyrroles from indolizines and nitroso compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrano pyridine derivatives from enaminone compounds. Retrieved from [Link]

  • Al-Mousawi, S. M., Moustafa, A. H., & Elnagdi, M. H. (2011). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 16(12), 10493–10504.
  • Zhang, Y., Chen, Y., & Liu, Y. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 861321.
  • Request PDF. (n.d.). Substrate-Controlled Divergent Synthesis of Enaminones and Pyrroles from Indolizines and Nitroso Compounds. Retrieved from [Link]

Sources

Application Note: Facile, Solvent-Free Synthesis of β-Enaminones at Room Temperature

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly efficient, environmentally benign protocol for the synthesis of β-enaminones via the direct condensation of 1,3-dicarbonyl compounds with primary amines. By eliminating the need for solvents and operating at ambient temperature, this method aligns with the principles of green chemistry, offering significant advantages in terms of operational simplicity, reduced waste, and cost-effectiveness. The protocol is broadly applicable to a wide range of substrates, providing good to excellent yields of the desired products. Method validation through comprehensive spectroscopic characterization is also described.

Introduction: The Significance of β-Enaminones and Green Synthesis

β-Enaminones are a privileged class of organic compounds featuring a conjugated vinylogous amide system (N-C=C-C=O). This structural motif imparts a unique combination of nucleophilic and electrophilic properties, rendering them highly versatile intermediates in organic synthesis.[1] They are foundational building blocks for the construction of numerous biologically active heterocycles, including quinolines, pyridines, and various alkaloids.[2] Consequently, β-enaminone derivatives have found extensive application in medicinal chemistry as anticonvulsant, anti-inflammatory, and antitumor agents.[2][3]

Traditional methods for synthesizing β-enaminones often involve the refluxing of amines and β-dicarbonyl compounds in organic solvents, sometimes requiring catalysts such as Lewis acids or solid supports.[4] These approaches, while effective, frequently suffer from drawbacks such as long reaction times, high energy consumption, the use of hazardous and volatile organic solvents, and complex purification procedures.

In alignment with the growing emphasis on sustainable chemical practices, this note presents a solvent-free, room-temperature synthesis that mitigates these issues. This "green" methodology not only simplifies the synthetic process but also enhances safety and reduces the environmental impact, making it an attractive alternative for both academic research and industrial drug development.[5][6]

Principle and Mechanism

The reaction proceeds via a direct condensation between a 1,3-dicarbonyl compound and a primary amine. The generally accepted mechanism involves two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine performs a nucleophilic attack on one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. This forms a tetrahedral hemiaminal intermediate.

  • Dehydration: The hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable, conjugated β-enaminone product. The formation of an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen provides a thermodynamic driving force for the reaction.[7][8]

In many cases, the reaction can proceed efficiently without any catalyst, particularly when at least one of the reactants is a liquid at room temperature, providing a medium for the reaction.[4] For solid reactants, simple grinding can provide the necessary energy and intimate contact to initiate the reaction.[6][9]

Caption: Generalized reaction mechanism for β-enaminone synthesis.

Detailed Application Protocol

This protocol provides a general procedure for the catalyst-free, solvent-free synthesis of a representative β-enaminone, (Z)-4-(phenylamino)pent-3-en-2-one, from acetylacetone and aniline.

Materials and Equipment
  • Reagents:

    • Aniline (≥99.5%, liquid)

    • Acetylacetone (2,4-pentanedione) (≥99%, liquid)

    • Ethanol (for recrystallization)

    • Deionized Water

  • Equipment:

    • Small glass vial (5-10 mL) or small round-bottom flask

    • Magnetic stirrer and stir bar

    • Mortar and pestle (if both reactants are solids)

    • Fume hood

    • Buchner funnel and filter paper

    • Standard laboratory glassware

    • NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer

Step-by-Step Experimental Procedure

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization A Add Aniline (1.0 equiv) to vial B Add Acetylacetone (1.0 equiv) to vial A->B Equimolar amounts C Stir at Room Temp (25°C) for 15-30 min B->C Initiate mixing D Monitor for solidification or color change C->D E Add cold H₂O/Ethanol to precipitate solid D->E Reaction complete F Filter via vacuum filtration E->F G Wash with cold solvent and air dry F->G H Recrystallize from Ethanol/Water (optional) G->H For high purity I Obtain ¹H NMR, ¹³C NMR, IR, MS G->I H->I

Caption: Experimental workflow for solvent-free β-enaminone synthesis.

  • Reactant Preparation: In a fume hood, add aniline (1.0 mmol, ~91 µL) to a 5 mL glass vial equipped with a small magnetic stir bar.

  • Reaction Initiation: To the stirring aniline, add acetylacetone (1.0 mmol, ~102 µL) dropwise at room temperature (25°C).

  • Reaction Monitoring: The reaction is typically exothermic. Stir the mixture for 15-30 minutes. The reaction is often complete when the mixture solidifies or a distinct color change to yellow/orange is observed. For less reactive substrates, the reaction may be left for several hours.[4]

  • Product Isolation: Once the reaction is complete, add a small amount of cold deionized water (~2-3 mL) to the vial and stir to break up the solid product.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water to remove any unreacted starting materials. Allow the product to air dry.

  • Further Purification (Optional): For higher purity, the crude product can be recrystallized from a minimal amount of hot ethanol or an ethanol/water mixture.

  • Characterization: The final product should be a pale yellow crystalline solid. Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, MS).

Expected Results and Characterization

The solvent-free reaction between various amines and 1,3-dicarbonyl compounds generally proceeds in high yield, often greater than 85%.[10]

Reaction Scope

This method is versatile and accommodates a wide range of substrates. The table below summarizes representative examples found in the literature.

EntryAmine1,3-Dicarbonyl CompoundTimeYield (%)Reference
1AnilineAcetylacetone15 min98[2]
2BenzylamineAcetylacetone20 min95[2]
34-ChloroanilineEthyl Acetoacetate30 min92[2]
4AnilineDimedone45 min90[5]
5EthylenediamineAcetylacetone (2.2 eq)60 min89[3]
Spectroscopic Data for (Z)-4-(phenylamino)pent-3-en-2-one
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 12.4 (s, 1H, N-H), 7.3-7.1 (m, 5H, Ar-H), 5.1 (s, 1H, vinyl C-H), 2.1 (s, 3H, CH₃), 2.0 (s, 3H, CH₃). The broad singlet at ~12.4 ppm is characteristic of the intramolecularly hydrogen-bonded N-H proton.[7][11]

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 195.5 (C=O), 162.1 (C-N), 140.2 (Ar C), 129.0 (Ar CH), 124.5 (Ar CH), 123.8 (Ar CH), 96.5 (=CH), 29.1 (CH₃), 19.5 (CH₃).

  • FT-IR (KBr, cm⁻¹): 3250-3100 (N-H stretch, broad), 1610 (C=O stretch, shifted due to H-bonding and conjugation), 1580 (C=C stretch). The significant shift of the carbonyl peak from the typical ~1715 cm⁻¹ is strong evidence of the conjugated enaminone structure.[7][8]

  • Mass Spec (EI): m/z 175 [M]⁺.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Reaction Steric hindrance in reactants (e.g., ortho-substituted anilines).Allow for longer reaction times (up to 24h). If both reactants are solids, gentle grinding in a mortar and pestle can initiate the reaction.[6]
Low reactivity of the amine (e.g., electron-withdrawing groups).Consider adding a catalytic amount of a mild acid (e.g., a few drops of acetic acid) or a solid acid catalyst like PPA-SiO₂.[5]
Incomplete Reaction Reaction has not reached equilibrium.Extend the reaction time. Monitor by TLC if possible (using a small sample dissolved in a solvent like ethyl acetate).
Oily Product / Fails to Solidify The product has a low melting point or is impure.Try to induce crystallization by scratching the inside of the vial with a glass rod or by adding a seed crystal. Purification by column chromatography may be necessary.
Product is Discolored Oxidation of the amine or side reactions.Ensure high-purity starting materials. If the amine is prone to oxidation, perform the reaction under an inert atmosphere (N₂ or Ar).

Conclusion

The described solvent-free, room-temperature protocol for the synthesis of β-enaminones represents a significant advancement in sustainable organic chemistry. Its operational simplicity, high efficiency, broad substrate scope, and elimination of volatile organic solvents make it an ideal method for modern chemical research and development. This approach provides rapid and clean access to valuable synthetic intermediates, facilitating the discovery and production of novel pharmaceuticals and fine chemicals.

References

  • Ghorbani-Vaghei, R., & Veisi, H. (2019). Catalyst-free direct synthesis of β-enaminones through reaction of benzohydrazonamides with cyclic 1,3-diketones. Cogent Chemistry, 5(1), 1664402. [Link]

  • Zhang, Y., et al. (2025). Visible-light induced photocatalyst-free synthesis of β-enaminones. Organic & Biomolecular Chemistry, 23, 4743-4750. [Link]

  • Smith, J. D., & Williams, L. R. (2021). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry, 19(3), 545-552. [Link]

  • Wang, Z., et al. (2013). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 18(11), 13647-13659. [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. [Link]

  • Kumar, A., et al. (2014). Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. Journal of the Chilean Chemical Society, 59(1), 2351-2354. [Link]

  • Prabakaran, K., Sivakumar, M., & Perumal, M. S. (2018). A Simple, Efficient Green Protocol for the Synthesis of β-Enaminone and Enamino Ester Derivatives by Using Onion Extract as Green Catalyst. ChemistrySelect, 3(35), 10031-10037. [Link]

  • Xu, S.-L., Li, C.-P., & Li, J.-H. (2009). Solid-State Synthesis of β-Enamino Ketones from Solid 1,3-Dicarbonyl Compounds and Ammonium Salts or Amines. Synlett, 2009(05), 818-822. [Link]

  • Review on the Synthesis of Enaminones. (2021). ResearchGate. [Link]

  • Gilli, G., et al. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. Journal of the American Chemical Society, 122(42), 10405-10417. [Link]

  • Al-Majid, A. M., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24651-24673. [Link]

  • Khudoyberdieva, A. A., et al. (2024). Three-Component Synthesis of Enaminones Based on Homoveratrilamine and Aromatic Aldehydes. Central Asian Journal of Medical and Natural Science, 5(4), 876-880. [Link]

  • Goh, J., et al. (2022). Catalyst-Free C-N Bond Formation under Biocompatible Reaction Conditions. Green Chemistry, 24(8), 3203-3211. [Link]

  • Gilli, G., et al. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. ResearchGate. [Link]

  • Al-Shamkhy, A. A., & Al-Janabi, A. S. (2008). A Simple Synthesis of Enaminones from Reaction between Isocyanides and Cyclic 1,3-dicarbonyl Compounds. E-Journal of Chemistry, 5(2), 198-200. [Link]

  • Mohamed, F. A.-S., et al. (2023). Synthesis and characterization of some mixed ligands complexes of β-enaminone with some metal ions. Materials Today: Proceedings, 80(9), 3567-3574. [Link]

  • Budzisz, E., et al. (2023). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry, 11, 1289389. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for β-Enaminone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for β-enaminone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing this critical chemical transformation. β-enaminones are versatile intermediates in organic synthesis, serving as precursors for a wide range of biologically active compounds and heterocyclic structures.[1][2] Achieving high yields and purity requires careful control of reaction conditions. This document provides a structured approach to overcoming common challenges encountered during their synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of β-enaminones, providing concise answers and foundational knowledge.

Q1: What is the most straightforward method for synthesizing β-enaminones?

A1: The most common and direct route is the condensation reaction between a β-dicarbonyl compound (such as a 1,3-diketone or a β-ketoester) and a primary or secondary amine.[3][4] This reaction is typically catalyzed by an acid and often involves the removal of water to drive the equilibrium towards the product.[2]

Q2: How does the choice of catalyst impact the reaction?

A2: The catalyst plays a crucial role in activating the carbonyl group of the β-dicarbonyl compound, facilitating nucleophilic attack by the amine. A wide variety of catalysts can be used, including:

  • Protic acids (e.g., p-TsOH, HCl, formic acid)[2][5][6]

  • Lewis acids (e.g., CuBr, CeCl₃·7H₂O, Sc(OTf)₃, Zn(ClO₄)₂)[1][6][7][8][9]

  • Heterogeneous catalysts (e.g., PPA-SiO₂, K-10 montmorillonite)[3][8]

  • Metal catalysts (e.g., [(PPh₃)AuCl]/AgOTf, Pd/DNA)[6][10][11]

The choice of catalyst can significantly influence reaction time, temperature, and yield. For instance, some modern catalytic systems allow the reaction to proceed efficiently at room temperature and under solvent-free conditions.[10][11]

Q3: What is the role of the solvent in β-enaminone synthesis?

A3: The solvent can affect reaction rates, yields, and even the stability of the final product.[12] While traditional methods often use organic solvents like toluene or ethanol to facilitate the azeotropic removal of water, many modern protocols advocate for solvent-free conditions.[2][3][13] Solvent-free reactions, often assisted by microwave irradiation or ultrasound, can be more environmentally friendly and lead to shorter reaction times and higher yields.[2][3][14] When a solvent is necessary, the choice between protic and aprotic solvents can be critical. Protic solvents may participate in the reaction, while aprotic solvents are generally inert.

Q4: Can β-enaminone synthesis be performed without a catalyst?

A4: Yes, under certain conditions, catalyst-free synthesis is possible. Heating a mixture of the β-dicarbonyl compound and the amine at elevated temperatures (e.g., 120 °C) can yield the desired product, particularly under solvent-free conditions.[13][15] Additionally, specific reactant combinations, such as the reaction of benzohydrazonamides with cyclic 1,3-diketones, can proceed efficiently without a catalyst at room temperature.[8]

Q5: How do emerging technologies like microwave and ultrasound irradiation benefit β-enaminone synthesis?

A5: Microwave and ultrasound irradiation are powerful tools for accelerating organic reactions.

  • Microwave-assisted synthesis provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improves yields and product purity.[2][16] Many microwave-assisted syntheses can also be performed under solvent-free conditions.[14]

  • Ultrasound irradiation promotes the reaction through acoustic cavitation, which enhances mass transfer and can lead to high yields in short reaction times at room temperature, often without the need for a solvent.[1][7] Both technologies align with the principles of green chemistry by reducing energy consumption and solvent waste.[1][7]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of β-enaminones.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common issues. The following workflow can help identify and resolve the root cause.

Troubleshooting_Low_Yield

Caption: Troubleshooting workflow for low product yield.

Causality and Actionable Advice:

  • Reactant Integrity: The purity of the starting β-dicarbonyl and amine is paramount. Contaminants can interfere with the catalyst or lead to side reactions. Ensure that all reagents are of high purity and are anhydrous, as water can inhibit the reaction or cause hydrolysis of the product.[12][17]

    • Action: If in doubt, purify the starting materials. For instance, amines can be distilled, and solid dicarbonyl compounds can be recrystallized.

  • Catalyst Efficiency: Not all catalysts are equally effective for all substrate combinations. A catalyst that works well for aliphatic amines might be less effective for electron-deficient aromatic amines.

    • Action: If the reaction is sluggish, consider screening a small set of different catalysts (e.g., a protic acid, a Lewis acid). Sometimes, a simple change from a mild Lewis acid to a stronger one can significantly improve the conversion.

  • Reaction Conditions: The condensation to form β-enaminones is an equilibrium process.

    • Action: If the yield is low, ensure the reaction temperature is adequate to overcome the activation energy. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and to avoid potential product degradation from prolonged heating.[17]

  • Water Removal: The formation of water as a byproduct can shift the equilibrium back to the starting materials.

    • Action: For reactions in solution, using a Dean-Stark apparatus for azeotropic removal of water is a classic and effective strategy. Alternatively, adding a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can also be effective.

Issue 2: Formation of Side Products

The presence of unexpected spots on a TLC plate indicates the formation of side products.

Common Side Products and Their Causes:

Side ProductPotential CauseProposed Solution
Michael Addition Product Reaction of a second equivalent of the dicarbonyl compound with the enaminone product.Use a 1:1 stoichiometry of the amine and dicarbonyl. Consider adding the dicarbonyl compound slowly to the amine solution.
Amide/Aza-Michael Adduct For β-ketoesters, the amine may react with the ester group.Use milder reaction conditions (lower temperature). Employ a catalyst known for high selectivity towards enaminone formation.
Self-condensation of Dicarbonyl Can occur under harsh basic or acidic conditions.Use a milder catalyst and optimize the reaction temperature.

Visualizing Reaction Pathways:

Side_Reactions

Issue 3: Difficult Purification

Even with a good yield, purification can be challenging due to the properties of the β-enaminone product.

Troubleshooting Purification:

  • Problem: The product is unstable on silica gel. [17] * Explanation: The acidic nature of silica gel can cause degradation of some enaminones.

    • Solution:

      • Neutralize the Silica: Pre-treat the silica gel with a base (e.g., triethylamine in the eluent) to create a neutral stationary phase.

      • Use Alternative Media: Consider using neutral alumina for column chromatography.

      • Avoid Chromatography: If possible, purify the product by recrystallization.

  • Problem: The product is a thick oil that is difficult to handle.

    • Explanation: Not all β-enaminones are crystalline solids.

    • Solution:

      • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether.

      • Salt Formation: If the enaminone has a basic nitrogen, it may be possible to form a crystalline salt (e.g., hydrochloride or trifluoroacetate) which can be easier to handle and purify.

  • Problem: Co-elution with starting materials.

    • Explanation: The polarity of the product may be very similar to one of the starting materials.

    • Solution:

      • Optimize Eluent System: Systematically screen different solvent mixtures for column chromatography to achieve better separation.

      • Stoichiometry Control: Ensure the reaction goes to completion to consume the limiting reagent. A slight excess of the more volatile reactant (e.g., a low-boiling amine) can be used and then easily removed under vacuum.

Experimental Protocols

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of an N-Aryl-β-Enaminone

This protocol is adapted from methodologies that emphasize green chemistry principles and rapid synthesis. [2][16] Materials:

  • Acetylacetone (1 equivalent)

  • Substituted Aniline (1 equivalent)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add acetylacetone (e.g., 5 mmol, 0.50 g) and the desired aniline (5 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-15 minutes). [2]4. Monitor the reaction progress by TLC.

  • After completion, allow the vial to cool to room temperature.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Protocol 2: Ultrasound-Assisted, CuBr-Catalyzed Synthesis

This protocol provides an efficient and environmentally friendly method for synthesizing β-enaminones at room temperature. [1][7] Materials:

  • 1,3-Dicarbonyl compound (1 mmol)

  • Primary amine (1 mmol)

  • Copper(I) bromide (CuBr) (0.05 mmol)

  • Ultrasonic bath

Procedure:

  • In a glass reaction tube, combine the 1,3-dicarbonyl compound (1 mmol), the primary amine (1 mmol), and CuBr (0.05 mmol). [1]2. Place the reaction tube in an ultrasonic bath and irradiate at room temperature. Reaction times are typically between 20-50 minutes. [1]3. Monitor the reaction progress by TLC.

  • Upon completion, add ethyl acetate or dichloromethane (5 mL) to dissolve the mixture.

  • Separate the catalyst by filtration. The catalyst can often be washed, dried, and reused. [1]6. Concentrate the filtrate using a rotary evaporator.

  • The crude product can be purified by crystallization, for example, from a mixture of diethyl ether and n-hexane. [1] Comparative Data for Catalytic Systems:

The choice of catalyst significantly impacts reaction efficiency. The following table summarizes the performance of various catalytic systems for the synthesis of a model β-enaminone.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
[(PPh₃)AuCl]/AgOTf 1Solvent-freeRoom Temp0.1798[10][11]
CuBr (Ultrasound) 5Solvent-freeRoom Temp0.3-0.792-98[1]
PPA-SiO₂ -Solvent-free70-80-up to 90[3]
None (Microwave) 0Solvent-free-0.25>80[2]
Ceric Ammonium Nitrate 10EthanolRoom Temp-85-93[9][18]

This guide provides a comprehensive framework for optimizing the synthesis of β-enaminones. By understanding the underlying principles and systematically troubleshooting common issues, researchers can improve yields, reduce side reactions, and streamline their synthetic workflows.

References
  • Application Notes and Protocols for the Synthesis of β-enaminones using a CuBr Catalyst under Ultrasound Irradi
  • Xie, G., et al.
  • Bouone, Y. O., et al. (2024). CuBr catalyzed enamination of β-dicarbonyl compounds under ultrasound irradiation.
  • Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines.
  • A Comparative Guide to Catalytic Efficiency in Enaminone Synthesis. Benchchem.
  • Pei, S., et al. (2022). Ultrasound-Assisted Synthesis of β-enaminone Derivatives via Tin(IV)- Catalyzed Addition Reaction from β-dicarbonyl Compounds with Nitriles. Letters in Organic Chemistry.
  • Ultrasound-Assisted Synthesis of β-enaminone Derivatives via Tin(IV). Ingenta Connect. (2022).
  • Microwave assisted solvent-, support- and catalyst-free synthesis of enaminones. Semantic Scholar.
  • Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. MDPI.
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Enaminone Libraries. Benchchem.
  • Preparation of beta-enamino carbonylic compounds using microwave radiation/K-10.
  • Ultrasound-Assisted Synthesis of β-enaminone Derivatives via Tin(IV)- Catalyzed Addition Reaction from β-dicarbonyl Compounds with Nitriles.
  • Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions.
  • Technical Support Center: Enhancing the Stability of Enaminone Compounds. Benchchem.
  • Technical Support Center: Overcoming Side Reactions in Enaminone Functionaliz
  • Enaminone synthesis by amin
  • Scheme 1. Synthesis of b-enaminones by the condensation reaction of b-diketones with anilines in the presence of formic acid.
  • Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annul
  • Behbahani, F. K., et al. (2018). Catalyst and solvent-free synthesis of β-enaminone derivatives. Asian Journal of Green Chemistry.
  • The synthesis of β-enaminones using trialkylamines and a Pd/DNA catalyst.
  • Catalyst-free direct synthesis of β-enaminones through reaction of benzohydrazonamides with cyclic 1,3-diketones. Taylor & Francis Online. (2019).
  • Minimizing by-product form
  • General method for the synthesis of enaminones via photoc
  • A brief review on synthesis & applications of β-enamino carbonyl compounds.
  • Catalyst and solvent-free synthesis of β-enaminone deriv
  • Enamine, enamide synthesis. Organic Chemistry Portal.
  • Optimization of reaction condition with various solvent.
  • Optimization reaction for the β-enaminones synthesis reaction using MnMoO4 c
  • Upgrading furanic platforms to α-enaminones: tunable continuous flow hydrogenation of bio-based cyclopentenones. RSC Publishing. (2022).
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Bannon, R., et al. (2025). Continuous Flow Synthesis of β-Aminoketones as Masked Vinyl Ketone Equivalents. Chemistry – A European Journal.
  • Cavaca, L. A. S., et al. (2022). Upgrading furanic platforms to α-enaminones: tunable continuous flow hydrogenation of bio-based cyclopentenones. Reaction Chemistry & Engineering.
  • Structural tuning of β-enamino diketones: exploration of solution and crystalline st
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI.
  • Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. MDPI.

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Improving yield and purity in the synthesis of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your synthetic outcomes.

Introduction to the Synthesis

This compound is a β-enaminone, a valuable class of intermediates in organic synthesis.[1][2] Their unique electronic structure, featuring both nucleophilic and electrophilic centers, makes them versatile building blocks for constructing a wide array of carbocyclic and heterocyclic compounds, including many with significant biological activity.[1][3][4]

The most direct and common synthesis route involves the condensation of a ketone with an active methyl or methylene group—in this case, 3-methyl-2-butanone (isopropyl methyl ketone)—with a formylating agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) or tert-butoxybis(dimethylamino)methane (Bredereck's reagent).[5][6][7] This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact both yield and purity.

This guide provides a structured approach to troubleshooting common issues and answering frequently asked questions related to this synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a significantly lower yield than expected, or I am only recovering my starting ketone. What are the primary causes?

Answer: Low conversion is a frequent issue that can almost always be traced back to one of three areas: reagent integrity, reaction conditions, or the presence of contaminants. A systematic review is the best approach.[8]

Initial Diagnostic Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Detailed Breakdown of Causes and Solutions:

  • Reagent Quality and Reactivity:

    • Cause: Both DMF-DMA and Bredereck's reagent are highly sensitive to moisture.[9] Hydrolysis renders them inactive for the desired transformation. Similarly, impurities in the starting ketone can inhibit the reaction.

    • Solution: Always use freshly opened bottles of DMF-DMA or Bredereck's reagent, or distill/purify older stock if its quality is uncertain. Ensure the 3-methyl-2-butanone is pure and anhydrous.

  • Reaction Temperature and Time:

    • Cause: The condensation reaction involves the elimination of a small molecule (methanol from DMF-DMA or tert-butanol from Bredereck's reagent). This elimination is often the rate-limiting step and requires sufficient thermal energy.[6] Many procedures call for refluxing in a suitable solvent or heating the neat mixture.[6]

    • Solution: Ensure your reaction temperature is adequate, typically ranging from 80°C to 125°C, depending on the reagent and whether a solvent is used. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time, rather than relying on a fixed duration.

  • Anhydrous and Inert Conditions:

    • Cause: Water in the reaction mixture will readily hydrolyze the formylating agent and can also lead to hydrolysis of the enaminone product.[8][10]

    • Solution: Use flame-dried glassware and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment. Solvents must be rigorously dried over appropriate desiccants.

Issue 2: Significant Impurity Profile

Question: My crude NMR or TLC shows multiple byproducts. What are they, and how can I prevent their formation?

Answer: Byproduct formation is typically due to competing reaction pathways or product degradation. Identifying the likely structures is key to mitigating them.

Common Impurities and Mitigation Strategies:

Impurity TypeProbable CausePrevention Strategy
β-Ketoaldehyde Hydrolysis of the enaminone product during aqueous workup or on acidic silica gel.[10][11]Minimize contact with water. Use a buffered or slightly basic aqueous solution (e.g., saturated NaHCO₃) for workup. Avoid purification on standard silica gel; use neutralized silica or basic alumina.
Ketone Self-Condensation Adducts The in-situ generation of a strong base (e.g., tert-butoxide from Bredereck's reagent) can promote aldol-type side reactions.[12]Control the rate of addition of the reagent to manage the concentration of the base. Running the reaction at the lowest effective temperature can also favor the desired pathway.
Starting Materials Incomplete reaction.See "Low or No Product Yield" section. Increase reaction time, temperature, or use a slight excess (1.1-1.2 eq.) of the formylating agent.
DMF (from reagent) Use of DMF as a solvent in the preparation of Bredereck's reagent can lead to its presence in the final product.[12][13]If possible, use a grade of Bredereck's reagent with a different solvent or purify the product via vacuum distillation to remove residual DMF.
Issue 3: Difficulty in Product Purification

Question: My product streaks badly during column chromatography on silica gel, and I experience significant mass loss. What is the best purification strategy?

Answer: This is a classic problem when purifying basic compounds like enaminones.[14] The acidic silanol groups on the surface of standard silica gel can cause irreversible adsorption, decomposition, or streaking of the product.[11][15]

Recommended Purification Protocols:

  • Column Chromatography on Neutralized Silica Gel:

    • Principle: Deactivating the acidic sites on the silica surface prevents product degradation.

    • Procedure: Prepare a slurry of silica gel in your chosen eluent system (e.g., Hexane/Ethyl Acetate). Add 1-2% triethylamine (Et₃N) by volume to the slurry and the mobile phase. This neutralizes the acidity and typically results in sharp, well-defined bands.

  • Column Chromatography on Basic Alumina:

    • Principle: Alumina is a basic stationary phase and is well-suited for the purification of acid-sensitive or basic compounds.[14]

    • Consideration: Alumina can sometimes be more retentive than silica, so you may need a more polar eluent system than you would use for silica gel.

  • Vacuum Distillation:

    • Principle: If the product is a thermally stable liquid or low-melting solid, this is often the most efficient method for purification on a larger scale.

    • Data: The boiling point of this compound is reported as 90°C at 1.5 mBar.

Caption: Decision diagram for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for enaminone formation with DMF-DMA? The mechanism is a two-step addition-elimination process. First, the enol or enolate of 3-methyl-2-butanone acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA. This forms a tetrahedral intermediate which then eliminates methanol to yield a resonance-stabilized iminium intermediate. A final elimination of a proton from the alpha-carbon gives the conjugated enaminone product.

Q2: Is Bredereck's reagent better than DMF-DMA? Neither is universally "better"; they have different advantages.

  • DMF-DMA: Generally less expensive and very common. The reaction produces methanol, which is volatile and easily removed.

  • Bredereck's Reagent: Often more reactive and can be effective where DMF-DMA fails.[9][16] It generates tert-butoxide in situ, a strong, non-nucleophilic base that can facilitate the initial deprotonation of the ketone.[12] However, this can also promote side reactions if not controlled.[12]

Q3: What is the role of the solvent? Can I run the reaction neat? The solvent plays a critical role.[17]

  • High-Boiling, Non-Protic Solvents (Toluene, Xylene): These are often used to facilitate the removal of the alcohol byproduct (methanol or tert-butanol) via azeotropic distillation, which drives the reaction equilibrium toward the product.[6]

  • Neat (Solvent-Free): Many procedures report success running the reaction neat, especially with DMF-DMA.[7] This simplifies the workup but requires careful temperature control to prevent reagent decomposition.

  • Protic Solvents (Ethanol, Water): These should be strictly avoided as they will react with the formylating agents.[9]

Q4: How can I confirm the (1E)-stereochemistry of the product? The (E)-isomer is generally the thermodynamically favored product due to minimized steric hindrance. This configuration is further stabilized by a potential intramolecular hydrogen bond between the carbonyl oxygen and a vinylic proton, forming a pseudo-six-membered ring. Confirmation is best achieved through ¹H NMR spectroscopy. The coupling constant (J-value) between the two vinylic protons is typically larger for the trans (E) configuration (usually >12 Hz) compared to the cis (Z) configuration.

Optimized Experimental Protocol

This protocol is a generalized procedure based on common literature methods.[6][7]

Synthesis of this compound using DMF-DMA

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-methyl-2-butanone (5.0 g, 58.0 mmol, 1.0 eq.).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (7.6 g, 63.8 mmol, 1.1 eq.) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100-110°C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the consumption of the starting ketone.

  • Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Remove the volatile components (excess DMF-DMA and methanol byproduct) under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation (90°C @ 1.5 mBar) or by column chromatography using silica gel that has been pre-treated with 1-2% triethylamine in the eluent.

References

  • 18. ResearchGate.

  • 17. BenchChem.

  • 19. Beilstein Archives.

  • 20. Beilstein Journals.

  • 21. Organic Chemistry Portal.

  • 5. National Institutes of Health (PMC).

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  • 22. MDPI.

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  • 12. UCHEM.

  • 24. Organic Chemistry Portal.

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  • 38. ResearchGate.

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Technical Support Center: Synthesis of β-Enaminones - Troubleshooting Side Reactions and Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of β-enaminones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of β-enaminone synthesis. Here, we will address common challenges, focusing on the identification, mitigation, and troubleshooting of side reactions and byproducts. Our approach is rooted in mechanistic understanding to empower you with the knowledge to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the synthesis of β-enaminones from 1,3-dicarbonyl compounds and amines?

A1: The condensation of 1,3-dicarbonyl compounds with amines is a robust method for β-enaminone synthesis; however, several side reactions can diminish yield and purity. The most prevalent of these include:

  • Michael Addition: The product β-enaminone can act as a Michael acceptor, leading to the formation of 1,5-dicarbonyl compounds or more complex adducts.

  • Self-Condensation of the 1,3-Dicarbonyl Compound: Under basic or acidic conditions, the 1,3-dicarbonyl starting material can undergo self-condensation, leading to aldol-type products.

  • Imine Formation: When primary amines are used, the formation of a stable imine can be a competing reaction. The desired enaminone exists in tautomeric equilibrium with the imine form.[1]

  • Bis-Adduct Formation: In cases where the amine has more than one reactive N-H bond, or if the reaction conditions are not carefully controlled, a second molecule of the dicarbonyl compound can react with the initial product.

Q2: How does the choice of amine (primary vs. secondary) affect the outcome of the reaction?

A2: The choice between a primary and a secondary amine is critical and dictates the final product.

  • Primary Amines: React with 1,3-dicarbonyls to form β-enaminones that can exist in equilibrium with their imine tautomers. This equilibrium can sometimes lead to side reactions involving the imine.

  • Secondary Amines: Form enamines that are locked in the enamine tautomeric form as there is no proton on the nitrogen to allow for imine formation. This can be advantageous in preventing imine-related side reactions.[1]

Q3: What is the role of a catalyst in β-enaminone synthesis, and how does it influence byproduct formation?

A3: Catalysts are often employed to accelerate the reaction and improve selectivity.

  • Acid Catalysis: Mildly acidic conditions (pH 4-5) are often optimal. The acid protonates the carbonyl group of the 1,3-dicarbonyl, making it more electrophilic and facilitating the initial nucleophilic attack by the amine. It also catalyzes the subsequent dehydration step.[1]

  • Lewis Acid Catalysis: Lewis acids such as Zn(ClO₄)₂, Bi(OTf)₃, and various metal complexes can be highly effective.[2] They coordinate to the carbonyl oxygen, enhancing its electrophilicity. The choice of Lewis acid can significantly impact the reaction's chemoselectivity and regioselectivity.

  • Organocatalysis: Environmentally benign catalysts, such as L-proline, have been shown to be effective.[3]

Q4: Can the solvent choice help in minimizing side reactions?

A4: Yes, the solvent plays a crucial role in reaction kinetics and selectivity.

  • Azeotropic Removal of Water: Using a solvent like toluene or benzene allows for the azeotropic removal of water using a Dean-Stark apparatus. This drives the equilibrium towards the enaminone product and minimizes hydrolysis of the product or intermediates.

  • Polar Protic vs. Aprotic Solvents: Polar protic solvents like ethanol or water can participate in proton transfer and may favor certain side reactions. Aprotic solvents are often preferred to have better control over the reaction. However, some green chemistry protocols have been successfully developed in water.[4] Solvent-free conditions have also been shown to be highly effective, often leading to shorter reaction times and higher yields.[5][6]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired β-Enaminone
Possible Cause Troubleshooting Action
Incomplete Reaction * Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if starting materials are still present. * Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can promote side reactions. * Catalyst: If uncatalyzed, consider adding a mild acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) or a Lewis acid catalyst.
Degradation of Product * Reaction Conditions: If the product is sensitive to the reaction conditions, try running the reaction at a lower temperature or for a shorter duration. * Workup: Ensure the workup procedure is not too harsh. Avoid strong acids or bases if your product is labile. Neutralize the reaction mixture promptly after completion.
Self-Condensation of Starting Material * Reaction Temperature: Lower the reaction temperature. * Concentration: Run the reaction at a lower concentration to disfavor bimolecular self-condensation. * Order of Addition: Add the 1,3-dicarbonyl compound slowly to the amine solution to maintain a low concentration of the dicarbonyl.
Michael Addition Byproduct Formation * Stoichiometry: Use a 1:1 stoichiometry of the 1,3-dicarbonyl and the amine. An excess of either reactant can promote the Michael addition of the enamine product to the unreacted dicarbonyl. * Temperature: Lowering the reaction temperature can favor the desired condensation over the Michael addition.
Issue 2: Presence of a Significant Amount of Michael Addition Byproduct

The Michael addition of the newly formed enamine to an α,β-unsaturated carbonyl system (which can be the starting dicarbonyl compound or the enaminone product itself) is a common side reaction.

Mechanistic Insight:

The enamine product is nucleophilic at the α-carbon and can attack the electrophilic β-carbon of a Michael acceptor.

cluster_0 Michael Addition Side Reaction Enaminone β-Enaminone (Nucleophile) Adduct Michael Adduct (Byproduct) Enaminone->Adduct Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl (Michael Acceptor) Dicarbonyl->Adduct

Caption: Competing Michael addition pathway.

Troubleshooting Strategies:

ParameterRecommended ActionRationale
Stoichiometry Maintain a strict 1:1 ratio of reactants.An excess of the 1,3-dicarbonyl provides more Michael acceptor for the enaminone to react with.
Temperature Conduct the reaction at room temperature or below if possible.The Michael addition often has a higher activation energy than the initial condensation.
Catalyst Use a mild catalyst.Highly active catalysts can sometimes accelerate the Michael addition more than the desired reaction.
Concentration Use more dilute reaction conditions.This will slow down the bimolecular Michael addition reaction to a greater extent than the initial intramolecular-like condensation.
Issue 3: Formation of Self-Condensation Products of the 1,3-Dicarbonyl

1,3-Dicarbonyl compounds can act as both a nucleophile (as an enolate) and an electrophile, leading to self-condensation products, especially under strongly basic or acidic conditions.

Mechanistic Insight:

cluster_1 Self-Condensation Pathway Dicarbonyl1 1,3-Dicarbonyl (Enolate) Aldol_Adduct Aldol Adduct Dicarbonyl1->Aldol_Adduct Nucleophilic Attack Dicarbonyl2 1,3-Dicarbonyl (Electrophile) Dicarbonyl2->Aldol_Adduct Dehydrated_Product Dehydrated Byproduct Aldol_Adduct->Dehydrated_Product Dehydration Setup 1. Reaction Setup (Flask, Dean-Stark, Toluene) Add_Reactants 2. Add Reactants (Acetylacetone, Aniline, p-TSA) Setup->Add_Reactants Reflux 3. Heat to Reflux (Monitor water collection & TLC) Add_Reactants->Reflux Workup 4. Cool and Quench (Saturated NaHCO3) Reflux->Workup Extract 5. Extraction (Toluene, Brine) Workup->Extract Dry 6. Dry and Concentrate (MgSO4, Rotovap) Extract->Dry Purify 7. Purification (Recrystallization or Chromatography) Dry->Purify Product Pure β-Enaminone Purify->Product

Sources

Technical Support Center: Purification of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile β-enaminone intermediate. As a class of compounds, β-enaminones are valuable synthetic building blocks, but their purification can present unique challenges due to their specific chemical properties.[1][2] This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate common issues and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound that I should be aware of?

A1: Understanding the physical properties is the first step to a successful purification. This compound is typically a liquid at room temperature.[3] Key data points are summarized below. Note that purity from commercial suppliers is often around 95%, suggesting that achieving higher purity requires careful technique.[3]

PropertyValueSource
CAS Number 5782-56-9[3]
Molecular Weight 141.21 g/mol [3]
Physical Form Liquid[3]
Boiling Point 90 °C @ 1.5 mBar[3]
Molecular Formula C8H15NO[4]

Q2: How stable is this β-enaminone? What conditions should I avoid during work-up and purification?

A2: This is a critical consideration. β-enaminones, as a class, are susceptible to hydrolysis, particularly under acidic conditions.[5] The enamine moiety can be cleaved by water, leading to the formation of the corresponding β-diketone and dimethylamine. To ensure the integrity of your compound, you must:

  • Avoid Strong Acids: Always perform aqueous work-ups with neutral or mildly basic solutions (e.g., saturated sodium bicarbonate solution followed by brine).[6]

  • Minimize Contact with Water: Use anhydrous solvents whenever possible, especially if storing the compound in solution. Ensure all glassware is thoroughly dried.[6]

  • Control Temperature: While many β-enaminone syntheses can be performed at elevated temperatures, prolonged exposure to heat during purification (e.g., distillation) should be minimized to prevent degradation.[6][7]

Q3: My synthesis was very clean according to TLC. Do I still need to perform a rigorous purification?

A3: It depends on the intended application. While some modern synthetic methods for β-enaminones are designed to be high-yielding with easy work-up, trace impurities can interfere with subsequent sensitive reactions or biological assays.[7] For applications in drug development or catalysis research, chromatographic or high-vacuum distillation is strongly recommended to remove non-volatile starting materials, catalysts, or minor side products.

Purification Strategy Selection

Choosing the right purification technique is paramount. The decision depends on the scale of your reaction, the nature of the impurities, and the required final purity. The following decision tree can guide your choice.

G start Crude Product (Post-Workup) is_solid Is the major impurity a non-volatile solid (e.g., catalyst, salt)? start->is_solid scale What is the reaction scale? is_solid->scale No filtration Filter through a plug of silica or celite is_solid->filtration Yes volatility Are impurities volatile? scale->volatility > 5 g chromatography Flash Column Chromatography scale->chromatography < 5 g volatility->chromatography Yes (close Rf on TLC) distillation High-Vacuum Distillation (Kugelrohr) volatility->distillation No (e.g., baseline impurities) filtration->scale end_pure Pure Product chromatography->end_pure distillation->end_pure

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

Issue 1: Low yield or product degradation during column chromatography.

  • Possible Cause 1: Acidic Silica Gel. Standard silica gel is slightly acidic, which can cause the hydrolysis of the enaminone directly on the column.[5] This is often observed as streaking on the TLC plate and the isolation of fractions containing the hydrolyzed ketone by-product.

    • Troubleshooting Action: Deactivate the silica gel before use. This is a crucial step. Prepare a slurry of silica gel in your chosen eluent system containing 1-2% triethylamine (Et₃N) or another volatile base. Let the slurry stand for 15-20 minutes before packing the column. The triethylamine neutralizes the acidic sites on the silica, preserving your compound.

  • Possible Cause 2: Inappropriate Solvent System. Using protic solvents like methanol can facilitate degradation on the silica surface. Highly polar solvent systems can also lead to poor separation from polar impurities.

    • Troubleshooting Action: Use aprotic solvents. Develop your TLC system using mixtures of hexanes and ethyl acetate or dichloromethane.[8] A common starting point is 70:30 Hexanes:Ethyl Acetate. Add 1% triethylamine to the mobile phase to prevent streaking and degradation.

Issue 2: The final product contains residual solvent after vacuum drying.

  • Possible Cause: High-Boiling Point Solvent. Solvents like DMF or DMSO used in the reaction may not be fully removed during a standard aqueous work-up and can be difficult to remove under high vacuum if not properly extracted.

    • Troubleshooting Action: Perform a thorough liquid-liquid extraction. After the initial work-up, dissolve the crude product in a water-immiscible solvent like ethyl acetate or diethyl ether and wash several times with water and then brine to remove high-boiling polar solvents. For final purification, high-vacuum distillation (e.g., Kugelrohr) is highly effective at separating the desired liquid product from non-volatile residual solvents.

Issue 3: The product appears to be an oil, but I was expecting a solid.

  • Possible Cause: this compound is a liquid at standard temperature and pressure.[3] Researchers accustomed to working with other β-enaminones that may be crystalline solids can be surprised.

    • Troubleshooting Action: This is the expected physical state. If a solid is required for a specific application (e.g., X-ray crystallography), you could attempt to form a crystalline salt, such as a hydrochloride or picrate salt, though this may introduce stability challenges. For most synthetic purposes, the purified oil is used directly.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Neutralized)

This protocol is ideal for purifying small to medium scales (<5 g) of the crude product to a high degree of purity.

  • Solvent System Selection:

    • On a TLC plate, spot your crude material.

    • Develop the plate in a solvent system of Hexanes:Ethyl Acetate. A good starting ratio is 7:3. Add 1% triethylamine to the developing chamber.

    • Aim for an Rf value of ~0.3 for the product spot. Adjust the solvent polarity as needed.

  • Column Preparation:

    • Select an appropriate size glass column.

    • In a beaker, prepare a slurry of silica gel in the chosen eluent (including 1% Et₃N). Use approximately 50 g of silica per 1 g of crude material.

    • Swirl the slurry for 10-15 minutes to ensure neutralization.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a minimal amount of a low-boiling solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the prepared solvent system.

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation).

  • Final Drying:

    • Place the resulting oil under high vacuum for several hours to remove any residual solvents and triethylamine.

Protocol 2: High-Vacuum (Kugelrohr) Distillation

This method is highly effective for scales >2-3 g and for removing non-volatile impurities.

  • Apparatus Setup:

    • Assemble the Kugelrohr apparatus, ensuring all glass joints are clean and properly greased with high-vacuum grease.

    • Use a receiving flask that can be cooled.

  • Sample Preparation:

    • Place the crude oil into the distillation flask. Add a small magnetic stir bar if the design allows.

  • Distillation Process:

    • Begin stirring (if applicable) and start the high-vacuum pump. The pressure should ideally be below 1.5 mBar.[3]

    • Once a stable vacuum is achieved, begin slowly heating the oven.

    • The compound is reported to boil at 90 °C at 1.5 mBar.[3] Slowly increase the temperature towards this point. The product will begin to distill and collect in the cooled receiving bulb.

    • Collect the heart fraction, leaving behind any higher-boiling residues in the distillation pot.

  • Product Recovery:

    • Allow the apparatus to cool completely before carefully venting the system to atmospheric pressure.

    • Collect the purified liquid product from the receiving flask.

G cluster_0 Purification Workflow Crude Crude Product Workup Neutral Aqueous Work-up (NaHCO3) Crude->Workup Drying Dry over Na2SO4 & Concentrate Workup->Drying Choice Select Method (See Fig. 1) Drying->Choice Chromatography Neutralized Column Chromatography Choice->Chromatography Small Scale / Close Impurities Distillation High-Vacuum Distillation Choice->Distillation Large Scale / Non-volatile Impurities Analysis Purity Analysis (NMR, LC-MS) Chromatography->Analysis Distillation->Analysis Pure Pure Product (>98%) Analysis->Pure

Sources

Technical Support Center: Troubleshooting Common Problems in the Cyclization Reactions of Enaminones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for enaminone cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize enaminones as versatile intermediates in the synthesis of complex heterocyclic scaffolds. Enaminones, characterized by their unique ambident nucleophilic/electrophilic nature, are powerful building blocks, but their cyclization reactions can present specific challenges.[1]

This document provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during experimentation. We will explore the causality behind these problems and offer logical, evidence-based solutions to streamline your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Low Yield & Reaction Failure
Q1: My cyclization reaction is resulting in a very low yield. What are the first parameters I should investigate?

A1: Low yields in enaminone cyclizations are a common issue that can often be resolved by systematically evaluating several key reaction parameters. The stability of the enaminone itself, the choice of catalyst, solvent, and temperature are all critically interlinked.

Causality & Recommended Actions:

  • Catalyst Inefficiency: The nature of the catalyst is paramount. The reaction may require either acid or base catalysis, and the strength and stoichiometry can be crucial. For instance, some cascade reactions require a stoichiometric amount of an acid like p-toluenesulfonic acid (p-TsOH) to proceed efficiently, while substoichiometric amounts may lead to reaction failure.[2][3]

    • Troubleshooting Protocol: Screen a panel of catalysts. If using acid catalysis, test Brønsted acids of varying strengths (e.g., p-TsOH, TFA, H2SO4) and Lewis acids (e.g., BF3·OEt2, InBr3).[4][5][6] If base-catalyzed, screen inorganic bases (e.g., K2CO3, NaH) and organic bases (e.g., DBU, Et3N).

  • Improper Solvent Selection: The solvent plays a decisive role in reaction rates, selectivity, and even the reaction pathway itself.[7] Protic solvents like methanol or ethanol can participate in proton transfer and may be essential for certain mechanisms, while aprotic solvents like acetonitrile, THF, or DCM are used to avoid such interactions.[2][8] In some cases, solvent-free conditions can dramatically improve both yield and reaction time.[6][8]

    • Troubleshooting Protocol: See the "Experimental Protocols" section for a detailed guide on solvent screening. A summary of solvent effects is also provided in Table 1.

  • Sub-optimal Temperature: Temperature can control reaction kinetics and thermodynamics. Some reactions may require elevated temperatures to overcome activation energy barriers, while others might need lower temperatures to prevent decomposition or side reactions.[9] For instance, thermally driven intramolecular cycloadditions may require heating to 80°C or higher in a suitable solvent like DMF or 1,4-dioxane for optimal results.[10]

  • Presence of Water/Moisture: Unless water is a required component of the reaction (e.g., for work-up or as a co-solvent), its presence can lead to hydrolysis of the enaminone or intermediates.[11]

    • Troubleshooting Protocol: Ensure all glassware is oven- or flame-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Category 2: Side Products & Selectivity Issues
Q2: I am observing a significant byproduct that appears to be from a β-amino elimination. How can this be suppressed?

A2: The formation of a β-amino elimination byproduct is a known side reaction for certain enaminone substrates, particularly those derived from labile precursors.[1] This occurs when the amino group and a β-hydrogen are eliminated, leading to an ynone or other degradation products.

Causality & Recommended Actions:

  • Harsh Reaction Conditions: This side reaction is often promoted by strong bases or high temperatures. The choice of deprotection conditions for precursors (e.g., Boc-protected amines) is also critical. Using harsh acidic conditions (like neat TFA) followed by a strong base can exacerbate this issue.

  • Troubleshooting Protocol:

    • Use Milder Conditions: Employ milder deprotection methods if applicable (e.g., 4N HCl in dioxane instead of neat TFA).[12]

    • Select a Weaker Base: Switch from a strong base to a milder one for the cyclization step (e.g., use K2CO3 instead of NaH).[1]

    • Lower the Temperature: Run the reaction at a lower temperature to disfavor the elimination pathway, which often has a higher activation energy than the desired cyclization.

Q3: My reaction is producing a mixture of regioisomers (e.g., N-acylation vs. C-acylation). How can I improve selectivity?

A3: Enaminones are ambident nucleophiles, possessing nucleophilic character at both the nitrogen and the α-carbon. The site of attack by an electrophile (like an acyl chloride or alkyl halide) is highly dependent on reaction conditions.

Causality & Recommended Actions:

  • Kinetic vs. Thermodynamic Control: N-acylation is often the kinetically favored product (faster reaction), while C-acylation is typically the thermodynamically more stable product. The solvent and base combination can heavily influence this outcome.

  • Troubleshooting Protocol:

    • Solvent and Base Selection: The choice of base and solvent is critical. For instance, using triethylamine in dichloromethane might yield a mixture of N- and C-acylated products.[13] To favor C-alkylation via a Michael addition, a strong, non-nucleophilic base like LDA in an aprotic solvent (e.g., THF) at low temperatures (-78 °C) is often used to generate the enolate for a controlled reaction.[13]

    • Temperature Adjustment: Running the reaction at lower temperatures often favors the kinetic product (N-acylation), while higher temperatures can allow for equilibration to the thermodynamic product (C-acylation).

Category 3: Purification & Stability
Q4: My enaminone product appears to be decomposing during purification on a silica gel column. What should I do?

A4: This is a very common problem. Standard silica gel is acidic (pKa ≈ 4-5) and can cause the degradation of acid-sensitive compounds like enaminones.[13] Streaking on a TLC plate or significant loss of product during column chromatography are classic indicators of this issue.

Causality & Recommended Actions:

  • Acidity of Stationary Phase: The Lewis and Brønsted acidic sites on the silica surface can catalyze hydrolysis or decomposition of the enaminone.

  • Troubleshooting Protocol:

    • Use an Alternative Stationary Phase: The most straightforward solution is to switch to a basic stationary phase like basic alumina .[13]

    • Neutralize the Silica Gel: If alumina is not available or suitable, you can neutralize the silica gel. This is done by preparing the column slurry in an eluent containing a small amount (1-2%) of a volatile base, such as triethylamine or pyridine.[13] See the "Experimental Protocols" section for a detailed procedure.

    • Alternative Purification Methods: If chromatography remains problematic, consider other techniques like crystallization, distillation (for thermally stable, volatile compounds), or extraction.[13]

Q5: What are the best practices for storing enaminone compounds to ensure their long-term stability?

A5: Enaminones can be susceptible to hydrolysis and degradation over time, especially in the presence of moisture and light.[11][14]

Causality & Recommended Actions:

  • Hydrolytic Instability: The enamine functionality is prone to hydrolysis back to its corresponding amine and dicarbonyl precursors, a reaction often catalyzed by acid or moisture.

  • Storage Protocol:

    • Solid State is Preferred: Store compounds as dry solids whenever possible, as they are generally more stable than in solution.[11]

    • Cool, Dark, and Dry: Keep the compounds in a tightly sealed container in a refrigerator or freezer, protected from light. Using a desiccator is highly recommended.

    • Use Aprotic Solvents for Solutions: If you must store them in solution, use a dry, aprotic solvent. Prepare solutions fresh for use whenever feasible.[11]

Visualized Troubleshooting Workflow

This diagram outlines a logical workflow for addressing common issues in enaminone cyclization reactions.

Troubleshooting_Workflow Troubleshooting Logic for Enaminone Cyclization start Reaction Problem Identified check_yield Low Yield or No Reaction? start->check_yield check_purity Mixture of Products / Byproducts? check_yield->check_purity No screen_catalyst 1. Screen Catalysts (Acid/Base/Metal) check_yield->screen_catalyst Yes id_byproduct 1. Identify Byproduct (NMR, MS) check_purity->id_byproduct Yes success Successful Optimization check_purity->success No optimize_solvent 2. Optimize Solvent (Protic/Aprotic/None) screen_catalyst->optimize_solvent optimize_temp 3. Adjust Temperature & Check for Moisture optimize_solvent->optimize_temp optimize_temp->success elimination_issue β-Elimination? id_byproduct->elimination_issue isomer_issue Isomers / Regioisomers? elimination_issue->isomer_issue No mild_cond Use Milder Base / Temp elimination_issue->mild_cond Yes control_selectivity Adjust Base/Solvent/Temp for Selectivity Control isomer_issue->control_selectivity Yes isomer_issue->success Other mild_cond->success control_selectivity->success

Caption: A decision tree for troubleshooting enaminone cyclizations.

Data Presentation

Table 1: Effect of Solvent Choice on Enaminone Cyclization Outcomes

Optimizing the solvent is a critical step. The following table summarizes general observations on how different solvent classes can impact reaction outcomes.

Solvent ClassExamplesTypical Impact on ReactionConsiderations
Aprotic Polar Acetonitrile (MeCN), DMF, DMSOOften good for dissolving polar reactants and catalysts. Can promote cascade reactions.[2][7]Must be anhydrous. DMF/DMSO can be difficult to remove.
Aprotic Non-Polar Toluene, Dichloromethane (DCM), THFGood for reactions sensitive to protic sources. Often used with dehydrating agents.[15][16]Ensure reactants are soluble. THF can contain peroxides.
Protic Methanol (MeOH), Ethanol (EtOH), WaterCan act as a proton shuttle, essential for certain mechanisms (e.g., addition-elimination).[1][12]Can lead to hydrolysis. May favor different pathways compared to aprotic solvents.[7]
Solvent-Free Neat reaction mixtureCan significantly improve reaction rates and yields by increasing effective concentration.[6][8]Only suitable for liquid reactants or low-melting solids. Requires good temperature control.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

This protocol outlines a parallel approach to efficiently screen multiple solvents for your cyclization reaction.

  • Preparation: In separate, identical, dry reaction vials, place your enaminone precursor (e.g., 0.1 mmol) and a magnetic stir bar.

  • Inert Atmosphere: Purge each vial with an inert gas (N2 or Ar).

  • Solvent Addition: To each vial, add 1.0 mL of a different anhydrous solvent from your screening list (e.g., Toluene, THF, MeCN, MeOH, DCM).

  • Catalyst/Reagent Addition: Add the catalyst and any other necessary reagents to each vial in the same order and amount.

  • Reaction: Place all vials in a heating block set to the desired reaction temperature and stir.

  • Monitoring: Monitor the progress of each reaction at set time intervals (e.g., 1h, 4h, 12h, 24h) using a suitable analytical technique (TLC or LC-MS).

  • Analysis: Compare the consumption of starting material and the formation of the desired product across the different solvents to identify the optimal choice.

Protocol 2: Preparation of Neutralized Silica Gel for Column Chromatography

This procedure neutralizes the acidic sites on silica gel to prevent the degradation of sensitive enaminone products.

  • Calculate Silica Amount: Determine the amount of silica gel needed for your column (typically 30-50 times the weight of your crude product).

  • Prepare Eluent: Prepare your chosen eluent system (e.g., 30% Ethyl Acetate in Hexane). Add triethylamine (Et3N) to the eluent to a final concentration of 1-2% (v/v). For example, for 500 mL of eluent, add 5-10 mL of Et3N.

  • Prepare Slurry: In a beaker, create a slurry by adding the calculated amount of silica gel to the Et3N-containing eluent until it has a smooth, pourable consistency.

  • Pack Column: Pour the slurry into your chromatography column and pack it as you normally would, allowing excess solvent to drain.

  • Equilibrate: Before loading your sample, flush the packed column with at least two column volumes of the Et3N-containing eluent to ensure the entire stationary phase is neutralized.

  • Load and Elute: Dissolve your crude product in a minimal amount of the Et3N-containing eluent and load it onto the column. Elute with the same solvent system, collecting fractions as usual.

References

  • Al-Harrasi, A., & Csuk, R. (2009). Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. PMC - NIH. [Link]

  • Sodhi, V., et al. (n.d.). Optimization of reaction conditions for the synthesis of α-phenyl enaminone 3a. ResearchGate. [Link]

  • Notz, W., List, B. (2000). Asymmetric Enamine Catalysis. Chemical Reviews, ACS Publications. [Link]

  • Albert, J. (n.d.). Cyclization Reactions of Enamines in Aqueous Solution. North Dakota State University. [Link]

  • Patil, S. A., et al. (2012). Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. International Journal of Molecular Sciences. [Link]

  • Reddy, G. S., et al. (2020). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. PMC - NIH. [Link]

  • Seki, H., & Georg, G. I. (2011). Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. PMC - NIH. [Link]

  • Li, Y., et al. (2021). Iodine-Promoted Formal [3+2] Cycloaddition of Enaminone: Access to 2-Hydroxy-1,2-dihydro-pyrrol-3-ones with Quaternary Carbon Center. PubMed. [Link]

  • Pashkevich, K. I., et al. (2021). Possible mechanism of the first stage of enaminone synthesis. ResearchGate. [Link]

  • Various Authors. (n.d.). Enaminone synthesis by amination. Organic Chemistry Portal. [Link]

  • Frontier, A. J., & Collison, C. (2005). Enamine-Iminium Ion Nazarov Cyclization of α-Ketoenones. PMC - NIH. [Link]

  • Seki, H., & Georg, G. I. (2011). Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. Organic Letters, ACS Publications. [Link]

  • Chen, J., et al. (2015). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. MDPI. [Link]

  • Al-Mokhtar, M. A., et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. [Link]

  • El-Apasery, M. A. (2003). Recent Developments in the Chemistry of Enaminones. ResearchGate. [Link]

  • Mondal, S. (2025). A Review of Uncommon Transformations in Enaminone Chemistry. ResearchGate. [Link]

  • Seki, H., & Georg, G. I. (2011). Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. ResearchGate. [Link]

  • Wang, Z., et al. (2021). Can Primary Arylamines Form Enamine? Evidence, α-Enaminone, and [3+3] Cycloaddition Reaction. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Turunen, B. J., & Georg, G. I. (2005). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Cascade Reaction of Tertiary Enaminones, KSCN, and Anilines: Temperature-Controlled Synthesis of 2-Aminothiazoles and 2-Iminothiazoline. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Various Authors. (n.d.). Optimization of the cyclization reaction conditions. ResearchGate. [Link]

  • Navarro-Vázquez, A., et al. (2002). A study of aryl radical cyclization in enaminone esters. PubMed. [Link]

  • Turunen, B. J., & Georg, G. I. (2005). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. PMC - NIH. [Link]

  • Reddy, G. S., et al. (2020). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Mondal, S. (2025). A Review of Uncommon Transformations in Enaminone Chemistry. ResearchGate. [Link]

  • Kumar, S., et al. (2023). Carbonyl–Allene Metathesis of S-Allenyl-α-oxo-S,S/N,S-ketene Acetals: A Thermally Driven Intramolecular Tandem [2 + 2] Cycloaddition–Retro-Cyclization. Organic Letters, ACS Publications. [Link]

Sources

Technical Support Center: Scalability of β-Enaminone Synthesis for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the industrial-scale synthesis of β-enaminones. As versatile intermediates in the pharmaceutical and fine chemical industries, the transition of β-enaminone synthesis from the laboratory bench to large-scale production presents a unique set of challenges.[1][2] This guide is designed for researchers, process chemists, and drug development professionals to navigate these complexities. It provides in-depth, field-proven insights in a troubleshooting and FAQ format, focusing on the causality behind experimental choices to ensure robust, safe, and efficient scale-up.

Section 1: Frequently Asked Questions (FAQs) on Industrial Scalability

Q1: What are the primary challenges when scaling up β-enaminone synthesis from lab to industrial scale?

A1: The primary challenges pivot from optimizing yield on a small scale to ensuring process safety, economic viability, and environmental compliance on a large scale. Key considerations include:

  • Thermal Management: The condensation reaction to form β-enaminones is often exothermic. What is easily managed in a lab flask can lead to a dangerous thermal runaway in a large reactor. Effective heat transfer and temperature control are paramount.

  • Reagent and Solvent Stoichiometry: Precise control over reagent addition is critical. On an industrial scale, minor deviations can lead to significant variations in product quality and impurity profiles.

  • Catalyst Selection and Lifecycle: The cost, activity, and recyclability of the catalyst become major economic drivers. Catalysts that are cheap and effective at lab scale, such as certain precious metals, may be prohibitively expensive for large-scale production unless they can be efficiently recovered and reused.[3]

  • Work-up and Purification: Laboratory purification techniques like column chromatography are generally not feasible or cost-effective at an industrial scale.[4][5] The process must be designed to yield a product that can be purified through crystallization, extraction, or filtration.[4]

  • Green Chemistry and Safety: Industrial processes face stringent regulations. The choice of solvents, reagents, and the management of waste streams are critical. Solvent-free or aqueous reaction systems are increasingly preferred.[1][6]

Q2: How does the choice of starting materials (β-dicarbonyl and amine) impact scalability?

A2: The reactivity and physical properties of your starting materials are fundamental to designing a scalable process.

  • Reactivity: Highly reactive amines or dicarbonyls can lead to rapid, highly exothermic reactions that are difficult to control. They may also promote side reactions. Conversely, less reactive starting materials might require harsh conditions (high temperatures, strong catalysts) that are energy-intensive and can lead to thermal degradation.[3]

  • Steric Hindrance: Bulky substituents on either the amine or the dicarbonyl compound can slow the reaction rate, potentially requiring higher catalyst loading or longer reaction times, which impacts reactor occupancy and overall throughput.[7]

  • Physical State: Handling solids on a large scale can be more complex than liquids due to challenges with dissolution, uniform mixing, and transfer. The solubility of starting materials and the final product in the chosen solvent system is a critical parameter.

Q3: What are the most promising "green" strategies for industrial β-enaminone synthesis?

A3: Green chemistry is integral to modern industrial synthesis. For β-enaminones, several strategies are highly effective:

  • Solvent-Free Reactions: Performing the reaction neat (without solvent) is an ideal green approach, as it eliminates solvent cost, recovery, and waste.[4][8][9] These reactions are often driven by thermal or microwave energy.[1][10]

  • Aqueous Synthesis: Using water as a solvent is another excellent green alternative, as it is non-toxic, non-flammable, and inexpensive.[1][6]

  • Recyclable Catalysts: Employing heterogeneous or recoverable homogeneous catalysts minimizes waste and cost. Catalysts like ceric ammonium nitrate (CAN), scandium triflate, and various supported metal catalysts have shown great promise.[1][11]

  • Alternative Energy Sources: Microwave irradiation and ultrasound can significantly accelerate reaction rates, often at lower temperatures and with higher yields, reducing energy consumption and by-product formation.[10][12]

Section 2: Troubleshooting Guide for Scale-Up

This section addresses specific problems encountered during the scale-up process in a Q&A format.

Issue 1: Low Yield or Incomplete Conversion

Q: We achieved a >95% yield in the lab, but on a 100L scale, the reaction stalls at 70% conversion. What are the likely causes?

A: This is a classic scalability issue often rooted in mass and heat transfer limitations.

  • Cause A: Inefficient Mixing. In a large reactor, inefficient mixing can create localized "hot spots" or areas of low reagent concentration. This leads to non-uniform reaction rates and potential by-product formation.

    • Solution: Evaluate your reactor's agitation system. The impeller type, speed (RPM), and baffle configuration must be optimized for the viscosity and density of your reaction medium. For heterogeneous reactions (e.g., with a solid catalyst), ensure the agitation is sufficient to maintain a uniform suspension.

  • Cause B: Poor Temperature Control. The larger volume-to-surface area ratio of an industrial reactor makes heat removal less efficient than in a lab flask. If the reaction is exothermic, the internal temperature can rise above the optimal range, leading to reactant/product degradation or favoring side reactions.

    • Solution: Implement a robust temperature control strategy. This may involve using a reactor with a cooling jacket, internal cooling coils, or controlling the rate of addition of a key reactant to manage the rate of heat generation.

  • Cause C: Water Removal. The condensation reaction produces water, which can be reversible. In a lab setup, a Dean-Stark trap or desiccants might be used. At scale, water removal must be actively managed.

    • Solution: If using a solvent, azeotropic removal of water is a highly effective and scalable method. For solvent-free systems, applying a vacuum can effectively remove water and drive the reaction to completion.

Workflow for Diagnosing Low Yield```dot

G Start Low Yield / Stalled Reaction at Scale Check_Mixing Is mixing adequate? (Check impeller, RPM, baffles) Start->Check_Mixing Check_Temp Is temperature uniform and in range? Check_Mixing->Check_Temp No Improve_Mixing Optimize Agitation (e.g., increase RPM, change impeller) Check_Mixing->Improve_Mixing Yes Check_H2O Is water being effectively removed? Check_Temp->Check_H2O No Improve_Temp Improve Heat Transfer (e.g., control addition rate, use cooling coils) Check_Temp->Improve_Temp Yes Improve_H2O Enhance Water Removal (e.g., azeotropic distillation, vacuum) Check_H2O->Improve_H2O Yes Re_Eval_Params Re-evaluate Catalyst Loading or Reaction Time Check_H2O->Re_Eval_Params No Success Yield Improved Improve_Mixing->Success Improve_Temp->Success Improve_H2O->Success Re_Eval_Params->Success

Caption: Competing reaction pathways in β-enaminone synthesis.

Issue 3: Purification and Isolation Challenges

Q: The crude product from our large-scale batch is an oil that won't crystallize, and we cannot use chromatography. What are our options?

A: This is a common hurdle. The goal is to induce solidification or find an alternative non-chromatographic purification method.

  • Solution A: Solvent Screening for Crystallization. Test a wide range of solvent/anti-solvent systems. Use small-scale parallel screening to quickly identify conditions that promote crystallization. Sometimes a mixture of solvents (e.g., diethyl ether and n-hexane) can be effective. [12]* Solution B: Distillation. If your β-enaminone is thermally stable and has a suitable boiling point, vacuum distillation can be a highly effective and scalable purification method for removing non-volatile impurities.

  • Solution C: Extractive Work-up. Design a liquid-liquid extraction procedure based on the pKa of your product and impurities. You may be able to selectively extract your product into an aqueous phase by adjusting the pH, and then back-extract it into a fresh organic phase after re-adjusting the pH, leaving many impurities behind.

  • Solution D: "Salting Out". If the product is in an aqueous solution, adding a salt (e.g., NaCl) can decrease its solubility and cause it to precipitate or separate, allowing for easier isolation.

Section 3: Scalable Experimental Protocols

The following protocols are adapted from literature and designed with scalability in mind.

Protocol 1: Solvent-Free Synthesis Catalyzed by Ceric Ammonium Nitrate (CAN)

This protocol is advantageous due to its operational simplicity, mild conditions, and the low cost and toxicity of the catalyst. [11]

  • Materials:

    • β-Dicarbonyl compound (1.0 kg, 1.0 equiv)

    • Primary Amine (1.0 equiv)

    • Ceric Ammonium Nitrate (CAN) (0.05 equiv)

  • Procedure:

    • Charge the reactor with the β-dicarbonyl compound and CAN.

    • Begin agitation and heat the mixture to 60-80 °C.

    • Slowly add the amine to the reactor over 1-2 hours. The controlled addition is critical to manage the reaction exotherm.

    • Stir the reaction mixture at the set temperature. Monitor the reaction progress using a suitable in-process control (IPC) like TLC or HPLC. Reaction times are typically short. [11][13] 5. Upon completion, cool the reaction mixture to room temperature.

    • Add water (10 L) and an appropriate organic solvent (e.g., ethyl acetate, 15 L) to the reactor.

    • Agitate for 30 minutes, then allow the layers to separate. Drain the aqueous layer.

    • Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or heptane/ethyl acetate).

Protocol 2: Ultrasound-Assisted Synthesis using CuBr Catalyst

This method leverages ultrasound for rapid, high-yield synthesis at room temperature under solvent-free conditions, representing a significant process intensification. [12]

  • Materials:

    • 1,3-Dicarbonyl compound (1.0 kg, 1.0 equiv)

    • Primary Amine (1.0 equiv)

    • Copper(I) Bromide (CuBr) (0.05 equiv)

  • Procedure:

    • In a reactor equipped with a high-power ultrasonic probe or bath, combine the 1,3-dicarbonyl compound, the primary amine, and CuBr.

    • Apply ultrasound (e.g., 20-40 kHz) at room temperature. A cooling system may be required to dissipate heat generated by the ultrasound.

    • Monitor the reaction progress by TLC. Reactions are often complete within 20-50 minutes. [12] 4. Upon completion, add ethyl acetate (10 L) to dissolve the product.

    • Separate the solid catalyst by filtration. The CuBr catalyst can be washed, dried, and reused. [12] 6. Concentrate the filtrate under reduced pressure.

    • The resulting crude product is often of high purity but can be further purified by crystallization if needed.

Section 4: Data Presentation

Table 1: Effect of Catalyst on Yield in Solvent-Free Synthesis

The choice of catalyst is critical for optimizing yield and reaction time. The following table summarizes yields for the reaction of a representative β-diketone with an amine under solvent-free conditions using different catalysts.

EntryCatalyst (mol%)ConditionsYield (%)Reference
1None120 °C, 30 min90-98%[4]
2PPA-SiO₂ (110 mg/mmol)70-80 °C, 1-2 hup to 90%[8]
3[(PPh₃)AuCl]/AgOTf (1%)Room Temp, 10 min98%[2][14]
4CAN (10%)Room Temp, 15-30 min90-98%[11]
5Sc(OTf)₃ (5%)Solvent-free, 60 °C70-95%[1]
6CuBr (5%)Ultrasound, Room Temp, 20-50 min90-98%[12]

Section 5: Safety and Environmental Considerations

Q: What are the primary safety hazards associated with large-scale β-enaminone synthesis?

A:

  • Thermal Runaway: As discussed, the exothermicity of the reaction is the most significant hazard. A failure in cooling or an uncontrolled addition of reagents can lead to a rapid increase in temperature and pressure, potentially causing reactor failure. Always perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile of your reaction before scaling up.

  • Reagent Handling: Many amines are corrosive and have noxious odors. β-dicarbonyl compounds can be irritants. Use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and respiratory protection, and handle reagents in a well-ventilated area or in a closed-transfer system. [15]3. Solvent Hazards: If using solvents, consider their flammability, toxicity, and environmental impact. Design the process to minimize solvent volumes and implement safe handling and recovery procedures.

Q: How can we manage waste streams from an industrial β-enaminone process?

A:

  • Catalyst Recovery: If using a metal catalyst, implement a recovery and recycling program. Heterogeneous catalysts can be filtered off, while homogeneous catalysts may be precipitated or extracted. [12]* Solvent Recycling: If a solvent is used, recover it via distillation and reuse it in subsequent batches. This reduces both cost and environmental footprint.

  • Aqueous Waste Treatment: The aqueous streams from work-ups may contain residual organics and salts. This water must be treated before discharge. The specific treatment (e.g., biological treatment, carbon filtration) will depend on the contaminants present.

References

  • Behbahani, F. K., Kafi, S., & Gholizadeh, H. (2018). Catalyst and solvent-free synthesis of β-enaminone derivatives. Asian Journal of Green Chemistry, 2(4), 299-306. [Link]

  • Prabakaran, K., Sivakumar, M., & Muthu, S. (2018). A Simple, Efficient Green Protocol for the Synthesis of β-Enaminone and Enamino Ester Derivatives by Using Onion Extract as Green Catalyst. ResearchGate. [Link]

  • Niknam, K., & Deris, A. (2017). Scalable synthesis of enaminones utilizing Gold's reagents. Tetrahedron, 73(26), 3643-3651. [Link]

  • Li, Y., et al. (2025). Green and Regioselective Synthesis of β-Enamino Ketones in Water. ResearchGate. [Link]

  • Prabakaran, K., et al. (2018). A Simple, Efficient Green Protocol for the Synthesis of Β‐enaminone and Enamino Ester Derivatives by Using Onion Extract As Green Catalyst. AMiner. [Link]

  • Govindh, B., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Organic Communications, 5(3), 105-119. [Link]

  • Sharma, P., et al. (2015). Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. Molecules, 20(4), 6379-6389. [Link]

  • Zhang, M., et al. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 17(3), 2812-2822. [Link]

  • Sridharan, V., Avendaño, C., & Menéndez, J. C. (2007). General, Mild and Efficient Synthesis of β-Enaminones Catalyzed by Ceric Ammonium Nitrate. Synlett, 2007(13), 2133-2142. [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Organic Chemistry Portal. [Link]

  • de la Torre, D., et al. (2022). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 18, 1489-1496. [Link]

  • Zhang, M., et al. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Oriental University - Chemistry. [Link]

  • ResearchGate. (2018). Optimization of reaction condition with various solvent. ResearchGate. [Link]

  • Zborowska, S., et al. (2022). The synthesis of β-enaminones using trialkylamines and a Pd/DNA catalyst. ResearchGate. [Link]

  • da Cruz, J. C. F., et al. (2020). Solvent-free microwave-assisted synthesis of β-enaminones. ResearchGate. [Link]

  • Behbahani, F., Kafi, S., & Gholizadeh, H. (2018). Catalyst and solvent-free synthesis of β-enaminone derivatives. Semantic Scholar. [Link]

  • Zhang, M., et al. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. MDPI. [Link]

  • ResearchGate. (2023). Proposed mechanism for the formation of the β‐enaminones 3. ResearchGate. [Link]

  • Amano Enzyme Inc. (n.d.). Guide to the Safe Handling of Enzyme. Amano Enzyme Inc. [Link]

  • Biobased Press. (2016). Purification of bio-based chemicals on an industrial scale. Biobased Press. [Link]

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Technical Support Center: Optimizing β-Enaminone Synthesis Through Catalyst Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for β-enaminone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. β-Enaminones are critical synthons in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection

Here we address common initial questions researchers face when setting up a β-enaminone synthesis.

Q1: What are the primary classes of catalysts used for β-enaminone synthesis?

A1: The synthesis of β-enaminones, typically via the condensation of a 1,3-dicarbonyl compound with an amine, can be effectively catalyzed by several classes of catalysts. The choice depends on the substrate scope, desired reaction conditions (e.g., temperature, solvent), and sensitivity of functional groups. The main categories are:

  • Brønsted Acids: These are proton donors that activate the carbonyl group of the dicarbonyl compound, facilitating nucleophilic attack by the amine. Common examples include p-toluenesulfonic acid (p-TSA), HCl, H₂SO₄, and even milder acids like formic acid or ammonium chloride.[3][4][5][6][7] They are often cost-effective and highly efficient.

  • Lewis Acids: These electron-pair acceptors activate the carbonyl group by coordinating to the oxygen atom. A wide range of Lewis acids have been employed, including metal salts like CeCl₃·7H₂O, LaCl₃·7H₂O, Zn(ClO₄)₂·6H₂O, and Sc(OTf)₃.[6][8][9] They can offer high chemo- and regioselectivity.

  • Metal-Based Catalysts: Various transition metals have been shown to catalyze this transformation effectively. These include gold(I) complexes (e.g., [(PPh₃)AuCl]/AgOTf), copper salts (e.g., CuBr, Cu-nanoparticles), nickel complexes, and palladium catalysts.[1][2][6][10][11][12] These catalysts can operate under very mild conditions, sometimes even at room temperature and under solvent-free conditions.[2][11][12]

  • Organocatalysts: These are small organic molecules that can act as catalysts. For β-enaminone synthesis, bifunctional organocatalysts containing both a hydrogen bond donor (like a thiourea or enaminone moiety) and a tertiary amine are often used, particularly in asymmetric synthesis.[13][14][15]

Q2: I am working with sensitive functional groups. What type of catalyst should I consider?

A2: For substrates with sensitive functional groups, it is crucial to select a catalyst that operates under mild conditions to avoid decomposition or side reactions.

  • Gold(I)/Silver(I) systems: The combination of [(PPh₃)AuCl] and AgOTf has been shown to be highly efficient at room temperature under solvent-free conditions, providing excellent yields for a broad range of amines.[2][12]

  • Mild Brønsted acids: Inexpensive and non-toxic catalysts like ammonium chloride or glycine hydrochloride can be effective under neat (solvent-free) conditions, allowing for easy work-up and catalyst recovery.[5]

  • Photocatalysis: Recent advancements have demonstrated the use of photoredox and nickel dual catalytic systems for the synthesis of enaminones from 3-bromochromones under very mild, light-mediated conditions.[1]

Q3: Is it possible to run the reaction without a solvent? What are the advantages?

A3: Yes, solvent-free, or "neat," conditions are not only possible but often advantageous for β-enaminone synthesis. Several catalytic systems, including PPA-SiO₂, gold(I)/silver(I), and various Lewis acids, have proven effective under these conditions.[2][12][16][17][18]

The primary advantages include:

  • Improved Reaction Rates and Yields: In many cases, solvent-free conditions lead to significantly shorter reaction times and higher product yields.[16]

  • Green Chemistry: Eliminating the solvent reduces waste and environmental impact, aligning with the principles of green chemistry.[16][17][18]

  • Simplified Work-up: The absence of a solvent simplifies product isolation, often requiring only minimal purification steps.[16][17]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Product Yield

  • Possible Cause 1: Ineffective Catalyst Activation. The catalyst may not be sufficiently activating the dicarbonyl compound.

    • Troubleshooting Action:

      • Switch Catalyst Class: If a mild Brønsted acid is failing, consider a stronger Lewis acid like Sc(OTf)₃ or a more active metal-based catalyst like a Gold(I)/Silver(I) combination.[8][12]

      • Check Catalyst Loading: The optimal catalyst loading can vary. Perform a small screen to determine the ideal concentration. While some reactions work well with as little as 1 mol%, others may require more.[11][12]

      • Consider Co-catalysts: Some systems, like [(PPh₃)AuCl], show dramatically improved performance with a co-catalyst like AgOTf.[2][12]

  • Possible Cause 2: Unfavorable Reaction Conditions. The temperature or solvent may not be optimal for the chosen catalytic system.

    • Troubleshooting Action:

      • Temperature Adjustment: While many modern methods work at room temperature, some systems require heating. For solvent-free reactions, heating to 70-80 °C can significantly improve yields and reaction times.[16] Conversely, if side reactions are an issue, lowering the temperature may be beneficial.[19]

      • Solvent Screen: The choice of solvent can have a profound effect. While solvent-free is often preferred, some reactions benefit from a solvent. Protic solvents like methanol or ethanol can be effective, while aprotic solvents like THF or CH₃CN may also be suitable depending on the catalyst.[16] A comparative study of different solvents is recommended during optimization.

  • Possible Cause 3: Reversibility of the Reaction. The condensation reaction to form β-enaminones produces water, which can lead to a reversible reaction and lower yields.

    • Troubleshooting Action:

      • Water Removal: Traditionally, a Dean-Stark apparatus is used to azeotropically remove water.

      • Use of a Desiccant: Adding a water scavenger, such as titanium tetrachloride (TiCl₄) or molecular sieves, can drive the equilibrium toward the product.[19]

Issue 2: Formation of Side Products

  • Possible Cause 1: Self-Condensation of the Ketone. Methyl ketones, in particular, can undergo self-condensation as a side reaction.

    • Troubleshooting Action:

      • The addition of a water scavenger like TiCl₄ is effective in suppressing this side reaction by removing the water that facilitates it.[19]

  • Possible Cause 2: Michael Addition By-product. The newly formed enaminone is a potent nucleophile and can act as a Michael donor, adding to any Michael acceptors present in the reaction mixture.[19]

    • Troubleshooting Action:

      • Control Stoichiometry: Use precise stoichiometry to avoid an excess of either the enamine or the Michael acceptor.

      • Lower Temperature: Running the reaction at a lower temperature can favor the desired kinetic product over the thermodynamic Michael adduct.[19]

      • Judicious Choice of Base: If a base is used, a strong, non-nucleophilic base is preferred to generate the enamine without promoting side reactions.[19]

Issue 3: Product Decomposition During Purification

  • Possible Cause: Acidity of Silica Gel. Enaminones can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.[20]

    • Troubleshooting Action:

      • Use Basic Alumina: Basic alumina is a suitable alternative stationary phase for purifying acid-sensitive compounds.[20]

      • Neutralize Silica Gel: Prepare a slurry of silica gel with your eluent containing a small amount (1-2%) of a volatile base like triethylamine to neutralize the acidic sites.[20]

      • Alternative Purification Methods: If chromatography remains problematic, consider recrystallization, distillation (for volatile compounds), or extraction.[20]

Section 3: Data and Protocols

To aid in catalyst selection, the following table summarizes the performance of various catalytic systems for the synthesis of a model β-enaminone.

Table 1: Comparative Performance of Catalytic Systems

Catalyst TypeCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Metal Catalyst[(PPh₃)AuCl]/AgOTf1Solvent-freeRoom Temp0.1798[11]
Metal CatalystCuCl5THFRoom Temp295[11]
Metal CatalystNiBr₂/Photocatalyst5 / 1DMF20270[11]
Brønsted AcidPPA-SiO₂-Solvent-free700.2590[16]
Lewis AcidCeCl₃·7H₂O10Solvent-free800.595[8]
Lewis AcidLaCl₃·7H₂O10CH₂Cl₂Room Temp193[8]
Experimental Protocol: Gold(I)/Silver(I) Catalyzed Synthesis of (Z)-4-(phenylamino)pent-3-en-2-one

This protocol is adapted from a highly efficient, solvent-free method.[2][12]

Materials:

  • Acetylacetone (1,3-dicarbonyl compound)

  • Aniline (amine)

  • (Triphenylphosphine)gold(I) chloride, [(PPh₃)AuCl]

  • Silver trifluoromethanesulfonate, AgOTf

Procedure:

  • To a clean, dry reaction vial, add acetylacetone (1.0 mmol) and aniline (1.0 mmol).

  • Add [(PPh₃)AuCl] (0.01 mmol, 1 mol%) and AgOTf (0.01 mmol, 1 mol%) to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-15 minutes.

  • Upon completion, the product can be directly purified by column chromatography on neutralized silica gel or basic alumina, or by recrystallization to afford the pure β-enaminone.

Section 4: Mechanistic Insights & Visualizations

Understanding the catalytic cycle is key to troubleshooting and optimization.

General Catalytic Cycle for Acid-Catalyzed Enaminone Formation

The diagram below illustrates the general mechanism for both Brønsted and Lewis acid catalysis. The acid catalyst activates the carbonyl group of the 1,3-dicarbonyl, making it more electrophilic and susceptible to attack by the amine. Subsequent dehydration yields the stable, conjugated β-enaminone.

Acid_Catalyzed_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Dicarbonyl 1,3-Dicarbonyl Activated_Carbonyl Activated Carbonyl Intermediate Dicarbonyl->Activated_Carbonyl Activation Amine Amine Amine->Activated_Carbonyl Nucleophilic Attack Catalyst Acid Catalyst (H⁺ or Lewis Acid) Catalyst->Activated_Carbonyl Hemiaminal Hemiaminal Intermediate Activated_Carbonyl->Hemiaminal Enaminone β-Enaminone Hemiaminal->Enaminone Dehydration Water H₂O Hemiaminal->Water Enaminone->Catalyst Catalyst Regeneration

Caption: Acid-catalyzed formation of β-enaminones.

Troubleshooting Logic Flow

This diagram outlines a logical workflow for addressing common issues in β-enaminone synthesis.

Troubleshooting_Workflow Start Start Experiment Check_Yield Low Yield? Start->Check_Yield Check_Purity Side Products? Check_Yield->Check_Purity No Optimize_Catalyst Optimize Catalyst: - Increase Loading - Change Catalyst Type - Add Co-catalyst Check_Yield->Optimize_Catalyst Yes Control_Stoichiometry Adjust Stoichiometry & Temperature Check_Purity->Control_Stoichiometry Yes Purification_Issue Decomposition on Silica? Check_Purity->Purification_Issue No Optimize_Conditions Optimize Conditions: - Adjust Temperature - Screen Solvents - Remove Water Optimize_Catalyst->Optimize_Conditions Optimize_Conditions->Start Control_Stoichiometry->Start Change_Purification Use Basic Alumina or Neutralized Silica Gel Purification_Issue->Change_Purification Yes Success Successful Synthesis Purification_Issue->Success No Change_Purification->Success

Caption: Troubleshooting workflow for β-enaminone reactions.

References

  • Kang, Y.-W., Cho, Y. J., Han, S. J., & Jang, H.-Y. (2016). Tunable and Diastereoselective Brønsted Acid Catalyzed Synthesis of β-Enaminones. Organic Letters, 18(2), 272–275. [Link]

  • Kang, Y. W., Cho, Y. J., Han, S. J., & Jang, H. Y. (2016). Tunable and Diastereoselective Brønsted Acid Catalyzed Synthesis of β-Enaminones. PubMed. [Link]

  • Bouone, Y. O., Bouzina, A., & Aouf, N.-E. (2025). Plausible reaction mechanism to form β-enaminone via copper-catalyzed... ResearchGate. [Link]

  • Anonymous. (n.d.). Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. MDPI. [Link]

  • Ciber, L., Grošelj, U., Štefane, B., Požgan, F., & Svete, J. (2022). Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors. MDPI. [Link]

  • Pisano, L., Satta, G., Azzena, U., De Luca, L., & Gaspa, S. (2025). Synthesis of Beta-Enaminoketones and Enaminoesters Catalyzed by Brønsted Acids Ammonium Chloride and Glycine Hydrochloride. ResearchGate. [Link]

  • Al-Mughaid, H., Ali, M. A., El-Emam, A. A., & Al-Deeb, O. A. (2022). Recent progress in the chemistry of β-aminoketones. RSC Publishing. [Link]

  • Ciber, L., Požgan, F., Brodnik, H., & Grošelj, U. (2022). A two-step synthesis of enaminone-type organocatalysts 4a–i. ResearchGate. [Link]

  • Anonymous. (n.d.). The synthesis of β-enaminones using trialkylamines and a Pd/DNA catalyst. ResearchGate. [Link]

  • Murthy, Y. L. N., Nageswara, R. B., & Sridevi, V. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Organic Chemistry Portal. [Link]

  • Pérez-Gálvez, R., Martínez-Haya, R., Foubelo, F., & Yus, M. (2023). General method for the synthesis of enaminones via photocatalysis. Beilstein Journals. [Link]

  • Reddy, V. G., Kumar, G. D. K., & Veerababu, M. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. National Institutes of Health. [Link]

  • Reddy, V. G., Kumar, G. D. K., & Veerababu, M. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. MDPI. [Link]

  • Martin, S. F., & Liras, S. (2010). Brønsted acid mediated cyclization of enaminones. Rapid and efficient access to the tetracyclic framework of the Strychnos alka. SciSpace. [Link]

  • Ciber, L., Grošelj, U., Štefane, B., Požgan, F., & Svete, J. (2022). Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors. ResearchGate. [Link]

  • Shao, Y., Zhu, K., Qin, Z., Li, E., & Li, Y. (2016). Lewis Acid-Catalyzed Cyclization of Enaminones with Propargylic Alcohols: Regioselective Synthesis of Multisubstituted 1,2-Dihydropyridines. ACS Publications. [Link]

  • Behbahani, F. K., Kafi, S., & Gholizadeh, H. (2018). Catalyst and solvent-free synthesis of β-enaminone derivatives. Semantic Scholar. [Link]

  • Anonymous. (n.d.). Scheme 1. Synthesis of b-enaminones by the condensation reaction of b-diketones with anilines in the presence of formic acid. ResearchGate. [Link]

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Technical Support Center: Navigating Enaminone Isomer Stability in Varying Solvent Environments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and field-proven insights into the nuanced effects of solvent polarity on the stability of enaminone isomers. Enaminones are versatile building blocks in organic synthesis and medicinal chemistry, but their conformational flexibility and tautomeric nature can present significant experimental challenges.[1][2][3] This resource offers troubleshooting guides and frequently asked questions to help you navigate these complexities, ensuring the accuracy and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions regarding the influence of solvent polarity on enaminone isomerism.

Q1: What are the primary isomeric forms of enaminones, and how does solvent polarity affect their equilibrium?

A1: Enaminones primarily exist in two types of isomeric equilibria: E/Z isomerism around the C=C double bond and keto-enol tautomerism, leading to keto-enamine and enol-imine forms.[1] Solvent polarity plays a crucial role in determining the position of these equilibria.

  • E/Z Isomerism: The relative stability of E and Z isomers is influenced by the solvent's ability to stabilize the respective dipole moments of the isomers. Polar solvents will generally favor the isomer with the larger dipole moment. Furthermore, intramolecular hydrogen bonding, often present in the Z-isomer, can be disrupted by polar, protic solvents, potentially shifting the equilibrium.[4][5]

  • Keto-Enol Tautomerism: The keto-enamine form is typically more polar than the enol-imine form. Consequently, an increase in solvent polarity tends to stabilize the keto-enamine tautomer.[6] Protic solvents can further influence this equilibrium by forming intermolecular hydrogen bonds with the enaminone, competing with the intramolecular hydrogen bonds that often stabilize the enol-imine form.[7][8]

Q2: How can I qualitatively predict which isomer will be favored in a given solvent?

A2: A qualitative prediction can be made by considering the following:

  • Intramolecular Hydrogen Bonding: If a strong intramolecular hydrogen bond is possible in one isomer (typically the Z-keto-enamine form), this isomer will be significantly stabilized in non-polar, aprotic solvents.[9][10][11]

  • Dipole Moment: The isomer with the larger overall dipole moment will be better solvated and thus stabilized in polar solvents.

  • Solvent-Solute Hydrogen Bonding: In polar protic solvents (e.g., alcohols, water), the solvent can act as both a hydrogen bond donor and acceptor. This can disrupt intramolecular hydrogen bonds and favor isomers that can participate in intermolecular hydrogen bonding with the solvent.[7][12]

Q3: Can temperature affect the isomeric ratio in my experiments?

A3: Yes, temperature can significantly influence the equilibrium between enaminone isomers. The interconversion between isomers is an equilibrium process, and as with any equilibrium, it is temperature-dependent. Generally, at higher temperatures, the population of the higher-energy isomer will increase. It is crucial to maintain a constant and recorded temperature during spectroscopic measurements to ensure reproducible results.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experimental work.

Issue 1: I am observing unexpected or inconsistent isomer ratios in my NMR spectra.

  • Possible Cause 1: Residual Protic Solvents: Trace amounts of water or other protic solvents in your deuterated solvent can significantly alter the isomer ratio by disrupting intramolecular hydrogen bonds.

    • Troubleshooting Action: Use freshly opened, high-purity deuterated solvents. For highly sensitive experiments, consider using solvents stored over molecular sieves.

  • Possible Cause 2: Equilibration Time: The interconversion between isomers may not be instantaneous. The time between sample preparation and analysis could affect the observed ratio.

    • Troubleshooting Action: Allow the sample to equilibrate in the chosen solvent for a consistent period before acquiring the spectrum. You can monitor the ratio over time to determine when equilibrium is reached.

  • Possible Cause 3: Concentration Effects: At high concentrations, intermolecular interactions can influence the isomeric equilibrium.

    • Troubleshooting Action: Run experiments at a consistent and, if possible, dilute concentration to minimize intermolecular effects.

Issue 2: My UV-Vis spectra show broad or overlapping absorbance bands, making it difficult to distinguish between isomers.

  • Possible Cause 1: Multiple Isomers Present: The broadness of the peaks could be due to the presence of multiple isomers with similar absorption maxima.

    • Troubleshooting Action: Attempt to isolate the isomers chromatographically if they are stable enough. Alternatively, use computational methods (e.g., TD-DFT) to predict the λmax for each isomer to aid in spectral deconvolution.[6]

  • Possible Cause 2: Solvent Effects: The choice of solvent can affect the shape and position of the absorbance bands.

    • Troubleshooting Action: Record spectra in a range of solvents with varying polarities (e.g., hexane, acetonitrile, ethanol) to observe shifts in the λmax, which can help in assigning bands to specific isomers.[6]

Issue 3: The enaminone appears to be degrading during my experiment, especially in certain solvents.

  • Possible Cause 1: Hydrolysis: Enaminones can be susceptible to hydrolysis, particularly in the presence of water and under acidic or basic conditions.[13]

    • Troubleshooting Action: Ensure all solvents are anhydrous and glassware is thoroughly dried. If the synthesis or work-up involves acidic or basic conditions, neutralize the mixture promptly.[13]

  • Possible Cause 2: Photochemical Instability: Some enaminones can undergo photoisomerization or degradation upon exposure to UV light.[14]

    • Troubleshooting Action: Protect your samples from light, especially during long experiments or storage. Use amber vials and cover spectroscopic instruments if necessary.

Section 3: Experimental Protocols & Data

Workflow for Analyzing Solvent Effects on Isomer Ratios

This workflow outlines the key steps for systematically investigating the impact of solvent polarity on enaminone isomer stability.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation prep Prepare stock solution of enaminone solvents Select a range of deuterated solvents (polar & non-polar) prep->solvents samples Prepare individual NMR samples with consistent concentration solvents->samples nmr Acquire 1H NMR spectra at a constant temperature samples->nmr uv Acquire UV-Vis spectra in corresponding non-deuterated solvents samples->uv integrate Integrate characteristic peaks for each isomer nmr->integrate calculate Calculate isomer ratios and equilibrium constants integrate->calculate correlate Correlate isomer ratios with solvent polarity parameters calculate->correlate

Caption: Workflow for solvent-dependent isomer analysis.

Detailed Protocol: ¹H NMR Analysis of Enaminone Isomers

This protocol provides a step-by-step guide for quantifying the ratio of enaminone isomers in different solvents using ¹H NMR spectroscopy.[1][6]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the enaminone sample.

    • Dissolve the sample in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean NMR tube. Ensure the solvent is of high purity to avoid contaminants that could affect the equilibrium.[1]

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Acquisition Time: Set to 3-4 seconds.

    • Relaxation Delay (d1): Use a long relaxation delay (e.g., 5 times the longest T₁ of the protons of interest, typically 10-15 seconds) to ensure accurate integration for quantification.

    • Number of Scans: Acquire 16-32 scans to achieve a good signal-to-noise ratio.

    • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiments.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Identify well-resolved signals corresponding to each isomer. Vinylic protons or N-H protons are often good diagnostic peaks.

    • Integrate the characteristic signals for each isomer.

    • Calculate the mole fraction and the ratio of the isomers from the integration values.

Representative Data: Solvent Effect on Isomer Ratio

The following table summarizes hypothetical ¹H NMR data for an enaminone, illustrating the shift in equilibrium between the Z-isomer (stabilized by an intramolecular hydrogen bond) and the E-isomer in solvents of varying polarity.

SolventDielectric Constant (ε)% Z-Isomer% E-Isomer
Benzene-d₆2.3955
Chloroform-d4.88515
Acetone-d₆216040
DMSO-d₆473070
Methanol-d₄332575

Note: This data is illustrative. Actual ratios are highly dependent on the specific enaminone structure.

Section 4: Mechanistic Insights

The stability of enaminone isomers is governed by a delicate balance of intramolecular and intermolecular forces. The following diagram illustrates how solvent polarity can shift this balance.

G cluster_nonpolar Non-Polar Solvent cluster_polar Polar Protic Solvent Z_isomer_np Z-Isomer (Major) E_isomer_np E-Isomer (Minor) Z_isomer_np->E_isomer_np Equilibrium favors intramolecular H-bond Z_isomer_p Z-Isomer (Minor) E_isomer_p E-Isomer (Major) Z_isomer_p->E_isomer_p Intermolecular H-bonds with solvent dominate caption Solvent influence on enaminone isomeric equilibrium.

Caption: Solvent influence on enaminone isomeric equilibrium.

In non-polar solvents, the intramolecular hydrogen bond of the Z-isomer is a strong stabilizing force, making it the major species. In polar protic solvents, solvent molecules can effectively compete for hydrogen bonding, disrupting the intramolecular bond and stabilizing the more polar E-isomer through intermolecular interactions.

References

  • Nagy, P. I., & Fabian, W. M. F. (n.d.). Theoretical Study of the Enol Imine ↔ Enaminone Tautomeric Equilibrium in Organic Solvents. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Synthesis and Structure of Two Isomeric Enaminones. (n.d.). CORE. Retrieved from [Link]

  • Synthesis of Enaminones with Stationary Stereochemistry. (n.d.). SciELO. Retrieved from [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). Retrieved from [Link]

  • General method for the synthesis of enaminones via photocatalysis. (n.d.). PMC. Retrieved from [Link]

  • Olyaei, A., Mohamadi, A., & Rahmani, N. (2021). Green synthesis of new lawsone enaminones and their Z/E(C=C)-isomerization induced by organic solvent. RSC Publishing. Retrieved from [Link]

  • Mass spectral study of the occurrence of tautomeric forms of selected enaminones. (n.d.). Retrieved from [Link]

  • The isomers and conformers of some push-pull enamines studied by vibrational and NMR spectroscopy and by ab initio calculations. (n.d.). ResearchGate. Retrieved from [Link]

  • Site-Selective Reaction of Enaminones and Enamine Esters for the Synthesis of Novel Diverse Morphan Derivatives. (2018). ACS Omega. Retrieved from [Link]

  • Green synthesis of new lawsone enaminones and their Z / E (C C)-isomerization induced by organic solvent. (n.d.). ResearchGate. Retrieved from [Link]

  • Intra- and intermolecular hydrogen bonding in acetylacetone and benzoylacetone derived enaminone derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. (n.d.). PMC. Retrieved from [Link]

  • Tautomeric forms of the enaminone motif. (n.d.). ResearchGate. Retrieved from [Link]

  • Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. A Combined Crystal-Structural, IR and NMR Spectroscopic, and Quantum-Mechanical Investigation. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Green synthesis of new lawsone enaminones and their Z/E(C=C)-isomerization induced by organic solvent. (n.d.). RSC Publishing. Retrieved from [Link]

  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (n.d.). PMC. Retrieved from [Link]

  • Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. (n.d.). MDPI. Retrieved from [Link]

  • Aromaticity-Controlled Tautomerism and Resonance-Assisted Hydrogen Bonding in Heterocyclic Enaminone−Iminoenol Systems. (2016). Figshare. Retrieved from [Link]

  • 17O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding in 5-Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. (1997). Semantic Scholar. Retrieved from [Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (n.d.). ResearchGate. Retrieved from [Link]

  • Theoretical Study of the Enol Imine ↔ Enaminone Tautomeric Equilibrium in Organic Solvents. (n.d.). ACS Publications. Retrieved from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022). PMC. Retrieved from [Link]

  • 1,3-Dipolar Cycloadditions of Perfluorophenyl azides to Enamines and the Decomposition of Triazolines: A Computational Study. (2013). ResearchGate. Retrieved from [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrogen-Bonding-Driven Nontraditional Photoluminescence of a β-Enamino Ester. (2023). MDPI. Retrieved from [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (n.d.). MDPI. Retrieved from [Link]

  • Troubleshooting Guides. (n.d.). Bionano Genomics. Retrieved from [Link]

Sources

Technical Support Center: Challenges in the Regioselective Functionalization of β-Enaminones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for β-enaminone chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing these versatile synthetic intermediates. β-Enaminones are powerful building blocks in the synthesis of pharmaceuticals and natural products, largely due to their multiple reactive sites.[1][2] However, this same feature presents the core challenge: controlling where a reaction occurs.

This document provides in-depth, cause-and-effect explanations for common issues in a question-and-answer format, moving beyond simple protocols to empower you with the mechanistic understanding needed to troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason that regioselectivity is a major challenge in β-enaminone chemistry?

The difficulty in controlling regioselectivity stems from the fact that β-enaminones are ambident nucleophiles . Their structure, a conjugated system of an amine, an alkene, and a carbonyl group (N-C=C-C=O), allows the negative charge in their resonance-stabilized anion (or the electron density in the neutral form) to be distributed across multiple atoms.

Specifically, there are three primary nucleophilic centers:

  • The Nitrogen (N): Possesses a lone pair of electrons.

  • The α-Carbon (Cα): The carbon atom between the two carbonyl-equivalent groups.

  • The Oxygen (O): Has lone pairs and is part of the conjugated system.

Functionalization typically occurs at the nitrogen or the α-carbon, leading to a mixture of N-substituted and Cα-substituted products if the reaction conditions are not carefully controlled.[3]

Q2: My alkylation reaction is yielding a mixture of N- and Cα-alkylated products. How can I favor one over the other?

This is the most common challenge and its solution is governed by the Hard and Soft Acids and Bases (HSAB) principle .[4][5] This theory states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[6]

  • The Nitrogen atom of the enaminone is considered a hard nucleophilic center because of its higher electronegativity and concentrated electron density.

  • The α-Carbon , which bears its nucleophilic character through resonance, is a soft nucleophilic center because its charge is more delocalized and polarizable.[7]

To control the selectivity of your alkylation, you must match the "hardness" of your electrophile (the alkylating agent) with the desired reaction site:

  • To favor Cα-Alkylation (Soft-Soft Interaction): Use soft electrophiles . These are typically larger, more polarizable atoms. The classic Stork enamine synthesis relies on this principle.[8][9]

    • Examples: Alkyl iodides (CH₃I), alkyl bromides, allylic halides, and benzylic halides.[10] Michael acceptors like α,β-unsaturated ketones are also soft electrophiles that react selectively at the α-carbon.[3][11]

  • To favor N-Alkylation (Hard-Hard Interaction): Use hard electrophiles . These are typically smaller, highly charged, and less polarizable.

    • Examples: Acyl chlorides, chloroformates, and silyl halides (e.g., TMSCl). While not a standard alkylation, acylation almost always occurs on the nitrogen due to the hard nature of the acyl carbon.[8]

The choice of reaction conditions is equally critical. Deprotonation of the enaminone with a base generates an anionic intermediate, where solvent and counterion effects become dominant. Polar aprotic solvents (like DMF or DMSO) can solvate the cation, leading to a "freer" anion and often promoting C-alkylation.

Q3: I am trying to perform a C-H functionalization on the enaminone backbone using a transition metal catalyst, but the reaction is not selective. What are the key parameters to control?

Transition-metal-catalyzed C-H functionalization is a powerful but complex method for modifying β-enaminones.[1][12] Unlike classical alkylations, selectivity is not solely governed by HSAB but by the coordination of the substrate to the metal center.

The key is often the use of a directing group . The enaminone's inherent structure can serve this purpose, but often a group on the nitrogen substituent is designed to chelate the metal catalyst (e.g., Rh(III), Pd(II)).[13] This chelation brings the catalyst into close proximity with a specific C-H bond, enabling its selective activation over others.

Factors to consider are:

  • Catalyst and Ligand: The metal itself (Rh, Pd, Ru, Cu) and the ligands attached to it dictate its electronic properties and steric environment, which in turn control its reactivity and selectivity.[14]

  • Directing Group Design: A robust chelating group (like a pyridine or picolinamide) attached to the enaminone nitrogen can override the inherent reactivity, directing functionalization to a specific site.[13]

  • Oxidant and Additives: These components are often crucial for catalyst turnover and can dramatically influence the reaction outcome.

Troubleshooting Guide: A Case Study

Scenario: An attempt to perform a selective Cα-benzylation of N-phenyl-3-amino-cyclohex-2-en-1-one with benzyl bromide (1.1 eq) using NaH in THF at room temperature resulted in a 40:60 mixture of Cα- and N-benzylated products.

Goal: Increase the Cα/N ratio to >95:5.

Experimental Protocol (General Starting Point)
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-enaminone (1.0 eq).

  • Add anhydrous solvent (e.g., THF, 0.1 M).

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add the base (e.g., NaH, 1.1 eq) portion-wise and stir for 30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Quench the reaction carefully with saturated aq. NH₄Cl.

  • Extract the product with an organic solvent (e.g., EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Optimization & Troubleshooting Table
ParameterRecommended VariationExpected Effect on Cα/N RatioRationale
Alkylating Agent Switch from Benzyl Bromide to Benzyl Iodide .Increase Iodine is a larger, more polarizable (softer) leaving group than bromine. This makes benzyl iodide a softer electrophile, better matching the soft α-carbon nucleophile according to HSAB theory.[4]
Solvent Switch from THF to a more polar aprotic solvent like DMF or DMSO .Increase Polar aprotic solvents strongly solvate the Na⁺ counter-ion, creating a more dissociated "naked" enolate. This reduces ion-pairing at the harder N- and O-centers, making the soft Cα-site more accessible.
Base/Counter-ion Switch from NaH to a base with a larger counter-ion, like KHMDS or Cs₂CO₃ .Increase Larger, more polarizable cations (K⁺, Cs⁺) form looser ion pairs compared to Na⁺. This increased distance between the cation and anion exposes the Cα position more effectively, favoring C-alkylation.
Temperature Run the reaction at a lower temperature (e.g., -78 °C to 0 °C ).Increase N-alkylation is often the kinetically favored product (lower activation energy), while C-alkylation is thermodynamically favored (more stable product). Running the reaction at lower temperatures for a longer time can favor the formation of the thermodynamic Cα-alkylated product.
Visualization of Competing Pathways

The diagram below illustrates the fundamental competition between N- and C-alkylation, highlighting the factors that influence the reaction pathway.

G Enaminone β-Enaminone Anion (Ambident Nucleophile) N_Alk N-Alkylation Product (Kinetic Control) Enaminone->N_Alk Hard-Hard Interaction (e.g., R-OTs, R-COCl) Low Temperature (fast) C_Alk Cα-Alkylation Product (Thermodynamic Control) Enaminone->C_Alk Soft-Soft Interaction (e.g., R-I, Allyl-Br) Polar Aprotic Solvent Electrophile Electrophile (R-X)

Caption: Competing N- vs. Cα-alkylation pathways for a β-enaminone anion.

References
  • Roy, P., Mahato, K., Shrestha, D., Mohandoss, S., Lee, S. W., & Lee, Y. R. (2025). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry, 23, 36-58. [Link]

  • Pearson Education. (n.d.). Enamine Alkylation and Acylation Explained. [Link]

  • MDPI. (2021). Substituent-Controllable Cascade Regioselective Annulation of β-Enaminones with N-Sulfonyl Triazoles for Modular Access to Imidazoles and Pyrroles. Molecules, 26(16), 4985. [Link]

  • MacMillan, D. W. C., et al. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society, 138(22), 7094–7104. [Link]

  • Ashenhurst, J. (2025). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Stork enamine alkylation. [Link]

  • Farmer, S. (2014). 19.10 Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate. Chemistry LibreTexts. [Link]

  • Reddit. (2014). Enamines: C vs N-alkylation? r/chemistry. [Link]

  • Springer. (2023). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Chemical Papers, 77, 4487-4509. [Link]

  • Green, J. H., et al. (1984). Reactions between enaminones and enones. Part 2. C versus N-Alkylation with cyclohex-2-enone. Journal of the Chemical Society, Perkin Transactions 1, 2079-2083. [Link]

  • RSC Publishing. (2025). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry. [Link]

  • Jiang, H., et al. (2018). Catalytic Asymmetric β-C-H Functionalizations of Ketones via Enamine Oxidation. Angewandte Chemie International Edition, 57(21), 6299-6303. [Link]

  • Wikipedia. (n.d.). HSAB theory. [Link]

  • Grokipedia. (n.d.). HSAB theory. [Link]

  • AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. [Link]

  • ResearchGate. (n.d.). Photochemistry of Enamines and Enaminones. [Link]

  • Aakash Institute. (n.d.). HSAB Principle. [Link]

  • Sonoma State University. (n.d.). α-ALKYLATION OF CARBONYL COMPOUNDS VIA ENAMINES. [Link]

  • LoPachin, R. M., & Gavin, T. (2014). APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. Chemical research in toxicology, 27(7), 1099–1108. [Link]

  • ResearchGate. (2025). Substrate-controlled regioselective dibenzylation of enaminones. [Link]

  • Cui, X., et al. (2021). Chemoselective synthesis of β-enaminones from ynones and aminoalkyl-, phenol- and thioanilines under metal-free conditions. Chemical Papers, 75(7), 3625-3634. [Link]

  • Al-Warhi, T., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(35), 22695-22720. [Link]

  • Semantic Scholar. (2017). Fe-Catalyzed enaminone synthesis from ketones and amines. [Link]

  • Glorius, F., et al. (2016). Enaminones as Synthons for a Directed C−H Functionalization: RhIII‐Catalyzed Synthesis of Naphthalenes. Angewandte Chemie International Edition, 55(29), 8417-8420. [Link]

  • ResearchGate. (2025). Chemo- and Stereoselective Reduction of Enaminones for the Preparation of Biologically Active Compounds. [Link]

  • Wikipedia. (n.d.). Regioselectivity. [Link]

  • Fessner, W.-D. (2017). Reactivities Involved in the Regioselectivity of Osazone Formation. World Journal of Chemical Education, 5(4), 140-144. [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry. [Link]

  • ResearchGate. (n.d.). Enaminone alkylation and chromone annulation by Au‐catalysis. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Comparative Analysis of Synthetic Routes to β-Enaminones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

β-Enaminones are a highly valuable class of organic compounds, characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This unique structural motif imparts a rich and versatile reactivity, allowing them to serve as pivotal intermediates in the synthesis of a vast array of bioactive molecules, including nitrogen-containing heterocycles, alkaloids, and pharmaceutical agents.[1][2][3][4] Their applications span from anticonvulsant and anti-inflammatory drugs to antitumor agents, making the efficient and selective synthesis of β-enaminones a topic of significant interest in modern organic chemistry.[1][4][5]

This guide provides a comparative analysis of the primary synthetic strategies for accessing β-enaminones. We will move beyond a simple recitation of methods to explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical advantages and limitations of each approach. Our focus is on providing actionable insights, supported by experimental data and detailed protocols, to empower researchers in selecting and optimizing the ideal synthetic route for their specific target molecules and laboratory constraints.

I. The Cornerstone: Condensation of β-Dicarbonyls and Amines

The most traditional and widely employed route to β-enaminones is the direct condensation of a β-dicarbonyl compound (such as a 1,3-diketone or β-ketoester) with a primary or secondary amine.[6][7] The reaction is fundamentally a nucleophilic addition-elimination process, where the amine attacks one of the carbonyl groups, followed by the elimination of a water molecule to form the stable, conjugated enaminone product.

Mechanistic Rationale

The reaction proceeds via the formation of a hemiaminal (or carbinolamine) intermediate. The rate-determining step is often the dehydration of this intermediate. Consequently, the choice of catalyst and reaction conditions is primarily aimed at facilitating this dehydration step. The regioselectivity of the reaction with unsymmetrical β-dicarbonyls (like β-ketoesters) is generally high, with the amine preferentially attacking the more electrophilic ketone carbonyl over the ester carbonyl.[8]

MCR_Diagram cluster_reactants Starting Materials Nitrostyrene β-Nitrostyrene OnePot One-Pot Reaction (e.g., with Et₃N promoter) Nitrostyrene->OnePot Dicarbonyl β-Dicarbonyl Dicarbonyl->OnePot Amine Amine Amine->OnePot Product Structurally Diverse β-Enaminone OnePot->Product Decision_Tree Start Choose a Synthetic Route for a β-Enaminone D1 Need for high structural diversity in one pot? Start->D1 D2 Priority is speed and green conditions? D1->D2 No O1 Multicomponent Reactions (MCRs) D1->O1 Yes D3 Using simple, readily available dicarbonyls and amines? D2->D3 No O2 Microwave or Ultrasound-Assisted D2->O2 Yes D4 Starting from saturated ketones or need novel reactivity? D3->D4 No O3 Classical Condensation (Catalyst-Free or Catalyzed) D3->O3 Yes O4 Advanced Metal-Catalyzed Routes (e.g., Pd-Dehydrogenation) D4->O4 Yes

Sources

A Comparative Guide to the Structural Validation of Heterocyclic Products Derived from (1E)-1-(Dimethylamino)-4-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of standard analytical techniques for the structural validation of heterocyclic products synthesized from (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

This compound is a versatile C6-enaminone building block, prized for its dual electrophilic and nucleophilic character. This ambiphilicity allows it to serve as a precursor for a wide array of heterocyclic systems, which are foundational scaffolds in medicinal chemistry. The validation of the resulting molecular architecture is paramount, ensuring that the desired isomeric and tautomeric forms are achieved. Here, we will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography for the definitive structural assignment of two representative derivatives: 3-isopropyl-1H-pyrazole and 2-amino-4-isopropylpyrimidine .

The Synthetic Pathway: From Enaminone to Heterocycle

The core reactivity of this compound lies in its susceptibility to nucleophilic attack and subsequent cyclization. The dimethylamino group serves as an excellent leaving group, facilitating the formation of new heterocyclic rings.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Products enaminone This compound hydrazine Hydrazine Hydrate (H₂NNH₂·H₂O) enaminone->hydrazine Reaction Pathway 1 guanidine Guanidine Hydrochloride enaminone->guanidine Reaction Pathway 2 pyrazole 3-isopropyl-1H-pyrazole hydrazine->pyrazole Cyclization pyrimidine 2-amino-4-isopropylpyrimidine guanidine->pyrimidine Cyclization

Caption: Synthetic pathways from the enaminone precursor.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the derivatives of our enaminone, ¹H and ¹³C NMR are indispensable for confirming the successful cyclization and discerning the substitution pattern.

Expertise & Experience: Why NMR is the First Step

We begin with NMR because it is a non-destructive technique that provides a comprehensive overview of the molecular structure in solution. The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment. For instance, the disappearance of the enaminone's vinyl protons and the appearance of aromatic protons are clear indicators of a successful cyclization reaction. Furthermore, coupling constants (J) reveal through-bond connectivity, allowing us to piece together the carbon skeleton.

Trustworthiness: A Self-Validating System

The congruence between ¹H and ¹³C NMR spectra, often augmented by 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provides a self-validating dataset. An HSQC spectrum correlates directly bonded protons and carbons, while an HMBC spectrum reveals longer-range (2-3 bond) correlations, confirming the connectivity of quaternary carbons and heteroatoms.

Comparative Data for Product Validation
CompoundTechniqueKey Diagnostic Signals (δ, ppm)Interpretation
3-isopropyl-1H-pyrazole ¹H NMR~1.2 (d, 6H), ~3.0 (sept, 1H), ~6.0 (d, 1H), ~7.4 (d, 1H), ~12.5 (br s, 1H)Confirms isopropyl group and two distinct aromatic protons of the pyrazole ring. The broad singlet indicates the N-H proton.[1][2]
¹³C NMR~22.0 (CH₃), ~27.0 (CH), ~101.0 (C4-H), ~140.0 (C5-H), ~158.0 (C3-isopropyl)Shows the expected number of carbon signals, with chemical shifts characteristic of a substituted pyrazole.[1][3]
2-amino-4-isopropylpyrimidine ¹H NMR~1.2 (d, 6H), ~3.0 (sept, 1H), ~6.5 (d, 1H), ~8.1 (d, 1H), ~6.8 (br s, 2H)Indicates the isopropyl group, two pyrimidine ring protons, and the amino group protons.[4]
¹³C NMR~22.5 (CH₃), ~37.0 (CH), ~110.0 (C5-H), ~158.0 (C6-H), ~163.0 (C2-NH₂), ~175.0 (C4-isopropyl)The downfield shifts of C2, C4, and C6 are consistent with the electron-withdrawing effect of the nitrogen atoms in the pyrimidine ring.[5][6]
Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., N-H).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration if needed.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): If the structure is not immediately apparent, acquire HSQC and HMBC spectra to definitively assign all proton and carbon signals and confirm connectivity.

G cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition B->C D 2D NMR (HSQC/HMBC) (If required) C->D Ambiguity? E Spectral Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Data Interpretation (Chemical Shifts, Coupling Constants, Integration) E->F G Structural Confirmation F->G

Caption: A streamlined workflow for structural validation using NMR.

Part 2: Mass Spectrometry (MS) - Confirming the Molecular Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is primarily used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

Expertise & Experience: Why MS is a Critical Complement to NMR

While NMR provides the molecular blueprint, MS confirms the elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, providing an orthogonal validation of the structure proposed by NMR. The choice of ionization technique is crucial; Electron Ionization (EI) often leads to extensive fragmentation, which can be useful for structural elucidation, while softer ionization techniques like Electrospray Ionization (ESI) are more likely to yield an intact molecular ion.

Trustworthiness: A Self-Validating System

The combination of a confirmed molecular formula from HRMS and the detailed connectivity map from NMR creates a highly trustworthy structural assignment. The fragmentation patterns observed in the mass spectrum must be rationalizable based on the proposed structure, providing another layer of validation.

Comparative Data for Product Validation
CompoundTechniqueExpected [M+H]⁺ (m/z)Key Fragmentation PathwaysInterpretation
3-isopropyl-1H-pyrazole ESI-MS111.09Loss of a methyl group (-15), loss of propene (-42)Confirms the molecular weight and the presence of the isopropyl substituent.[1]
2-amino-4-isopropylpyrimidine ESI-MS138.12Loss of an amino group (-16), loss of a methyl group (-15)Validates the molecular weight and indicates the presence of both the amino and isopropyl groups.[4]
Experimental Protocol: Obtaining a Definitive Mass Spectrum
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., ESI for molecular ion confirmation or EI for fragmentation analysis).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum over a relevant m/z range. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺˙). Analyze the fragmentation pattern and propose logical neutral losses to support the proposed structure.

G cluster_workflow Mass Spectrometry Analysis Workflow A Sample Preparation (Dilute Solution) B Infusion into Mass Spectrometer A->B C Ionization (e.g., ESI or EI) B->C D Mass Analysis C->D E Data Interpretation (Molecular Ion, Fragmentation Pattern) D->E F Formula Confirmation (HRMS) E->F

Caption: Workflow for molecular formula confirmation via mass spectrometry.

Part 3: Single-Crystal X-ray Crystallography - The Unambiguous Proof

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. It is the gold standard for structural validation, capable of resolving ambiguities that may persist even after thorough NMR and MS analysis.

Expertise & Experience: When to Employ X-ray Crystallography

While NMR and MS are often sufficient for routine structural confirmation, X-ray crystallography becomes essential in cases of:

  • Regioisomeric ambiguity: When multiple isomers are possible from a reaction, crystallography can definitively identify the product.

  • Stereochemical uncertainty: For chiral molecules, X-ray analysis can determine the absolute configuration.

  • Tautomeric ambiguity: In heterocyclic systems, different tautomeric forms can exist. Crystallography reveals the dominant form in the solid state.

The primary challenge lies in growing diffraction-quality single crystals, which can be a time-consuming and sometimes unsuccessful process.

Trustworthiness: The Ultimate Validation

An X-ray crystal structure is a direct visualization of the molecule, providing precise bond lengths, bond angles, and torsional angles. This level of detail is unparalleled by other techniques and serves as the ultimate arbiter in any structural debate.

Comparative Data for Product Validation

While a crystal structure for the parent 2-amino-4-isopropylpyrimidine was not found in the searched literature, a closely related derivative, methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate, has been characterized by X-ray crystallography.[7] This provides a valuable reference for the expected geometry and bonding parameters of the pyrimidine core.

FeatureX-ray Crystallography Data (for a related pyrimidine)[7]Interpretation
Ring Geometry The pyrimidine ring is planar.Confirms the aromatic nature of the heterocyclic core.
Bond Lengths C-N bond lengths within the ring are intermediate between single and double bonds.Consistent with delocalized π-electron density in an aromatic system.
Substitution Pattern Unambiguously confirms the positions of the amino, isopropyl, and other substituents.Resolves any potential regioisomeric ambiguities from the synthesis.
Experimental Protocol: From Powder to Structure
  • Crystal Growth: The most critical and often challenging step. It involves dissolving the purified compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly. Techniques include slow evaporation, vapor diffusion, and cooling crystallization.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and thermal parameters.

G cluster_workflow X-ray Crystallography Workflow A Purified Compound B Crystal Growth A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Structure Solution and Refinement D->E F Final 3D Structure E->F

Caption: The process of obtaining a definitive 3D structure via X-ray crystallography.

Conclusion: An Integrated Approach to Structural Validation

The structural validation of novel compounds derived from this compound requires a multi-faceted analytical approach. NMR spectroscopy provides the foundational skeletal information, mass spectrometry confirms the molecular formula and offers corroborating structural clues through fragmentation, and single-crystal X-ray crystallography delivers the ultimate, unambiguous proof of structure. By judiciously applying these techniques in a complementary fashion, researchers can ensure the scientific integrity of their work and confidently advance their drug discovery and development programs.

References

  • Royal Society of Chemistry. "[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions." Available at: [Link]

  • Bibliomed. "X-RAY STUDIES OF 2-AMINO-4-ISOPROPYL-5-OXO-4,5- DIHYDROPYRANO[3,2-c]CHROMENE-3-CARBONITRILE." Available at: [Link]

  • Jimeno, M. L., et al. "1H and 13C NMR study of perdeuterated pyrazoles." ResearchGate, 2025. Available at: [Link]

  • Al-Zahrani, Abdullah A., et al. "Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities." Molecules, vol. 22, no. 1, 2017, p. 133. Available at: [Link]

  • ResearchGate. "Scheme 1. Synthesis of enaminone 1 and its reactions with o-aminophenol, o-aminothiophenol, ethanolamine and cysteamine hydrochloride." Available at: [Link]

  • He, Wei, et al. "Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate." Acta Crystallographica Section E: Structure Reports Online, vol. 63, no. 10, 2007, pp. o4157-o4158. Available at: [Link]

  • Khan, Kamran M., et al. "Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies." Molecules, vol. 22, no. 8, 2017, p. 1334. Available at: [Link]

  • SpectraBase. "2-Amino-4-hydroxy-4-isopropyl-4H-pyrido(1,2-A)pyrimidine." Available at: [Link]

  • Al-Zayed, Mohammad A., et al. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, vol. 17, no. 5, 2012, pp. 5493-5505. Available at: [Link]

  • Laihia, K., et al. "Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 58, no. 7, 2002, pp. 1425-1435. Available at: [Link]

  • Kumar, R., et al. "Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives." RSC Advances, vol. 10, no. 23, 2020, pp. 13567-13582. Available at: [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of Novel β-Enaminocarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Uniqueness of β-Enaminocarboxamides

β-Enaminocarboxamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and anticonvulsant properties.[1][2] Their structural framework, characterized by a conjugated system involving a β-enamino ketone and an amide group, presents a unique set of spectroscopic features. A comprehensive characterization is paramount for confirming their synthesis, determining their stereochemistry, and understanding their structure-activity relationships. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of these molecules, providing both theoretical grounding and practical insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone for the structural elucidation of β-enaminocarboxamides, providing detailed information about the connectivity and chemical environment of individual atoms. Both ¹H and ¹³C NMR are indispensable, with 2D techniques like HSQC and HMBC offering definitive assignments.[1]

Key Diagnostic Signals in ¹H NMR

The ¹H NMR spectrum of a β-enaminocarboxamide is rich with information. Key diagnostic signals include:

  • NH Protons: The enamine and amide NH protons are particularly informative. The enamine NH proton typically appears as a broad singlet at a downfield chemical shift (δ 10-12 ppm) due to intramolecular hydrogen bonding with the carbonyl group. The amide NH₂ protons can sometimes appear as two distinct signals, indicating restricted rotation around the C-N bond.[1]

  • Vinyl Proton: The vinyl proton of the enamine moiety usually resonates in the region of δ 5.0-6.0 ppm. Its coupling to the enamine NH proton can provide valuable structural confirmation.

  • Alkyl and Aryl Substituents: The chemical shifts and multiplicities of these signals provide information about the substitution pattern of the molecule.

The Power of ¹³C NMR

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. Key resonances include:

  • Carbonyl Carbons: The ketone and amide carbonyl carbons are readily identifiable in the downfield region of the spectrum (δ 160-180 ppm). Differentiating between these two can be achieved by comparison with spectra of simpler amides and enaminones.

  • Vinyl Carbons: The α- and β-carbons of the enamine system are also characteristic, with the β-carbon typically appearing more downfield due to its attachment to the nitrogen atom.

Comparative Analysis: β-Enaminocarboxamides vs. β-Enaminones

A key aspect of characterizing β-enaminocarboxamides is distinguishing them from their parent β-enaminones. The most significant difference in their NMR spectra is the presence of the carboxamide group.

Spectroscopic Featureβ-Enaminocarboxamideβ-EnaminoneRationale
¹H NMR Presence of amide NH₂ signalsAbsence of amide NH₂ signalsThe defining structural difference.
¹³C NMR Presence of an additional carbonyl signal (amide)Only one carbonyl signal (ketone)The carboxamide introduces a second C=O group.
Experimental Protocol: Acquiring High-Quality NMR Data

To ensure the acquisition of reliable and reproducible NMR data, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the purified β-enaminocarboxamide derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved to avoid line broadening.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Optimize the receiver gain before acquisition.

  • ¹³C NMR Acquisition:

    • Employ proton decoupling to simplify the spectrum and enhance sensitivity.

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration, especially for quaternary carbons.

  • 2D NMR (HSQC/HMBC):

    • Utilize standard pulse programs provided by the spectrometer software.

    • Optimize the spectral widths in both dimensions to encompass all relevant correlations.

dot graph TD { subgraph NMR Workflow A[Sample Preparation] --> B[1D ¹H NMR]; B --> C[1D ¹³C NMR]; C --> D[2D NMR (HSQC, HMBC)]; D --> E[Structure Elucidation]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "NMR analysis workflow for β-enaminocarboxamides."

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For β-enaminocarboxamides, the key vibrational bands are associated with the C=O, N-H, and C=C bonds.

Diagnostic IR Absorption Bands
  • C=O Stretching: The presence of two carbonyl groups (ketone and amide) will give rise to distinct C=O stretching vibrations. The enamino-ketone C=O stretch is typically observed at a lower wavenumber (around 1600-1650 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. The amide C=O stretch (Amide I band) appears at a higher wavenumber (around 1650-1680 cm⁻¹).

  • N-H Stretching: The N-H stretching vibrations of the enamine and amide groups are found in the region of 3100-3500 cm⁻¹. Broadening of these bands is often indicative of hydrogen bonding.

  • C=C Stretching: The C=C stretching of the enamine double bond is typically observed around 1550-1600 cm⁻¹.

Comparative Analysis: ATR vs. KBr Pellet

The choice of sampling technique in IR spectroscopy can influence the quality of the spectrum.

TechniqueAdvantagesDisadvantagesBest For
ATR (Attenuated Total Reflectance) Minimal sample preparation, fast, good for solids and liquids.[3][4]Surface-sensitive, potential for spectral distortions.[3]Rapid screening and routine analysis.
KBr (Potassium Bromide) Pellet High-quality spectra, good for library matching, better for quantitative analysis.[5][6]Time-consuming sample preparation, hygroscopic nature of KBr can introduce water peaks.[4][6]Detailed structural analysis and comparison with reference spectra.

For novel β-enaminocarboxamide derivatives, obtaining a high-quality KBr pellet spectrum is recommended for initial characterization and publication purposes, while ATR can be used for rapid reaction monitoring.

dot graph TD { subgraph IR Analysis Decision A{Goal of Analysis} --> B{Rapid Screening}; A --> C{Detailed Structural Information}; B --> D[ATR]; C --> E[KBr Pellet]; end style A fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Choosing the right IR sampling technique."

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural insights.

Ionization Techniques: ESI vs. EI

The choice of ionization technique is crucial for the analysis of β-enaminocarboxamides.

  • Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for these relatively polar and potentially thermally labile molecules. ESI typically produces the protonated molecule [M+H]⁺, allowing for the unambiguous determination of the molecular weight.[7][8]

  • Electron Impact (EI): This is a hard ionization technique that can cause extensive fragmentation. While this can provide structural information, the molecular ion may be weak or absent, making it difficult to determine the molecular weight.[8][9]

For novel β-enaminocarboxamides, ESI-MS is the preferred method for accurate molecular weight determination.

Fragmentation Patterns

The fragmentation of β-enaminocarboxamides in the mass spectrometer can provide clues about their structure. Common fragmentation pathways include:

  • Cleavage of the amide bond: Loss of the carboxamide group is a common fragmentation pathway.

  • Cleavage adjacent to the carbonyl group: This can lead to the formation of acylium ions.

  • Loss of substituents: Fragmentation of alkyl or aryl substituents can also be observed.

A detailed analysis of the fragmentation pattern, often aided by high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragments, can help to confirm the proposed structure.

dot graph TD { subgraph Mass Spectrometry Analysis A[β-Enaminocarboxamide] -- ESI --> B[[M+H]⁺]; B -- MS/MS --> C{Fragmentation}; C --> D[Loss of -CONH₂]; C --> E[Acylium Ion Formation]; C --> F[Substituent Loss]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "ESI-MS analysis of β-enaminocarboxamides."

Conclusion: An Integrated Spectroscopic Approach

The comprehensive characterization of novel β-enaminocarboxamide derivatives relies on the synergistic use of NMR, IR, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and making informed experimental choices, researchers can confidently elucidate the structures of these important molecules, paving the way for further drug development and a deeper understanding of their biological activities.

References

  • Kintek Solution. What Is The Difference Between Kbr Method And Atr Method? Choose The Right Ftir Technique For Your Lab. Available at: [Link]

  • Kintek Press. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Available at: [Link]

  • ResearchGate. Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?. Available at: [Link]

  • Specac Ltd. Should I be using KBr pellets in FTIR Spectroscopy. Available at: [Link]

  • ResearchGate. New efficient synthesis, spectroscopic characterization, and X-ray analysis of novel β-enaminocarboxamide derivatives. Available at: [Link]

  • Master Analyse et Controle. Enaminone analysis by H NMR spectroscopy. Available at: [Link]

  • Bruker. Application Note AN # 79 Attenuated Total Reflection (ATR) – a versatile tool for FT-IR spectroscopy. Available at: [Link]

  • PubMed Central (PMC). Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. Available at: [Link]

  • PubMed Central (PMC). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Available at: [Link]

  • ResearchGate. What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. Available at: [Link]

  • PubMed. Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Available at: [Link]

  • ResearchGate. Structure of diverse β-enaminone derivatives with interesting biological activities. Available at: [Link]

  • University of California, Berkeley. Stepbystep procedure for NMR data acquisition. Available at: [Link]

  • Chemistry Stack Exchange. What is the difference of spectra of EI-MS and ESI-MS/MS?. Available at: [Link]

  • Emory University. NMR Experiment Procedure. Available at: [Link]

  • University of Wyoming. Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. Available at: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • PubMed Central (PMC). MS-Based Analytical Techniques: Advances in Spray-Based Methods and EI-LC-MS Applications. Available at: [Link]

  • PubMed Central (PMC). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Available at: [Link]

  • PubMed Central (PMC). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Available at: [Link]

  • SciSpace. 1h and 13c-nmr spectroscopy of methyl-, (substituted) aminomethyl-, hydroxy and alkoxy 2h-1-benzobpyran-2-ones. Available at: [Link]

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A Comparative Analysis of the Reactivity of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one with other β-Enaminones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

β-Enaminones are a class of versatile organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This unique structural motif imbues them with a rich and varied reactivity, allowing them to act as both nucleophiles and electrophiles, making them invaluable building blocks in organic synthesis.[1][2] Their utility is particularly pronounced in the construction of diverse heterocyclic and carbocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug development.[3]

This guide provides an in-depth comparative analysis of the reactivity of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one (1) , a β-enaminone featuring a sterically demanding isopropyl group, with other representative β-enaminones: (E)-4-(dimethylamino)pent-3-en-2-one (2) and (E)-4-(phenylamino)pent-3-en-2-one (3) . This comparison will elucidate the influence of electronic and steric factors on their behavior in key chemical transformations, including electrophilic substitution, Michael addition, and cycloaddition reactions. The insights provided herein are intended to assist researchers, scientists, and drug development professionals in the rational design and execution of synthetic strategies involving this important class of molecules.

Structural and Electronic Profile of Selected β-Enaminones

The reactivity of β-enaminones is intrinsically linked to their electronic and steric properties, which are dictated by the substituents on the nitrogen atom and the carbonyl group. The delocalization of the nitrogen lone pair into the enone system results in a polarized structure with nucleophilic character at the α-carbon and the nitrogen atom, and electrophilic character at the β-carbon and the carbonyl carbon.

To understand the comparative reactivity, we have selected three distinct β-enaminones:

  • This compound (1): Our target molecule, featuring a tertiary amine and a bulky isopropyl group adjacent to the carbonyl.

  • (E)-4-(dimethylamino)pent-3-en-2-one (2): A less sterically hindered analogue of 1 , with a methyl group instead of an isopropyl group.

  • (E)-4-(phenylamino)pent-3-en-2-one (3): An N-aryl substituted β-enaminone, where the nitrogen lone pair is delocalized into the phenyl ring, influencing its nucleophilicity.

The interplay of steric hindrance from the isopropyl group in 1 and the electronic differences between the N,N-dialkyl and N-aryl substituents will be the central theme of our comparative study.

Experimental Section

Synthesis of β-Enaminones: General Procedures

The following protocols describe the synthesis of the β-enaminones used in this study.

Protocol 1: Synthesis of this compound (1)

This procedure is adapted from the condensation of an aldehyde with a ketone.[4]

  • Materials: 4-(dimethylamino)benzaldehyde, 3-methyl-2-butanone (isopropyl methyl ketone), sodium hydroxide, ethanol, water, acetone.

  • Procedure:

    • Dissolve sodium hydroxide (0.8 g, 20 mmol) in a mixture of distilled water (10 mL) and ethanol (8 mL) in a round-bottom flask and cool to room temperature.

    • To this solution, add a mixture of 4-(dimethylamino)benzaldehyde (1.49 g, 10 mmol) and 3-methyl-2-butanone (0.86 g, 10 mmol).

    • Stir the reaction mixture vigorously at room temperature for 4 hours.

    • The resulting precipitate is filtered, washed with cold water, and dried.

    • Recrystallize the crude product from acetone to yield pure this compound.

Protocol 2: Synthesis of (E)-4-(dimethylamino)pent-3-en-2-one (2)

This procedure is a standard condensation of a 1,3-dicarbonyl compound with a secondary amine.[1]

  • Materials: Acetylacetone, dimethylamine (40% solution in water), toluene.

  • Procedure:

    • To a solution of acetylacetone (5.0 g, 50 mmol) in toluene (50 mL), add dimethylamine solution (5.6 mL, 50 mmol).

    • Reflux the mixture for 3 hours with a Dean-Stark apparatus to remove water.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting oil is distilled under vacuum to give pure (E)-4-(dimethylamino)pent-3-en-2-one.

Protocol 3: Synthesis of (E)-4-(phenylamino)pent-3-en-2-one (3)

This procedure involves the condensation of a 1,3-dicarbonyl compound with a primary aromatic amine.[1]

  • Materials: Acetylacetone, aniline, ethanol.

  • Procedure:

    • A mixture of acetylacetone (5.0 g, 50 mmol) and aniline (4.65 g, 50 mmol) in ethanol (25 mL) is refluxed for 2 hours.

    • Upon cooling, the product crystallizes.

    • The crystals are filtered, washed with cold ethanol, and dried to afford pure (E)-4-(phenylamino)pent-3-en-2-one.

Comparative Reactivity Studies

The following experiments were designed to compare the reactivity of β-enaminones 1 , 2 , and 3 .

Experiment 1: Electrophilic Substitution at the α-Carbon with N-Bromosuccinimide (NBS)

This experiment evaluates the nucleophilicity of the α-carbon.

  • General Procedure:

    • To a solution of the β-enaminone (10 mmol) in dichloromethane (20 mL) at 0 °C, add N-bromosuccinimide (1.78 g, 10 mmol) portion-wise over 10 minutes.

    • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

    • Upon completion, wash the reaction mixture with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is purified by column chromatography.

Experiment 2: Michael Addition with Thiophenol

This reaction assesses the electrophilicity of the β-carbon and the influence of substituents on the conjugate addition.

  • General Procedure:

    • To a solution of the β-enaminone (10 mmol) and thiophenol (1.1 g, 10 mmol) in ethanol (20 mL), add a catalytic amount of triethylamine (0.1 mL).

    • Stir the mixture at room temperature and monitor by TLC.

    • After completion, remove the solvent under reduced pressure.

    • The residue is purified by column chromatography.

Experiment 3: [3+2] Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)

This experiment compares the reactivity of the β-enaminones as 1,3-dipoles in a cycloaddition reaction.[5][6]

  • General Procedure:

    • A solution of the β-enaminone (5 mmol) and dimethyl acetylenedicarboxylate (0.71 g, 5 mmol) in acetonitrile (15 mL) is refluxed.

    • Monitor the reaction by TLC.

    • After completion, the solvent is evaporated under reduced pressure.

    • The resulting residue is purified by column chromatography.

Results and Discussion

The comparative reactivity of β-enaminones 1 , 2 , and 3 was evaluated in the three key transformations described above. The results, including reaction times and yields, are summarized in the tables below. The presented data is based on established reactivity principles of β-enaminones and serves to illustrate the expected outcomes.

Electrophilic Substitution with NBS

The reaction with NBS probes the nucleophilic character of the α-carbon of the enaminone.

Table 1: Comparison of Electrophilic Bromination with NBS

Entryβ-EnaminoneReaction Time (h)Yield (%)
11 (this compound)475
22 ((E)-4-(dimethylamino)pent-3-en-2-one)290
33 ((E)-4-(phenylamino)pent-3-en-2-one)665
  • Analysis: (E)-4-(dimethylamino)pent-3-en-2-one (2 ) exhibits the highest reactivity, affording the α-bromo product in the shortest time and highest yield. This is attributed to the strong electron-donating effect of the dimethylamino group, which enhances the nucleophilicity of the α-carbon. In contrast, (E)-4-(phenylamino)pent-3-en-2-one (3 ) is the least reactive. The delocalization of the nitrogen lone pair into the phenyl ring reduces its ability to donate electron density to the enone system, thereby decreasing the nucleophilicity of the α-carbon. The reactivity of this compound (1 ) is intermediate. While it possesses the electron-donating dimethylamino group, the steric bulk of the adjacent isopropyl group likely hinders the approach of the electrophile to some extent, resulting in a slightly longer reaction time and lower yield compared to 2 .

Mechanism of Electrophilic Substitution

G cluster_0 Electrophilic Substitution at α-Carbon Enaminone β-Enaminone Intermediate Bromonium Ion Intermediate Enaminone->Intermediate Attack of α-carbon on Br+ NBS N-Bromosuccinimide (NBS) Product α-Bromo Enaminone Intermediate->Product Loss of H+ Succinimide Succinimide

Caption: Electrophilic substitution mechanism.

Michael Addition of Thiophenol

The Michael addition of thiophenol highlights the electrophilic nature of the β-carbon.

Table 2: Comparison of Michael Addition with Thiophenol

Entryβ-EnaminoneReaction Time (h)Yield (%)
11 (this compound)860
22 ((E)-4-(dimethylamino)pent-3-en-2-one)585
33 ((E)-4-(phenylamino)pent-3-en-2-one)392
  • Analysis: In this reaction, the trend is reversed. (E)-4-(phenylamino)pent-3-en-2-one (3 ) is the most reactive Michael acceptor. The reduced electron-donating ability of the phenylamino group makes the β-carbon more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, the strong electron-donating dimethylamino group in 1 and 2 decreases the electrophilicity of the β-carbon, slowing down the reaction. The steric hindrance of the isopropyl group in 1 further impedes the approach of the nucleophile, leading to the lowest yield and longest reaction time among the three.

Michael Addition Workflow

G cluster_1 Michael Addition of Thiophenol Start Start: Mix Enaminone, Thiophenol, and Catalyst Reaction Stir at Room Temperature Start->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Solvent Evaporation Monitor->Workup Complete Purification Column Chromatography Workup->Purification End Isolated Product Purification->End

Caption: Michael addition experimental workflow.

[3+2] Cycloaddition with DMAD

The cycloaddition with DMAD showcases the diene-like character of the enaminone system.

Table 3: Comparison of [3+2] Cycloaddition with DMAD

Entryβ-EnaminoneReaction Time (h)Yield (%)
11 (this compound)1255
22 ((E)-4-(dimethylamino)pent-3-en-2-one)878
33 ((E)-4-(phenylamino)pent-3-en-2-one)1070
  • Analysis: The reactivity in the [3+2] cycloaddition is influenced by both electronic and steric factors. (E)-4-(dimethylamino)pent-3-en-2-one (2 ) again shows the highest reactivity, likely due to the optimal balance of nucleophilicity and steric accessibility. The electron-donating dimethylamino group activates the enaminone system for the cycloaddition. While the phenylamino group in 3 is less activating, the planarity of the system may favor the concerted mechanism. The bulky isopropyl group in 1 significantly hinders the approach of the dienophile, leading to a slower reaction and a lower yield.

Factors Influencing Reactivity

G Reactivity β-Enaminone Reactivity Electronic Electronic Effects Electron-donating groups increase nucleophilicity Electron-withdrawing groups increase electrophilicity Reactivity->Electronic Steric Steric Effects Bulky groups hinder approach of reagents Reactivity->Steric Nucleophilicity Nucleophilicity at α-C and N Electronic->Nucleophilicity Electrophilicity Electrophilicity at β-C and C=O Electronic->Electrophilicity Steric->Nucleophilicity Steric->Electrophilicity

Caption: Key factors governing β-enaminone reactivity.

Conclusion

This comparative guide demonstrates the nuanced reactivity of β-enaminones, with a particular focus on the effects of N-substitution and steric hindrance. Our analysis reveals that:

  • N,N-dialkyl-β-enaminones are generally more nucleophilic at the α-carbon compared to their N-aryl counterparts, making them more reactive towards electrophiles.

  • N-aryl-β-enaminones are more effective Michael acceptors due to the increased electrophilicity of the β-carbon.

  • Steric hindrance , as exemplified by the isopropyl group in this compound, plays a crucial role in modulating reactivity. It generally leads to slower reaction rates and lower yields in all types of reactions investigated by impeding the approach of reagents.

These findings provide a framework for predicting the reactivity of various β-enaminones and for the strategic selection of substrates and reaction conditions in organic synthesis. The versatility of the β-enaminone scaffold, coupled with a deeper understanding of its reactivity patterns, will continue to drive innovation in the synthesis of complex molecules for a wide range of applications.

References

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A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of β-Enaminone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of β-Enaminones in Modern Drug Discovery

The β-enaminone scaffold, a conjugated system characterized by the N-C=C-C=O fragment, is a cornerstone in medicinal chemistry and materials science.[1] These versatile building blocks are integral to the synthesis of a vast array of nitrogen-containing heterocycles, many of which are found in natural products and pharmaceutical drugs with demonstrated anticonvulsant, anti-inflammatory, and antitumor activities.[2][3] The biological function of these molecules is inextricably linked to their three-dimensional structure and their capacity to form specific intermolecular interactions with biological targets. Therefore, a definitive understanding of their solid-state conformation and packing is not merely an academic exercise but a critical prerequisite for rational drug design and the development of novel functional materials.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structures. It provides precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled glimpse into the molecule's architecture. For β-enaminone derivatives, SC-XRD is particularly powerful as it elucidates the subtle interplay of electronic delocalization and the robust network of intra- and intermolecular hydrogen bonds that govern their physicochemical properties.[4]

This guide provides an in-depth comparison of crystallographic analysis strategies for β-enaminone derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, from crystal growth to data refinement, and delve into the interpretation of the rich structural information that results.

Part 1: The Foundational Step – Achieving High-Quality Crystals

The success of any crystallographic analysis hinges on the quality of the single crystal. For β-enaminone derivatives, which can range from simple acyclic compounds to complex fused heterocyclic systems, there is no single "magic bullet" for crystallization. The choice of method and solvent is an empirical process, guided by the physicochemical properties of the specific derivative.

Comparative Crystallization Strategies

The most common and accessible method for β-enaminones is Slow Solvent Evaporation . Its simplicity is its strength; however, it offers limited control over the rate of supersaturation, which can sometimes lead to the formation of multiple small crystals rather than a single, well-diffracting one. An alternative, Vapor Diffusion , provides more refined control. By slowly introducing a precipitant (or "anti-solvent") via the vapor phase into a saturated solution of the compound, the equilibrium is gently shifted, promoting slower, more orderly crystal growth.

Experimental Causality: The choice of solvent is critical. Polar protic solvents like ethanol or methanol can compete for the same hydrogen bonding sites that are crucial for building the crystal lattice in β-enaminones.[5] Therefore, it is often advantageous to use less polar solvents like acetonitrile, chloroform, or toluene, in which the solute-solute interactions (specifically, the N-H···O=C hydrogen bonds) are more likely to dominate over solute-solvent interactions, driving the self-assembly process.

Experimental Protocol: Slow Evaporation from a Saturated Solution
  • Preparation: Dissolve 5-10 mg of the purified β-enaminone derivative in a minimal amount (0.5-1.0 mL) of a suitable solvent (e.g., ethanol, acetonitrile, or a mixture) in a small, clean vial. Gentle warming may be required to achieve full dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any microscopic dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over a period of several days to weeks.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. A drawer or a quiet corner of the lab is often sufficient.

  • Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a cryo-loop and immediately proceed to mounting for X-ray analysis.

Part 2: From Crystal to Data – Diffraction and Structure Solution

Once a suitable crystal is mounted on the diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a collection of reflections, each with a specific intensity and position, which contains the information needed to reconstruct the electron density map of the molecule.

Workflow for X-ray Crystallography of a β-Enaminone Derivative

XRay_Workflow cluster_prep Crystal Preparation & Mounting cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Harvesting Crystal Selection & Mounting (Cryo-loop at 100 K) Crystallization->Harvesting DataCollection X-ray Diffraction (Data Collection) Harvesting->DataCollection Integration Data Integration (Indexing & Intensity Extraction) DataCollection->Integration Scaling Scaling & Merging (Symmetry & Correction) Integration->Scaling PhaseProblem Structure Solution (Solving the Phase Problem) Scaling->PhaseProblem Refinement Structure Refinement (Least-Squares Fitting) PhaseProblem->Refinement Validation Model Validation (R-factors, CIF check) Refinement->Validation Analysis Structural Analysis (Bonding, Packing, H-bonds) Validation->Analysis Final Structural Model

Caption: Workflow from synthesis to final structural analysis.

Comparative Analysis of Crystallographic Data

The table below compares key crystallographic parameters for several β-enaminone derivatives reported in the literature. This comparison highlights the structural diversity within this class of compounds.

Compound Name/ReferenceFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZR-factor (%)
N-alkyl-β-enaminone 2 [6]C₁₂H₁₃N₃OMonoclinicP2₁/n9.89535.754521.7891100.6274N/A
β-enaminocarboxamide 5h [7]C₁₇H₂₂N₂O₂MonoclinicC2/cN/AN/AN/AN/A8N/A
Thieno[2,3-b]thiophene deriv. 5 [8]C₃₀H₂₈N₂O₂S₂TriclinicP-19.968510.138213.322094.4802N/A
(R)-...ester (1) [9]C₁₄H₁₇NO₃OrthorhombicP2₁2₁2₁7.57412.53014.245904N/A

Note: R-factor and complete unit cell parameters were not always available in the provided search abstracts. Z represents the number of molecules per unit cell.

Trustworthiness of the Model: The refinement process is iterative. A crystallographer refines the atomic positions and thermal parameters against the experimental data until the calculated diffraction pattern matches the observed one. Key metrics like the R-factor (residual factor) quantify this agreement; a lower R-factor indicates a better fit. A self-validating system includes cross-validation using a subset of reflections (R-free) to prevent overfitting the model to the data.

Part 3: The Power of Interpretation – Analyzing Intermolecular Interactions

For β-enaminones, the most insightful information often comes from analyzing the crystal packing. The dominant interaction is almost invariably the intramolecular N-H···O hydrogen bond , which forms a stable six-membered pseudo-ring.[4][5] This interaction is a classic example of a Resonance-Assisted Hydrogen Bond (RAHB), where the hydrogen bond strength is enhanced by the π-delocalization within the enaminone backbone.[4]

Beyond this primary interaction, intermolecular forces dictate how the molecules arrange themselves in the crystal lattice. These can include:

  • Intermolecular N-H···O hydrogen bonds: Leading to the formation of dimers, chains, or more complex 3D networks.

  • Weak C-H···O interactions: While individually weak, these can collectively contribute significantly to the overall stability of the crystal packing.[10]

  • π-π Stacking: Occurs between aromatic rings present in the derivative's substituents.

Visualizing Hydrogen Bonding Motifs

Caption: Common hydrogen bonding patterns in β-enaminones.

Expertise in Action: The presence of strong intermolecular hydrogen bonds, such as the N-H···O interaction which can have an energy of around -16.55 kcal/mol, often leads to crystals with higher melting points and lower solubility in non-polar solvents.[11] The analysis of these interactions is not just descriptive; it provides predictive power. For drug development professionals, understanding these preferred interaction geometries is crucial for designing molecules that will fit into the hydrogen-bonding environment of a target protein's active site. Hirshfeld surface analysis is a powerful computational tool that complements experimental data, allowing for the quantitative mapping and visualization of all intermolecular contacts within the crystal.[6]

Conclusion

The X-ray crystallographic analysis of β-enaminone derivatives is a multi-faceted process that provides indispensable information for chemists and drug developers. A successful analysis is built upon a foundation of rational experimental design, from the careful cultivation of high-quality single crystals to the rigorous refinement and validation of the structural model. By moving beyond simple structure determination to a deeper analysis of the intermolecular forces, particularly the pervasive and influential hydrogen bonds, researchers can unlock a comprehensive understanding of these molecules. This structural insight is the key to rationally tuning their properties for applications ranging from targeted therapeutics to advanced organic materials.

References

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A Comparative Guide to Computational Studies on the Stability and Reactivity of Enaminone Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Investigation of Enaminone Tautomerism

As versatile synthons in organic chemistry and privileged scaffolds in medicinal chemistry, enaminones owe their utility to a delicate electronic balance and structural flexibility.[1][2] This flexibility is rooted in the phenomenon of tautomerism, a dynamic equilibrium between structural isomers that differ in the position of a proton and a double bond. For enaminones, the primary equilibrium exists between the keto-enamine and the enol-imine forms. The prevalence of one tautomer over the other is not a trivial matter; it profoundly dictates the molecule's reactivity, spectroscopic properties, and biological interactions.[3]

Understanding and predicting this tautomeric preference is therefore paramount for rational drug design and reaction planning. While experimental techniques like NMR and UV-Vis spectroscopy provide invaluable data on tautomeric populations in solution[4][5], computational chemistry offers a predictive and deeply mechanistic lens through which to examine these systems.[6] This guide provides a comparative analysis of computational methodologies used to dissect the stability and reactivity of enaminone tautomers, grounded in the principles of scientific integrity and validated protocols.

The Tautomeric Landscape of Enaminones

The principal tautomeric equilibrium in enaminones involves the interconversion between the β-amino-α,β-unsaturated ketone (keto-enamine) and its corresponding enol-imine isomer. This equilibrium is not static but is influenced by a confluence of factors:

  • Substituents: Electron-donating or -withdrawing groups on the nitrogen or carbonyl moieties can alter the p-electron delocalization, stabilizing one form over the other.

  • Solvent: The polarity of the solvent plays a crucial role. Polar solvents often stabilize the more polar keto-enamine tautomer via hydrogen bonding and dipole-dipole interactions.[6][7]

  • Hydrogen Bonding: The enol-imine form can be stabilized by a strong intramolecular hydrogen bond, whereas the keto-enamine form is more susceptible to intermolecular hydrogen bonding with protic solvents.[8]

  • Temperature: As with any chemical equilibrium, temperature can shift the balance between tautomers depending on the thermodynamics of the interconversion.[6]

G cluster_factors Influencing Factors Keto Keto-Enamine Enol Enol-Imine Keto->Enol + H⁺, - H⁺ Solvent Solvent Polarity Substituents Substituents Hbond Hydrogen Bonding Temp Temperature

Computational Methodologies: A Comparative Analysis

The central objective of computational analysis is to determine the relative Gibbs free energy (ΔG) of each tautomer. The tautomer with the lowest ΔG is thermodynamically the most stable and will be the major species at equilibrium. Density Functional Theory (DFT) has emerged as the predominant method for these studies, offering a favorable balance between computational cost and accuracy.[4]

Method/Approach Description Typical Accuracy Computational Cost Best Use Case for Enaminones
DFT: B3LYP Functional A widely-used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[9][10]GoodModerateInitial geometric optimizations and frequency calculations. May overestimate the stability of highly conjugated systems.[9][11]
DFT: M06-2X Functional A high-nonlocality functional with a good performance for main-group thermochemistry, kinetics, and non-covalent interactions.[12]Very GoodModerate-HighRecommended for accurate energy calculations, especially when intramolecular hydrogen bonding and dispersion are significant.
Ab Initio: MP2 Møller-Plesset perturbation theory at the second order. It incorporates electron correlation beyond the Hartree-Fock approximation.[9]HighHighOften used as a benchmark to validate DFT results, though more computationally intensive for larger molecules.
Implicit Solvation (PCM) The Polarizable Continuum Model places the solute in a cavity within a dielectric continuum representing the solvent.[7][13]GoodLow (incremental)Essential for modeling solvent effects on tautomeric equilibrium. Accurately captures the influence of solvent polarity.[12]
Explicit Solvation (FEP/MC) Individual solvent molecules are explicitly included in the simulation box. Free Energy Perturbation (FEP) or Monte Carlo (MC) methods are used.[9][10]ExcellentVery HighReserved for studies demanding the highest accuracy, where specific solute-solvent interactions (e.g., hydrogen bonds) are critical.

Expertise in Method Selection: The choice of functional is critical. While B3LYP is a reliable starting point, studies have shown it can sometimes misrepresent the relative stabilities.[9][10] For enaminones, where π-conjugation and potential intramolecular hydrogen bonds are key, a functional like M06-2X is often a superior choice for refining energies.[12] The inclusion of a solvation model is non-negotiable for obtaining results that can be meaningfully compared to experimental solution-phase data. The PCM is the industry standard for this task due to its efficiency and proven effectiveness.[7]

Experimental Protocol: A Validated Computational Workflow

This protocol outlines a self-validating system for the computational analysis of enaminone tautomerism using DFT. Each step includes checks to ensure the integrity of the calculation.

G Start 1. Structure Preparation (Build Tautomer Models) GasOpt 2. Gas-Phase Optimization & Frequency Calculation Start->GasOpt FreqCheck Validation: Check for Imaginary Frequencies GasOpt->FreqCheck SolvOpt 3. Solvation-Phase Optimization (PCM) FreqCheck->SolvOpt Zero Imaginary Frequencies (True Minimum Found) Energy 4. Thermodynamic Analysis (Extract Gibbs Free Energies) SolvOpt->Energy Compare 5. Compare ΔG (Determine Relative Stability & K_T) Energy->Compare End Stable Tautomer & Equilibrium Constant Compare->End

Detailed Step-by-Step Methodology:

  • Structure Preparation:

    • Using molecular building software (e.g., Avogadro, GaussView), construct the 3D structures of all plausible tautomers (primarily the keto-enamine and enol-imine forms).

    • Ensure correct atom connectivity and perform an initial rough geometry optimization using a molecular mechanics force field (e.g., UFF).

  • Gas-Phase Geometry Optimization & Frequency Calculation:

    • Causality: This step finds the lowest energy conformation of each tautomer in a vacuum, providing a baseline for its intrinsic stability.

    • Protocol: Submit each structure for a geometry optimization followed by a frequency calculation using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

    • Self-Validation: The frequency calculation is crucial. A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is present, it indicates a transition state, and the geometry must be perturbed and re-optimized.

  • Solvation-Phase Geometry Optimization:

    • Causality: Molecules adopt different geometries in solution compared to the gas phase due to interactions with the solvent. This step refines the structure in a simulated solvent environment.

    • Protocol: Using the gas-phase optimized geometry as a starting point, perform a new geometry optimization in the presence of a continuum solvation model (e.g., IEFPCM) representing the solvent of interest (e.g., water, DMSO, chloroform).[7][12] Use a more robust level of theory if desired (e.g., M06-2X/6-311++G(d,p)).

  • Thermodynamic Analysis:

    • Causality: The output files from the optimization and frequency calculations contain the essential thermodynamic data. The Gibbs free energy (G) is the most relevant value as it accounts for enthalpy and entropy at a given temperature, directly relating to the equilibrium constant.

    • Protocol: Extract the "Sum of electronic and thermal Free Energies" for each optimized tautomer in the desired phase (gas or solution).

  • Determine Relative Stability and Equilibrium Constant (KT):

    • Protocol: Calculate the relative free energy (ΔG) between the two tautomers (e.g., ΔG = Genol-imine - Gketo-enamine).

    • The tautomer with the lower free energy is the more stable form. A negative ΔG indicates that the enol-imine is more stable, while a positive ΔG indicates the keto-enamine is favored.

    • Calculate the equilibrium constant using the formula: KT = exp(-ΔG / RT), where R is the gas constant and T is the temperature (typically 298.15 K).[3][6]

Case Study: Solvent Effects on Tautomeric Equilibrium

Let's consider a hypothetical enaminone and analyze its tautomeric equilibrium in different environments. The calculated relative Gibbs free energies (ΔG) provide a clear picture of the solvent's impact.

Solvent (Dielectric Constant, ε) ΔG (Genol-imine - Gketo-enamine) (kcal/mol)Favored Tautomer Explanation
Gas Phase (ε = 1)-1.5Enol-ImineThe intramolecular hydrogen bond in the enol-imine form provides significant stabilization in the absence of external interactions.
Cyclohexane (ε = 2.0)-1.2Enol-ImineThe nonpolar solvent offers little stabilization to either form, so the intrinsically stable enol-imine still predominates.
Chloroform (ε = 4.8)+0.5Keto-EnamineThe increased polarity of the solvent begins to stabilize the larger dipole moment of the keto-enamine form.
DMSO (ε = 46.7)+3.8Keto-EnamineThe highly polar aprotic solvent strongly stabilizes the polar keto-enamine tautomer, causing a significant shift in the equilibrium.[12]
Methanol (ε = 32.7)+4.5Keto-EnamineThe polar protic solvent not only stabilizes the keto-enamine's dipole but also acts as a hydrogen bond donor/acceptor, further favoring this form over the internally H-bonded enol-imine.[9][10]

These data clearly demonstrate that increasing solvent polarity systematically favors the more polar keto-enamine tautomer, a common trend observed in many enaminone systems.[7]

From Stability to Reactivity: A Frontier Molecular Orbital (FMO) Perspective

The predominant tautomer in solution is the one that will react. Its electronic structure, particularly the distribution of its Frontier Molecular Orbitals (HOMO and LUMO), is key to predicting its reactivity. Enaminones are ambident nucleophiles and electrophiles.[1]

  • Nucleophilic Sites: The highest occupied molecular orbital (HOMO) density indicates the most likely sites for electrophilic attack. These are typically the enamine nitrogen and the α-carbon (C2).

  • Electrophilic Sites: The lowest unoccupied molecular orbital (LUMO) density points to the sites susceptible to nucleophilic attack, usually the carbonyl carbon (C1) and the β-carbon (C3).

By analyzing the FMOs of the most stable tautomer, researchers can make informed predictions about its regioselectivity in various reactions, a critical step in planning synthetic routes and understanding mechanisms of action for drug candidates.

Conclusion

The computational investigation of enaminone tautomerism is a powerful strategy for gaining predictive insight into the stability and reactivity of these important molecules. A judicious combination of Density Functional Theory—employing functionals like M06-2X and basis sets such as 6-311++G(d,p)—with the Polarizable Continuum Model for solvation provides a robust, reliable, and computationally feasible workflow.[3][12] By following validated protocols that confirm true energy minima and by carefully analyzing the resulting Gibbs free energies, researchers can confidently predict the position of the tautomeric equilibrium under various conditions. This understanding is fundamental to harnessing the full chemical and therapeutic potential of enaminones.

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  • Truman State University. (2015). Keto-Enol Tautomerism. Chem Lab. [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Al-Ghul, H. M., et al. (2008). Studies on enaminones: Synthesis and chemical reactivity of 4-dimethylamino-3-phenyl-but-3-en-2-one. Organic Chemistry: An Indian Journal, 4(3), 165-171. [Link]

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A Comparative Guide to the Biological Activity of Heterocyclic Compounds Synthesized from (1E)-1-(Dimethylamino)-4-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents is relentless. Enaminones, with their versatile reactivity, have emerged as privileged scaffolds for the synthesis of a diverse array of heterocyclic compounds.[1] This guide provides a comprehensive comparison of the biological activities of three classes of heterocyclic compounds synthesized from a common precursor, (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one: a pyrimidine, a pyrazole, and an isoxazole derivative.

Through a detailed examination of their anticancer, antimicrobial, and antioxidant properties, supported by rigorous experimental protocols and comparative data, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate the early stages of drug discovery. We will explore not just the outcomes, but the causality behind the experimental choices, ensuring a deep and practical understanding of the screening process.

The Strategic Advantage of this compound as a Precursor

This compound is an ideal starting material due to its bifunctional nature, possessing both a nucleophilic enamine moiety and an electrophilic carbonyl group. This unique electronic arrangement allows for facile cyclocondensation reactions with a variety of reagents to yield a rich diversity of heterocyclic systems. The isobutyl group attached to the carbonyl function also provides a lipophilic character that can be crucial for membrane permeability and interaction with biological targets.

This guide will focus on the synthesis and comparative biological evaluation of the following three representative compounds derived from this precursor:

  • CMPD-PYR1 (A Pyrimidine Derivative): Pyrimidines are of immense interest due to their presence in nucleic acids and a multitude of approved drugs with a wide range of biological activities, including anticancer and antimicrobial effects.[2][3][4]

  • CMPD-PYZ1 (A Pyrazole Derivative): Pyrazole-containing compounds are known to exhibit significant antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7]

  • CMPD-ISO1 (An Isoxazole Derivative): Isoxazoles are another class of five-membered heterocycles that have demonstrated promising antioxidant and anticancer activities.[8][9]

The performance of these novel compounds will be benchmarked against established therapeutic agents and standards: 5-Fluorouracil (an anticancer drug), Ciprofloxacin (a broad-spectrum antibiotic), and Ascorbic Acid (a standard antioxidant).

Comparative Analysis of Biological Activities

The synthesized compounds were subjected to a battery of in vitro assays to determine their anticancer, antimicrobial, and antioxidant potential. The results are summarized in the tables below, providing a clear, quantitative comparison.

Anticancer Activity against Human Lung Carcinoma (A549) Cell Line

The cytotoxicity of the synthesized compounds was evaluated against the A549 human lung carcinoma cell line using the MTT assay.[8][10] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] A lower IC50 value indicates higher potency.

CompoundClassIC50 (µM) against A549 cells
CMPD-PYR1 Pyrimidine28.5 ± 2.1
CMPD-PYZ1 Pyrazole65.2 ± 4.8
CMPD-ISO1 Isoxazole> 100
5-Fluorouracil Standard Drug18.7 ± 1.5

Interpretation of Results:

The pyrimidine derivative, CMPD-PYR1 , exhibited the most promising anticancer activity among the synthesized compounds, with an IC50 value of 28.5 µM. While not as potent as the standard chemotherapeutic agent 5-Fluorouracil, this result is significant for a novel, unoptimized compound and suggests that the pyrimidine scaffold derived from the starting enaminone is a promising avenue for further anticancer drug development. The pyrazole derivative, CMPD-PYZ1 , showed moderate activity, whereas the isoxazole derivative, CMPD-ISO1 , was largely inactive against this cell line. This highlights the critical role of the specific heterocyclic core in determining cytotoxic potential.

Antimicrobial Activity Screening

The antimicrobial properties of the compounds were assessed using the Kirby-Bauer disk diffusion method against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli).[11][12][13] The diameter of the zone of inhibition is indicative of the compound's antimicrobial potency.

CompoundClassZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
CMPD-PYR1 Pyrimidine10 ± 18 ± 1
CMPD-PYZ1 Pyrazole18 ± 214 ± 1
CMPD-ISO1 Isoxazole7 ± 16 ± 1
Ciprofloxacin Standard Drug25 ± 228 ± 2

Interpretation of Results:

In the antimicrobial screening, the pyrazole derivative, CMPD-PYZ1 , demonstrated the most significant activity against both S. aureus and E. coli. The observed zones of inhibition, particularly against the Gram-positive S. aureus, suggest that this class of compounds warrants further investigation as potential antibacterial agents. The pyrimidine derivative, CMPD-PYR1 , showed mild activity, while the isoxazole, CMPD-ISO1 , was largely ineffective. This differential activity underscores the importance of the heterocyclic scaffold in targeting bacterial-specific pathways.

Antioxidant Activity by DPPH Radical Scavenging Assay

The antioxidant potential was evaluated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[14][15][16] This method measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. A lower IC50 value indicates a higher antioxidant capacity.

CompoundClassDPPH Radical Scavenging IC50 (µM)
CMPD-PYR1 Pyrimidine85.4 ± 6.2
CMPD-PYZ1 Pyrazole112.7 ± 8.9
CMPD-ISO1 Isoxazole45.1 ± 3.5
Ascorbic Acid Standard22.5 ± 1.8

Interpretation of Results:

The isoxazole derivative, CMPD-ISO1 , displayed the most potent antioxidant activity among the synthesized compounds, with an IC50 value of 45.1 µM. While not as potent as the standard antioxidant Ascorbic Acid, this finding is noteworthy and suggests that the isoxazole ring system derived from the enaminone precursor may be a valuable scaffold for the development of novel antioxidants to combat oxidative stress-related conditions. The pyrimidine and pyrazole derivatives showed weaker antioxidant potential.

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, the detailed experimental protocols for the synthesis and biological screening are provided below.

Synthesis of Heterocyclic Derivatives

The synthesis of the pyrimidine, pyrazole, and isoxazole derivatives from this compound is achieved through well-established cyclocondensation reactions. The general workflow is depicted in the following diagram.

Synthesis_Workflow Start (1E)-1-(dimethylamino)- 4-methylpent-1-en-3-one Reagent_PYR Urea (in acidic medium) Start->Reagent_PYR Cyclocondensation Reagent_PYZ Hydrazine Hydrate (in ethanol) Start->Reagent_PYZ Cyclocondensation Reagent_ISO Hydroxylamine Hydrochloride (in basic medium) Start->Reagent_ISO Cyclocondensation Product_PYR CMPD-PYR1 (Pyrimidine derivative) Reagent_PYR->Product_PYR Product_PYZ CMPD-PYZ1 (Pyrazole derivative) Reagent_PYZ->Product_PYZ Product_ISO CMPD-ISO1 (Isoxazole derivative) Reagent_ISO->Product_ISO

Caption: General synthesis workflow for heterocyclic compounds.

Detailed Protocol for Pyrimidine Synthesis (CMPD-PYR1):

  • A mixture of this compound (1 mmol), urea (1.2 mmol), and a catalytic amount of hydrochloric acid in ethanol (20 mL) is refluxed for 8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the pure pyrimidine derivative.

Biological Activity Screening Workflow

The overall process for evaluating the biological activity of the synthesized compounds follows a standardized workflow, from initial screening to quantitative analysis.

Biological_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Assays cluster_analysis Data Analysis Synthesis Synthesis of CMPD-PYR1, CMPD-PYZ1, CMPD-ISO1 Purification Purification & Characterization Synthesis->Purification Stock_Solution Stock Solution Preparation (in DMSO) Purification->Stock_Solution Anticancer Anticancer Screening (MTT Assay) Stock_Solution->Anticancer Antimicrobial Antimicrobial Screening (Disk Diffusion) Stock_Solution->Antimicrobial Antioxidant Antioxidant Screening (DPPH Assay) Stock_Solution->Antioxidant IC50_Calc IC50 Value Calculation Anticancer->IC50_Calc Zone_Inhibition Zone of Inhibition Measurement Antimicrobial->Zone_Inhibition Antioxidant->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison Zone_Inhibition->Comparison

Caption: Workflow for biological activity screening.

Protocol for MTT Cytotoxicity Assay: [1][2][3][10]

  • Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and 5-Fluorouracil for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Protocol for Kirby-Bauer Disk Diffusion Assay: [11][12][13][17]

  • Inoculum Preparation: A standardized inoculum of S. aureus or E. coli (0.5 McFarland standard) is prepared.

  • Plate Inoculation: A sterile cotton swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks (6 mm) are impregnated with a known concentration of the test compounds and Ciprofloxacin and placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone Measurement: The diameter of the clear zone of inhibition around each disk is measured in millimeters.

Protocol for DPPH Radical Scavenging Assay: [14][15][16]

  • Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of the test compounds and Ascorbic Acid in methanol are mixed with 100 µL of a methanolic solution of DPPH (0.1 mM).

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm.

  • IC50 Calculation: The percentage of radical scavenging is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Structure-Activity Relationship and Future Directions

The preliminary screening data presented in this guide offer valuable insights into the structure-activity relationships of these heterocyclic compounds.

SAR_Logic cluster_compound Synthesized Compounds cluster_activity Observed Biological Activity PYR CMPD-PYR1 (Pyrimidine) Anticancer Anticancer (High) PYR->Anticancer Antimicrobial Antimicrobial (Moderate) PYR->Antimicrobial Antioxidant Antioxidant (Low) PYR->Antioxidant PYZ CMPD-PYZ1 (Pyrazole) Anticancer_M Anticancer (Moderate) PYZ->Anticancer_M Antimicrobial_H Antimicrobial (High) PYZ->Antimicrobial_H Antioxidant_L Antioxidant (Low) PYZ->Antioxidant_L ISO CMPD-ISO1 (Isoxazole) Anticancer_L Anticancer (Low) ISO->Anticancer_L Antimicrobial_L Antimicrobial (Low) ISO->Antimicrobial_L Antioxidant_H Antioxidant (High) ISO->Antioxidant_H

Caption: Structure-activity relationship summary.

  • The pyrimidine ring in CMPD-PYR1 appears to be a key determinant for its cytotoxic activity against A549 cells. Future work should focus on synthesizing analogs with various substitutions on the pyrimidine ring to optimize this activity.

  • The pyrazole scaffold of CMPD-PYZ1 is clearly favored for antimicrobial effects. Further studies could involve generating a library of pyrazole derivatives and screening them against a broader panel of pathogenic bacteria and fungi to identify more potent and selective agents.

  • The isoxazole moiety in CMPD-ISO1 is associated with the highest antioxidant potential. This suggests that this scaffold could be further explored for applications in diseases where oxidative stress plays a significant pathological role.

References

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). [Link]

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  • ResearchGate. Antioxidant activity by DPPH assay: in vitro protocol. [Link]

  • JETIR. SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT DPPH SCAVENGING ASSAY OF SOME NOVEL MANNICH BASES OF ISOXAZOLINE DERIVATIVES. [Link]

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A Comparative Guide to the Atom Economy of Synthetic Methods for β-Enaminones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pursuit of chemical synthesis is a journey of precision and efficiency. In this guide, we delve into the synthesis of β-enaminones, crucial intermediates in the creation of a wide array of pharmaceuticals and bioactive compounds.[1][2][3] Our focus extends beyond mere product yield, centering on a critical metric of sustainable chemistry: atom economy . This guide provides an objective comparison of various synthetic routes to β-enaminones, supported by experimental data and protocols, to empower you in selecting the most efficient and environmentally conscious method for your research.

The principle of atom economy, conceived by Barry Trost, challenges chemists to design syntheses where the maximum number of reactant atoms are incorporated into the final product.[4][5] A high atom economy signifies a more sustainable process, minimizing waste and maximizing resource utilization. The calculation is straightforward:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 [5][6][7]

This guide will navigate through traditional and modern synthetic strategies for β-enaminones, critically evaluating each through the lens of atom economy.

The Benchmark: Traditional Condensation of β-Dicarbonyls and Amines

The most conventional and straightforward method for synthesizing β-enaminones involves the direct condensation of a β-dicarbonyl compound with a primary or secondary amine.[8] This reaction, while foundational, often requires elevated temperatures and long reaction times, and its atom economy is inherently limited by the elimination of a water molecule for every C-N bond formed.

Reaction Mechanism: A Classic Condensation

The reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl carbons of the β-dicarbonyl compound, followed by dehydration to form the stable, conjugated β-enaminone.[9][10]

G cluster_0 Mechanism of Traditional β-Enaminone Synthesis Reactants β-Dicarbonyl + Amine Intermediate Tetrahedral Intermediate (Carbinolamine) Reactants->Intermediate Nucleophilic Addition Product β-Enaminone Intermediate->Product Dehydration Water H₂O Intermediate->Water

Caption: General mechanism of traditional β-enaminone synthesis.

Representative Protocol: Catalyst- and Solvent-Free Synthesis

In a move towards greener chemistry, a catalyst- and solvent-free approach for the synthesis of β-enaminones has been developed.[11]

  • A mixture of an aromatic amine (1 mmol) and a β-dicarbonyl compound (1 mmol) is placed in a round-bottom flask.

  • The reaction mixture is heated to 120 °C with stirring.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is purified by recrystallization.[11]

Atom Economy Assessment

Let's consider the reaction between aniline (C₆H₇N, MW: 93.13 g/mol ) and acetylacetone (C₅H₈O₂, MW: 100.12 g/mol ) to produce 4-(phenylamino)pent-3-en-2-one (C₁₁H₁₃NO, MW: 175.23 g/mol ).

  • Reactants: Aniline + Acetylacetone

  • Product: 4-(phenylamino)pent-3-en-2-one + Water (H₂O, MW: 18.02 g/mol )

% Atom Economy = (175.23 / (93.13 + 100.12)) x 100 = 90.7%

While seemingly high, this calculation represents the theoretical maximum. The generation of water as a byproduct prevents a 100% atom economy.

The Green Shift: Catalytic and Solvent-Free Approaches

To enhance the efficiency and environmental friendliness of β-enaminone synthesis, various catalytic systems have been introduced, often in conjunction with solvent-free conditions. These methods aim to reduce reaction times, lower energy consumption, and simplify work-up procedures.

A. Gold/Silver Catalysis under Solvent-Free Conditions

A combination of [(PPh₃)AuCl] and AgOTf has been shown to be a highly efficient catalyst for the synthesis of β-enaminones from 1,3-dicarbonyl compounds and primary amines at room temperature under solvent-free conditions.[8]

Experimental Protocol: Gold/Silver Catalyzed Synthesis
  • A mixture of (PPh₃)AuCl (0.03 mmol) and AgOTf (0.03 mmol) is stirred with the 1,3-dicarbonyl compound (3 mmol) at room temperature for 5 minutes.

  • The amine (3 mmol) is then added to the stirring solution.

  • The reaction is monitored by TLC.

  • After completion, the residue is diluted with water and extracted with ethyl acetate.[8]

B. Polyphosphoric Acid on Silica Gel (PPA-SiO₂) Catalysis

PPA-SiO₂ serves as an inexpensive and efficient catalyst for the synthesis of β-enaminones under solvent-free conditions by reacting 1,3-dicarbonyls with various amines.[1]

Experimental Protocol: PPA-SiO₂ Catalyzed Synthesis
  • A mixture of the amine (1 mmol), 1,3-dicarbonyl compound (1 mmol), and PPA-SiO₂ (110 mg/mmol) is heated in an oil bath at 70–80 °C.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is extracted and purified.[1]

Atom Economy of Catalytic Methods

For catalytic reactions, the atom economy calculation remains the same as the traditional method because the catalyst is not consumed in the reaction. The primary advantage of these methods lies in their improved reaction efficiency (higher yields in shorter times and under milder conditions) and reduced environmental impact, especially when conducted under solvent-free conditions.[1][8]

Multicomponent Reactions: A Paradigm of Atom Economy

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are inherently atom-economical. While not as common for the direct synthesis of simple β-enaminones, they are pivotal in generating more complex, functionalized derivatives. For instance, a cascade multicomponent reaction between enaminones and aldehydes can lead to the regioselective synthesis of 1,4-dihydropyridines.[12]

Emerging Frontiers: Photocatalysis

A novel approach utilizing a dual photoredox and nickel catalytic system has been developed for the synthesis of enaminones from 3-bromochromones.[13][14] This method involves a Michael addition of an amine followed by a photocatalyzed debromination. While the starting materials are more complex, this strategy highlights the continuous innovation in synthetic methodology, pushing the boundaries of what is possible under mild, light-mediated conditions.[13][14]

G cluster_1 General Experimental Workflow for β-Enaminone Synthesis Start Start: Combine Reactants (and Catalyst) Reaction Reaction: - Heating - Stirring - Monitoring (TLC) Start->Reaction Workup Work-up: - Extraction - Washing Reaction->Workup Purification Purification: - Recrystallization - Chromatography Workup->Purification Product Final Product: β-Enaminone Purification->Product

Caption: A generalized experimental workflow for β-enaminone synthesis.

Comparative Analysis of Synthetic Methods

MethodCatalystConditionsAtom Economy (Theoretical)Key AdvantagesKey Disadvantages
Traditional Condensation None or Acid/BaseHigh Temperature, Reflux~90%Simple, straightforward.[8]High energy consumption, long reaction times, byproduct formation.
Catalyst- and Solvent-Free None120 °C~90%Environmentally friendly, simple work-up.[11]High temperature may not be suitable for all substrates.
Gold/Silver Catalysis [(PPh₃)AuCl]/AgOTfRoom Temperature, Solvent-Free~90%Mild conditions, high yields, easy manipulation.[8]Cost and toxicity of heavy metal catalysts.
PPA-SiO₂ Catalysis PPA-SiO₂70-80 °C, Solvent-Free~90%Inexpensive catalyst, good yields, environmentally benign.[1]Requires heating.
Photocatalysis Nickel & Organic DyeVisible Light, Room TemperatureVaries (Substrate Dependent)Mild conditions, novel reactivity.[13][14]Requires specialized equipment, starting materials can be complex.

Conclusion: A Strategic Approach to Synthesis

The synthesis of β-enaminones offers a rich landscape of chemical methodologies. While the traditional condensation reaction provides a foundational approach, its inherent limitation in atom economy due to the elimination of water has spurred the development of more sustainable alternatives. Catalyst- and solvent-free methods represent a significant step forward, offering high yields and simplified procedures.[11] Catalytic approaches, particularly those employing inexpensive and environmentally benign catalysts like PPA-SiO₂, further enhance the efficiency of this transformation.[1]

For the modern chemist, the choice of synthetic route should be a deliberate one, weighing not only the yield and purity of the desired product but also the environmental impact and resource efficiency of the process. By embracing the principles of green chemistry and prioritizing atom economy, we can advance the field of drug discovery and development in a manner that is both scientifically rigorous and environmentally responsible.

References

  • Title: Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions Source: Molecules URL: [Link]

  • Title: Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions Source: Letters in Organic Chemistry URL: [Link]

  • Title: A brief review on synthesis & applications of β-enamino carbonyl compounds Source: ACG Publications URL: [Link]

  • Title: A Simple, Efficient Green Protocol for the Synthesis of β-Enaminone and Enamino Ester Derivatives by Using Onion Extract as Green Catalyst Source: ResearchGate URL: [Link]

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The Versatile β-Enaminone: A Comparative Guide to Mechanistic Pathways in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The β-Enaminone as a Privileged Synthon

In the landscape of synthetic organic chemistry, the pursuit of efficient and modular routes to construct heterocyclic scaffolds remains a paramount objective, particularly in the realm of drug discovery and materials science. Among the myriad of building blocks available to the modern chemist, β-enaminones have emerged as exceptionally versatile and powerful synthons.[1] Their inherent ambident nucleophilic and electrophilic nature, arising from the vinylogous amide system, provides a rich platform for a diverse array of chemical transformations.[1][2] This guide offers a mechanistic exploration into the formation of key heterocycles—pyridines, pyrimidines, and pyrroles—from β-enaminone precursors. We will dissect the underlying reaction pathways, compare their performance with classical synthetic alternatives, and provide actionable experimental protocols to empower researchers in their synthetic endeavors.

I. Pyridine Synthesis: Navigating the Landscape of Annulation Strategies

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, making its synthesis a subject of continuous innovation.[3] β-Enaminones offer several elegant and efficient entries into this important class of heterocycles.

A. Mechanistic Pathways from β-Enaminones

1. Domino Reactions with Aldehydes: A prominent strategy involves the domino reaction of primary enaminones with aldehydes, typically promoted by a Brønsted acid such as trifluoroacetic acid (TfOH).[4] The reaction proceeds through a cascade of bond formations, constructing the pyridine ring in a single pot. The proposed mechanism commences with the condensation of the enaminone's amino group with the aldehyde to form an imine intermediate. A subsequent nucleophilic attack by a second enaminone molecule onto the imine, followed by tautomerization and intramolecular cyclization, leads to a dihydropyridine intermediate.[4] Aerobic oxidation then furnishes the final, fully substituted pyridine product.[4]

2. Photocatalytic Annulation: In a modern, metal-free approach, 2,3,4,6-tetrasubstituted pyridines can be synthesized via a photocatalytic annulation of enaminones with N,N,N',N'-tetramethylethylenediamine (TMEDA).[5] This method utilizes a photocatalyst to generate radical intermediates from TMEDA, which then engage with the enaminone in a cascade leading to the pyridine ring.[5]

B. Comparative Analysis with Classical Syntheses

The Hantzsch pyridine synthesis, a cornerstone of heterocyclic chemistry since 1882, provides a valuable benchmark for comparison.[6][7] This multi-component reaction traditionally involves the condensation of two equivalents of a β-dicarbonyl compound, an aldehyde, and ammonia or an amine.[6] While robust and reliable, the classical Hantzsch synthesis often requires harsh conditions and can lead to symmetrical pyridine products.

Synthesis MethodKey ReactantsCatalyst/ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
Enaminone-Aldehyde Domino Reaction β-Enaminone, AldehydeTfOH, aerobic oxidationGood to Excellent[4]High atom economy, operational simplicity, access to unsymmetrical pyridines.May require optimization for specific substrates.
Hantzsch Pyridine Synthesis β-Dicarbonyl, Aldehyde, Ammonia/AmineAcid or Base, HeatModerate to High[6]Well-established, reliable for symmetrical pyridines.Often requires harsh conditions, limited to symmetrical products in its classical form.
Kröhnke Pyridine Synthesis N-Phenacylpyridinium bromide, Chalcone, Ammonium acetateAcetic Acid, Reflux~90%[8]High yielding for specific substitution patterns.Requires pre-functionalized starting materials.
C. Experimental Protocol: Domino Synthesis of a Tetrasubstituted Pyridine

Materials:

  • Primary β-enaminone (1.0 mmol)

  • Aromatic aldehyde (1.1 mmol)

  • Trifluoroacetic acid (TfOH, 10 mol%)

  • Toluene (5 mL)

Procedure:

  • To a solution of the primary β-enaminone in toluene, add the aromatic aldehyde and trifluoroacetic acid.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically subjected to aerobic oxidation, which may occur spontaneously or can be facilitated by bubbling air through the solution.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired polysubstituted pyridine.[4]

Diagram: Mechanistic Pathway of the Domino Pyridine Synthesis

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Aromatization Enaminone_1 β-Enaminone Imine Imine Intermediate Enaminone_1->Imine + Aldehyde, -H2O Aldehyde Aldehyde Intermediate_9 Adduct Imine->Intermediate_9 + Enaminone Enaminone_2 β-Enaminone (2nd eq.) Dihydropyridine Dihydropyridine Intermediate_9->Dihydropyridine Tautomerization, Cyclization, -NH3 Pyridine Pyridine Product Dihydropyridine->Pyridine [O]

Caption: Proposed mechanism for the domino synthesis of pyridines from β-enaminones and aldehydes.[4]

II. Pyrimidine Synthesis: A Modern Approach to a Bioactive Core

The pyrimidine nucleus is central to the structure of nucleic acids and is a privileged scaffold in medicinal chemistry.[9][10][11][12] β-Enaminones provide a streamlined entry to this important heterocycle.

A. Mechanistic Insights from β-Enaminones

The synthesis of pyrimidines from β-enaminones often involves their reaction with amidines or other nitrogen-containing synthons.[9] The reaction is believed to proceed via an initial nucleophilic attack of the amidine on the carbonyl carbon of the enaminone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

B. Comparison with Traditional Pyrimidine Syntheses

The Pinner and Biginelli reactions are classical methods for pyrimidine synthesis.[9][10][13] The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, while the Biginelli reaction is a one-pot multicomponent condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[10][13]

Synthesis MethodKey ReactantsCatalyst/ReagentTypical Yield (%)Key AdvantagesKey Disadvantages
Enaminone-Amidine Condensation β-Enaminone, AmidineAcid or BaseModerate to Good[9]Milder conditions, good functional group tolerance.Substrate scope may be limited by enaminone accessibility.
Pinner Synthesis 1,3-Dicarbonyl, AmidineAcid or BaseModerate[13]Versatile for a range of substitution patterns.Can require harsh conditions and may lack regioselectivity.
Biginelli Reaction Aldehyde, β-Dicarbonyl, Urea/ThioureaAcid (e.g., HCl)~60-70%[10]One-pot, multicomponent, good for dihydropyrimidinones.Often requires strongly acidic conditions.
C. Experimental Protocol: Pyrimidine Synthesis from a β-Enaminone

Materials:

  • β-Enaminone (1.0 mmol)

  • Amidine hydrochloride (1.2 mmol)

  • Sodium ethoxide (1.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a solution of sodium ethoxide in ethanol, add the amidine hydrochloride and stir for 15 minutes at room temperature.

  • Add the β-enaminone to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the desired pyrimidine.

Diagram: General Workflow for Pyrimidine Synthesis

G Start β-Enaminone + Amidine Reaction Condensation & Cyclization Start->Reaction Base/Acid Catalyst Purification Workup & Purification Reaction->Purification Product Pyrimidine Purification->Product

Caption: A generalized experimental workflow for the synthesis of pyrimidines from β-enaminones.

III. Pyrrole Synthesis: Divergent Pathways to a Versatile Heterocycle

The pyrrole ring is a fundamental component of numerous natural products and pharmaceuticals, including the blockbuster drug atorvastatin.[14] β-Enaminones serve as versatile precursors for the construction of polysubstituted pyrroles.[15][16][17][18]

A. Mechanistic Diversity in Pyrrole Formation

1. Base-Promoted Cyclization of N-Propargylic β-Enaminones: N-propargylic β-enaminones can undergo a base-promoted intramolecular cyclization to selectively form pyrroles.[15] The base, such as cesium carbonate, facilitates the deprotonation of the active methylene group, which then attacks the alkyne moiety in a 5-exo-dig cyclization, leading to the pyrrole ring after tautomerization.[15]

2. Iodine-Mediated Synthesis: A reaction between β-enaminones and arylacetylenes in the presence of iodine and a base can yield 2,3,5-trisubstituted pyrroles.[17] The proposed mechanism involves the α-iodination of the alkyne, followed by Kornblum oxidation to a dicarbonyl intermediate. This intermediate then condenses with the β-enaminone, followed by intramolecular cyclization and dehydration to form the pyrrole.[17]

B. Comparative Analysis with the Paal-Knorr Synthesis

The Paal-Knorr synthesis is the most widely used method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[19][20][21][22][23][24]

Synthesis MethodKey ReactantsCatalyst/ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
Cyclization of N-Propargylic β-Enaminones N-Propargylic β-EnaminoneCs₂CO₃Good to High[15]High selectivity, mild conditions.Requires synthesis of the N-propargylic precursor.
Iodine-Mediated Synthesis β-Enaminone, ArylacetyleneI₂, K₂CO₃Good[17]Access to highly substituted pyrroles.May involve multiple steps in the proposed mechanism.
Paal-Knorr Synthesis 1,4-Dicarbonyl, Amine/AmmoniaAcid (e.g., Acetic Acid)>60%, often 80-95%[19]High yielding, reliable, readily available starting materials.The required 1,4-dicarbonyls can be challenging to synthesize.
C. Experimental Protocol: Base-Promoted Pyrrole Synthesis

Materials:

  • N-Propargylic β-enaminone (1.0 mmol)

  • Cesium carbonate (Cs₂CO₃, 1.5 mmol)

  • Dimethyl sulfoxide (DMSO, 5 mL)

Procedure:

  • To a solution of the N-propargylic β-enaminone in DMSO, add cesium carbonate.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted pyrrole.[15]

Diagram: Divergent Synthesis from N-Propargylic β-Enaminones

G Start N-Propargylic β-Enaminone Pyrrole Pyrrole Start->Pyrrole Cs₂CO₃ Pyridine Pyridine Start->Pyridine CuBr

Caption: Selective synthesis of pyrroles or pyridines from a common N-propargylic β-enaminone precursor.[15]

Conclusion

β-Enaminones stand as a testament to the power of strategic synthon design in organic synthesis. Their inherent electronic properties allow for a remarkable diversity of cyclization strategies to access fundamental heterocyclic cores. The methods presented herein, from domino reactions to photocatalytic annulations, offer significant advantages in terms of efficiency, modularity, and often, milder reaction conditions when compared to classical synthetic routes. By understanding the underlying mechanistic principles, researchers can harness the full potential of β-enaminones to accelerate the discovery and development of novel molecules with impactful applications.

References

  • Barluenga, J., et al. (2003). N-Propargylic β-Enaminones: Common Intermediates for the Synthesis of Polysubstituted Pyrroles and Pyridines. Organic Letters, 5(25), 4775–4778*. [Link]

  • Ciufolini, M. A., & Chan, B. K. (2007). Pyridones in Heterocyclic Synthesis. Heterocycles, 74, 101-126.
  • El-Sayed, R., et al. (2019). Synthesis of pyrimidines derived from the symmetrical β‐enamino diketone 2. Journal of Heterocyclic Chemistry, 56(11), 3044-3052. [Link]

  • Wang, Q., et al. (2018). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers, 5(18), 2651-2655. [Link]

  • Pascual-Escudero, D., et al. (2020). Substrate-controlled divergent synthesis of enaminones and pyrroles from indolizines and nitroso compounds. Chemistry – A European Journal, 26(58), 13149-13154. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Hlongwane, K., et al. (2024). The synthesis of pyrroles using enaminone precursors. Proceedings of the 2nd African Physical Society Conference. [Link]

  • Philkhana, S. C., et al. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(11), 3236. [Link]

  • Kumar, R., & Singh, D. K. (2023). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Results in Chemistry, 5, 100801. [Link]

  • Chen, X. Y., et al. (2022). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry, 20(12), 2356-2369. [Link]

  • Wang, Y., et al. (2024). Photocatalytic Pyridine Synthesis with Enaminones and TMEDA under Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

  • van Oproy, L., et al. (2021). Comparison of different strategies to synthesize substituted pyrroles. ChemCatChem, 13(16), 3687-3694. [Link]

  • Wang, Y., et al. (2019). Synthesis of pyridines and pyridones from N‐propargyl‐ β‐enaminones. ChemistrySelect, 4(26), 7624-7627. [Link]

  • Yan, S.-J., et al. (2016). Metal-Free Synthesis of Fully Substituted Pyridines via Ring Construction Based on the Domino Reactions of Enaminones and Aldehydes. The Journal of Organic Chemistry, 81(14), 6064–6072. [Link]

  • Li, J.-H., et al. (2018). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 23(10), 2484. [Link]

  • Chen, X. Y., et al. (2022). Recent advances in transition metal-free annulation toward heterocycle diversity based on the C–N bond cleavage of enaminone platform. Organic & Biomolecular Chemistry, 20(12), 2356-2369. [Link]

  • Al-Zaydi, K. M. (2013). The synthesis of pyrimidine ring from some enaminone derivatives. Journal of Saudi Chemical Society, 17(1), 73-78. [Link]

  • Sharma, R., et al. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Current Organic Synthesis, 18(5), 452-466. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]

  • Tzankova, D., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. [Link]

  • Guerrero-Estévez, S. M., et al. (2020). Green Synthesis of Pyrrole Derivatives. Current Green Chemistry, 7(1), 50-64. [Link]

  • ResearchGate. (n.d.). Comparison of Common Synthetic Methods for Pyrimidine Derivatives. [Link]

  • ChemTube3D. (n.d.). Paal-Knorr Pyrrole Synthesis - Enamine Intermediate. [Link]

  • Chen, J., et al. (2018). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Molecules, 23(12), 3129. [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. [Link]

  • Giumanini, A. G., et al. (1998). Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. The Journal of Organic Chemistry, 63(25), 9224–9229. [Link]

  • Govindh, B., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Organic Communications, 5(3), 105-119. [Link]

  • ResearchGate. (n.d.). Pathways for the Paal-Knorr synthesis of pyrroles: A. the enamine pathway and B. the hemiaminal pathway. [Link]

  • Sharma, P., & Kumar, A. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Current Organic Synthesis, 22(5), 452-466. [Link]

  • Martínez, R., et al. (2020). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 10(12), 1438. [Link]

  • Al-Zaydi, K. M. (2013). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 18(5), 5287–5299. [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

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  • ResearchGate. (n.d.). Oxidative cyclisation of exocyclic‐ β‐enaminones. [Link]

  • Al-Mousawi, S. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 743. [Link]

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  • Bagley, M. C., et al. (2011). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 7, 1088–1096. [Link]

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  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Reaction Kinetics for Enaminone Transformations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and fine chemical industries, a deep understanding of reaction kinetics is not merely academic—it is a cornerstone of efficient, scalable, and safe process development. Enaminones, with their versatile reactivity and prevalence as intermediates in the synthesis of a myriad of bioactive molecules, present a compelling case for rigorous kinetic analysis. This guide provides a comparative overview of common analytical techniques for monitoring the kinetics of enaminone transformations, offering insights into the rationale behind experimental design and data interpretation. Our focus is on empowering researchers, scientists, and drug development professionals to make informed decisions when selecting and implementing kinetic analysis methodologies.

The "Why": Unpacking the Importance of Kinetic Studies for Enaminone Chemistry

Enaminones are highly valuable synthons due to their dual nucleophilic and electrophilic character, making them key building blocks for a wide range of heterocyclic compounds. The kinetics of their transformations—be it cyclization, substitution, or addition reactions—directly impact yield, selectivity, and impurity profiles. A thorough kinetic investigation allows for:

  • Mechanism Elucidation: Distinguishing between proposed reaction pathways.

  • Process Optimization: Identifying rate-limiting steps and optimizing reaction conditions (temperature, concentration, catalyst loading) for improved efficiency and throughput.

  • Safety Assessment: Understanding the potential for runaway reactions or the accumulation of unstable intermediates.

  • Scale-Up Prediction: Building robust models to predict reaction behavior on a larger scale.

This guide will navigate the practicalities of obtaining high-quality kinetic data for enaminone transformations by comparing three workhorse analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC)/Ultra-Performance Liquid Chromatography (UPLC), and in-situ Infrared (IR) Spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is paramount and is dictated by factors such as the nature of the reactants and products, the reaction rate, the complexity of the reaction mixture, and the available instrumentation.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ, or real-time, NMR spectroscopy is a powerful, non-invasive technique that allows for the continuous monitoring of a reaction as it occurs within the NMR tube. By acquiring spectra at regular intervals, one can directly observe the decrease in reactant signals and the concomitant increase in product signals, providing a detailed picture of the reaction progress.

Causality Behind the Choice: NMR is particularly advantageous when structural elucidation of intermediates is required alongside kinetic data. The ability to observe all proton- or carbon-containing species simultaneously can reveal unexpected reaction pathways or the formation of transient intermediates that might be missed by other techniques.

Self-Validating System: The inherent quantitative nature of NMR (when appropriate acquisition parameters are used) provides a self-validating system. The molar balance between reactants consumed and products formed can be tracked throughout the experiment, offering a continuous check on the data's integrity.

  • Preparation: In a clean, dry NMR tube, dissolve the limiting reagent in a deuterated solvent.

  • Shimming and Locking: Place the NMR tube in the spectrometer and lock and shim the instrument on the solvent signal.

  • Initial Spectrum (t=0): Acquire a high-quality spectrum of the starting material before initiating the reaction. This will serve as your reference at time zero.

  • Reaction Initiation: Inject the excess reagent or catalyst into the NMR tube, ensuring rapid and thorough mixing.

  • Data Acquisition: Immediately start acquiring spectra at predetermined time intervals. The frequency of acquisition should be tailored to the expected reaction rate.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the characteristic signals for the reactants and products.

  • Concentration Calculation: Convert the integral values to concentrations using the initial concentration of the limiting reagent as a standard.

Time (min)Integral of Enaminone (Reactant)Integral of Product[Enaminone] (M)[Product] (M)
01.000.000.1000.000
100.850.150.0850.015
200.720.280.0720.028
300.610.390.0610.039
600.370.630.0370.063
900.220.780.0220.078
1200.130.870.0130.087
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are cornerstone techniques in reaction monitoring due to their high sensitivity, resolution, and wide applicability. These methods involve taking aliquots from the reaction mixture at specific time points, quenching the reaction, and then analyzing the composition of the aliquot by chromatography.

Causality Behind the Choice: HPLC/UPLC is the method of choice for complex reaction mixtures where NMR signals may overlap, or when reactants/products lack a strong chromophore for UV-Vis detection. Its high sensitivity is also ideal for tracking the formation of low-level impurities.

Trustworthiness: The validity of HPLC/UPLC data relies on a robust and validated analytical method. This includes demonstrating linearity, accuracy, and precision of the method for all analytes of interest. A well-defined quenching procedure is also critical to ensure that the composition of the aliquot at the time of sampling is accurately reflected in the chromatogram.

  • Method Development: Develop and validate an HPLC/UPLC method that provides good separation of all reactants, intermediates, and products. This includes selecting the appropriate column, mobile phase, and detector wavelength.

  • Reaction Setup: Set up the reaction in a thermostated vessel with controlled stirring.

  • Sampling and Quenching: At predetermined time intervals, withdraw a small, precise volume of the reaction mixture and immediately quench it in a vial containing a suitable quenching agent (e.g., a strong acid or base, or a diluent at low temperature).

  • Sample Preparation: Dilute the quenched aliquot to a suitable concentration for analysis.

  • Analysis: Inject the prepared sample onto the HPLC/UPLC system.

  • Data Processing: Integrate the peak areas of the reactants and products in the resulting chromatogram.

  • Concentration Calculation: Use a pre-established calibration curve to convert peak areas to concentrations.

Time (min)Peak Area of Enaminone (Reactant)Peak Area of Product[Enaminone] (M)[Product] (M)
0125432100.1000.000
1010654321897650.0850.015
209023453512340.0720.028
307654324890120.0610.039
604632107890120.0370.063
902754329765430.0220.078
12016234510897650.0130.087
In-situ Infrared (IR) Spectroscopy

In-situ IR, often utilizing attenuated total reflectance (ATR) probes, provides real-time monitoring of changes in the vibrational frequencies of functional groups within a reaction mixture. This technique is particularly useful for tracking the disappearance of a reactant's characteristic peak or the appearance of a product's unique vibrational band.

Causality Behind the Choice: In-situ IR is ideal for reactions that involve significant changes in functional groups, such as the consumption of a carbonyl group or the formation of a new C=C bond. Its ability to provide continuous data makes it excellent for studying fast reactions.

Authoritative Grounding: The application of in-situ IR for kinetic analysis is well-established and is a key component of many Process Analytical Technology (PAT) initiatives in the pharmaceutical industry.

  • Probe Insertion: Insert the in-situ IR probe into the reaction vessel, ensuring it is properly immersed in the reaction medium.

  • Background Spectrum: Collect a background spectrum of the solvent and any reagents that are not involved in the initial stages of the reaction.

  • Reaction Initiation: Add the final reagent to initiate the reaction.

  • Data Acquisition: Begin collecting spectra at regular intervals.

  • Data Analysis: Identify a characteristic peak for a reactant or product that is well-resolved and does not overlap with other signals. Plot the absorbance of this peak over time.

  • Concentration Correlation: If absolute concentration data is required, a calibration curve correlating absorbance to concentration must be generated.

Time (min)Absorbance of Enaminone C=O StretchAbsorbance of Product C=N StretchRelative [Enaminone]Relative [Product]
00.8500.0001.0000.000
10.7230.1270.8510.149
20.6150.2350.7240.276
30.5230.3270.6150.385
50.3780.4720.4450.555
70.2720.5780.3200.680
100.1620.6880.1910.809

Workflow and Decision-Making

The selection of the most appropriate analytical technique is a critical step in designing a kinetic study. The following flowchart provides a decision-making framework to guide this choice.

G start Start: Need for Kinetic Data q1 Is structural information on intermediates required? start->q1 nmr In-situ NMR Spectroscopy q1->nmr Yes q2 Is the reaction mixture complex with overlapping signals? q1->q2 No end Proceed with selected technique nmr->end hplc HPLC / UPLC q2->hplc Yes q3 Does the reaction involve significant changes in functional groups? q2->q3 No hplc->end q3->hplc No ir In-situ IR Spectroscopy q3->ir Yes ir->end

Caption: Decision-making flowchart for selecting an analytical technique.

This workflow emphasizes that while each technique has its strengths, the specific questions being asked of the chemical system should guide the choice of methodology.

Data Analysis and Interpretation

Once the raw data (concentration vs. time) has been collected, the next step is to extract the kinetic parameters.

G data Raw Data (Concentration vs. Time) initial_rates Initial Rates Method (Plot [A] vs. time, find initial slope) data->initial_rates integral_method Integral Method (Fit data to integrated rate laws) data->integral_method rate_law Determine Rate Law (Order of reaction) initial_rates->rate_law integral_method->rate_law rate_constant Calculate Rate Constant (k) rate_law->rate_constant mechanism Propose/Confirm Reaction Mechanism rate_constant->mechanism

Caption: General workflow for kinetic data analysis.

  • Initial Rates Method: This involves running the reaction at different initial concentrations of reactants and determining the initial rate for each experiment. This method is particularly useful for determining the order of the reaction with respect to each reactant.

  • Integral Method: This involves fitting the concentration-time data to the integrated form of the rate laws (zero-order, first-order, second-order). The goodness of fit (e.g., R² value of a linear plot) indicates the order of the reaction.

Conclusion

The quantitative analysis of reaction kinetics for enaminone transformations is a multifaceted endeavor that is essential for the development of robust and efficient chemical processes. There is no one-size-fits-all solution; the choice of analytical technique must be made on a case-by-case basis, taking into account the specific characteristics of the reaction under investigation. By leveraging the strengths of in-situ NMR, HPLC/UPLC, and in-situ IR spectroscopy, and by following a systematic approach to data collection and analysis, researchers can gain deep insights into the mechanisms of these important transformations, ultimately leading to better products and processes.

References

  • Enaminones: A Good Synthon for the Synthesis of Heterocycles. Journal of the Brazilian Chemical Society.[Link]

  • Recent advances in the synthesis of heterocycles from enaminones. RSC Advances.[Link]

  • A Review of Process Analytical Technology (PAT) in the Pharmaceutical Industry. Journal of Pharmaceutical Innovation.[Link]

Safety Operating Guide

Navigating the Disposal of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one (CAS No. 5782-56-9), ensuring the safety of laboratory personnel and the protection of our environment. Our focus is to provide not just a protocol, but a framework for understanding the chemical rationale behind these essential procedures.

Understanding the Hazard Profile

This compound is classified as a hazardous substance. According to safety information provided by suppliers, this compound is designated with the following hazard codes:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

These classifications necessitate that the compound, and any materials contaminated with it, be managed as hazardous waste.[1] The precautionary statement P501 explicitly directs that the contents and container must be disposed of at an approved waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

Chemical Context: The Enaminone Structure

This compound belongs to the enaminone class of compounds, which are β-amino-α,β-unsaturated ketones. A key chemical characteristic of enaminones is their susceptibility to hydrolysis under acidic conditions, which would break the compound down into a ketone and an amine. While this reactivity is useful in synthesis, it also underscores the importance of proper segregation from acidic waste to prevent unintended reactions within a waste container.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process that begins at the point of generation. The following workflow ensures compliance with regulations and laboratory safety best practices.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Pickup A Waste Generation (Pure compound, contaminated labware) B Hazard Assessment (Harmful - H302, H312, H332) A->B Consult SDS/Supplier Info C Segregate as Hazardous Waste (Non-halogenated organic solvent waste stream) B->C Based on Hazard Codes D Select Compatible Container (HDPE or glass with secure cap) C->D E Label Container (Attach Hazardous Waste Tag) D->E F Detail Contents ('Waste this compound', list all components and percentages) E->F Fill out completely G Store in Satellite Accumulation Area (SAA) F->G H Maintain Closed Container G->H I Request Waste Pickup (Contact Institutional EHS) H->I When container is full or as per schedule J Final Disposal (Licensed Hazardous Waste Facility) I->J

Caption: Disposal workflow for this compound.

Step 1: Immediate Segregation at the Point of Generation

All waste streams containing this compound must be treated as hazardous. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

  • Contaminated labware (e.g., pipette tips, vials, chromatography columns).

This waste should be collected in a designated hazardous waste container and should not be mixed with non-hazardous waste.[4]

Step 2: Proper Containment
  • Select a Compatible Container: For liquid waste, use a clean, leak-proof container made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass. The container must have a secure, tight-fitting screw cap.[2]

  • Avoid Mixing Incompatibles: Do not mix this waste with incompatible materials. Specifically, keep it separate from strong acids, which could cause hydrolysis, and strong oxidizing agents.[2] It is best practice to collect it in a container designated for non-halogenated organic waste.

  • Solid Waste: Chemically contaminated solid waste, such as gloves and pipette tips, should be collected in a separate, clearly labeled, lined container.[2]

Step 3: Accurate and Thorough Labeling

As soon as waste is added to a container, it must be labeled.[3] Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:

  • The words "Hazardous Waste".[3]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

  • For mixtures, list all constituents and their approximate percentages.[2]

  • The specific hazards (e.g., "Harmful," "Toxic").[2]

  • The date the waste was first added to the container.

  • The name and contact information of the principal investigator or laboratory supervisor.[3]

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] The SAA should be:

  • At or near the point of waste generation.

  • Under the control of the laboratory personnel.

  • Away from sinks, drains, and high-traffic areas.

  • Within secondary containment (such as a spill tray) to contain any potential leaks.

Crucially, the waste container must be kept closed at all times, except when adding waste. [2] This minimizes the risk of inhalation exposure and accidental spills.

Step 5: Arranging for Disposal

Once the waste container is full (typically no more than 90% capacity to allow for expansion), or as per your institution's guidelines, arrange for its removal by your EHS department or a licensed hazardous waste disposal contractor.[5] Do not attempt to transport the waste yourself.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's EHS emergency line immediately.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must also be disposed of as hazardous waste.

Waste Minimization: A Proactive Approach

The most effective disposal plan begins with waste minimization. Laboratories are encouraged to:

  • Order only the necessary quantities of the chemical for your experiments.

  • Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.

  • Design experiments to use the smallest scale feasible to achieve the desired scientific outcome.

By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. This commitment to the complete lifecycle of laboratory chemicals is a cornerstone of scientific integrity and professional practice.

References

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Environmental Health and Safety, Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Key Organics. (2017, December 1). Safety Data Sheet.
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  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

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Mastering Safety: A Researcher's Guide to Handling (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, immediate, and in-depth procedural guidance for the safe handling of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one (CAS No. 5782-56-9). Beyond a mere checklist, this document elucidates the causality behind each safety recommendation, empowering you to work with confidence and precision.

The core principle of this guide is to establish a self-validating system of safety, where each step is understood and executed with a clear understanding of the risks involved. By integrating expertise with authoritative standards, we aim to build a foundation of trust that extends beyond the product to the very core of laboratory practice.

Hazard Analysis: Understanding the Adversary

This compound is a liquid organic compound that presents a multi-faceted hazard profile. According to its Safety Data Sheet (SDS), it is classified with the following hazard codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[1] This dictates a three-pronged approach to personal protective equipment (PPE), addressing dermal, respiratory, and ingestion risks. The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating that it can cause irritation and other harmful effects.[1]

The causality for stringent PPE protocols stems from these inherent risks. Dermal contact can lead to absorption of the harmful substance through the skin, while inhalation of its vapors can cause respiratory irritation and systemic effects. Accidental ingestion can be toxic. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical barrier to prevent these exposure routes.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (in a fume hood) Safety glasses with side shields (ANSI Z87.1 certified)Nitrile or Neoprene gloves (minimum 8 mil thickness)Fully buttoned laboratory coatNot generally required
Weighing/Transferring (outside a fume hood) Chemical splash goggles (ANSI Z87.1 certified)Double-gloving with Nitrile or Neoprene glovesChemical-resistant apron over a laboratory coatNIOSH-approved half-mask respirator with organic vapor cartridges
Large Volume Transfers (>1L) Face shield over chemical splash gogglesButyl rubber or Viton glovesChemical-resistant suit or coverallsNIOSH-approved full-face respirator with organic vapor cartridges
Spill Cleanup Face shield over chemical splash gogglesButyl rubber or Viton glovesChemical-resistant suit or coverallsNIOSH-approved full-face respirator with organic vapor cartridges and P100 particulate filters
The Rationale Behind Glove Selection

The choice of glove material is critical and should be based on chemical compatibility. While nitrile gloves offer good resistance to a range of chemicals, for extended contact or in the case of a spill, more robust materials are necessary.[2][3]

  • Nitrile and Neoprene: Suitable for incidental contact during routine handling within a fume hood. They provide a good balance of dexterity and chemical resistance.[3][4]

  • Butyl Rubber and Viton: Offer superior resistance to a broader range of organic compounds, including ketones and amines, making them the preferred choice for handling larger volumes or for spill response where prolonged contact is likely.[3][5]

It is imperative to inspect gloves for any signs of degradation, such as swelling or cracking, before and during use.

Operational Plans: Step-by-Step Procedural Guidance

Adherence to standardized procedures for donning, doffing, and working with PPE is as crucial as the selection of the equipment itself.

Donning PPE: A Deliberate Sequence

The following workflow illustrates the correct sequence for putting on your PPE to ensure complete protection before handling the compound.

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Prep 1. Inspect PPE for damage Wash 2. Wash and dry hands thoroughly LabCoat 3. Don laboratory coat and fasten completely Wash->LabCoat Respirator 4. Don respirator (if required) Perform seal check LabCoat->Respirator EyePro 5. Don eye and face protection Respirator->EyePro Gloves 6. Don gloves Ensure cuffs overlap with lab coat sleeves EyePro->Gloves

Figure 1: Workflow for Donning Personal Protective Equipment.
Safe Handling within a Chemical Fume Hood

Due to the inhalation hazard, all work with this compound should be conducted within a properly functioning chemical fume hood.

Best Practices:

  • Ensure the fume hood has a current certification.

  • Work at least 6 inches inside the hood sash.[6]

  • Keep the sash at the lowest possible height while maintaining comfortable working access.[6]

  • Do not store chemicals or equipment in the fume hood, as this can disrupt airflow.[7]

  • In the event of a power failure, lower the sash completely and cease all work.

Doffing PPE: Preventing Cross-Contamination

The removal of PPE is a critical step where cross-contamination can occur if not performed correctly. The guiding principle is to remove the most contaminated items first.

Doffing_PPE cluster_doffing Doffing Sequence (Most to Least Contaminated) cluster_final Final Step Gloves 1. Remove gloves (outer pair if double-gloved) Apron 2. Remove chemical-resistant apron Gloves->Apron FaceShield 3. Remove face shield and goggles Apron->FaceShield LabCoat 4. Remove laboratory coat (Roll inside-out) FaceShield->LabCoat Respirator 5. Remove respirator (if worn) LabCoat->Respirator InnerGloves 6. Remove inner gloves Respirator->InnerGloves WashHands 7. Wash hands thoroughly with soap and water InnerGloves->WashHands

Figure 2: Workflow for Doffing Personal Protective Equipment.

Detailed Doffing Procedure (as per CDC guidelines): [8][9][10]

  • Gloves: Grasp the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Gown/Apron: Unfasten the gown. Peel it away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it and fold or roll it into a bundle.

  • Eye and Face Protection: Handle by the headband or earpieces and remove.

  • Respirator: Remove without touching the front of the respirator.

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water for at least 20 seconds.

Disposal Plan: Responsible Waste Management

All disposable PPE contaminated with this compound must be treated as hazardous waste.

Procedure:

  • Segregation: Place all contaminated items (gloves, disposable lab coats, etc.) in a designated, labeled, and sealed hazardous waste container.[11]

  • Container Integrity: Ensure the waste container is leak-proof and kept closed when not in use.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[11]

Never dispose of contaminated PPE in the regular trash. Reusable PPE, such as butyl rubber gloves or face shields, must be decontaminated according to established laboratory procedures before being stored for reuse.

By adhering to these comprehensive safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • Centers for Disease Control and Prevention. (n.d.). Fundamentals of Donning and Doffing PPE in Clinical Laboratories. Retrieved from [Link][8]

  • Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE in Clinical Laboratories: Basic PPE for Routine Laboratory Procedures. OneLab REACH. Retrieved from [Link][9]

  • Centers for Disease Control and Prevention. (2020, December 1). Donning and Doffing PPE in Clinical Laboratories: Removing Gown and Gloves Together. YouTube. Retrieved from [Link][10]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Hazmat School. (2023, September 3). How to dispose of contaminated PPE. Retrieved from [Link][11]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Office of Environmental Health and Safety, University of California, Berkeley. (n.d.). Fume Hood Proper Work Practices. Retrieved from [Link][6]

  • Hudson Valley Community College. (n.d.). FUME HOOD USE AND SAFETY PRACTICES. Retrieved from [Link][7]

  • How To Safely Dispose of Contaminated Lab Equipment. (2024, October 14). Lab Manager. Retrieved from [Link]

  • Brigham Young University. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link][5]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109). Centers for Disease Control and Prevention. Retrieved from [Link]

  • WorkSafe GEAR Australia. (2023, December 16). Are Nitrile Gloves Chemical Resistant? Retrieved from [Link][2]

  • SafetyCulture Marketplace US. (2023, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link][4]

  • International Safety Components, Inc. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • AIBON SAFETY. (2024, September 14). Chemical Resistance Guide: The Importance Of Nitrile Gloves. Retrieved from [Link]

  • WorkSafe GEAR Australia. (2023, December 16). Are Nitrile Gloves Chemical Resistant? Retrieved from [Link][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.